molecular formula C5H14Cl2N2 B111800 3-Aminopiperidine dihydrochloride CAS No. 138060-07-8

3-Aminopiperidine dihydrochloride

Número de catálogo: B111800
Número CAS: 138060-07-8
Peso molecular: 173.08 g/mol
Clave InChI: GGPNYXIOFZLNKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Aminopiperidine dihydrochloride is a useful research compound. Its molecular formula is C5H14Cl2N2 and its molecular weight is 173.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

piperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPNYXIOFZLNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583504
Record name Piperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138060-07-8
Record name Piperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Aminopiperidine Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental properties, synthesis, and applications of 3-Aminopiperidine Dihydrochloride (B599025). It is intended to be a comprehensive resource for professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Core Chemical and Physical Properties

3-Aminopiperidine dihydrochloride is a piperidine (B6355638) derivative that serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. It is most commonly utilized in its enantiomerically pure forms, (R)- and (S)-3-aminopiperidine dihydrochloride. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.

Quantitative Physicochemical Data

The fundamental properties of this compound and its enantiomers are summarized below. These parameters are critical for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in biological systems.

Table 1: General Properties of this compound Variants

PropertyRacemic(R)-(-)-3-Aminopiperidine Dihydrochloride(S)-(+)-3-Aminopiperidine Dihydrochloride
Synonyms 3-Piperidinamine dihydrochloride(R)-3-Piperidinamine dihydrochloride(S)-3-Piperidinamine dihydrochloride
CAS Number 138060-07-8[1]334618-23-4[2]334618-07-4[3]
Molecular Formula C₅H₁₂N₂ · 2HCl[1]C₅H₁₂N₂ · 2HCl[2]C₅H₁₄Cl₂N₂[3]
Molecular Weight 173.08 g/mol [1]173.08 g/mol [2]173.08 g/mol
Appearance Off-white to beige powderWhite to light yellow powder/crystalWhite crystalline solid[3]
Melting Point 230 °C (dec.)[1]190-195 °CNot specified

Table 2: Specific Properties and Solubility

PropertyValue / Observation
pKa (Free Base) 10.49 ± 0.20 (Predicted)[4]
Solubility Soluble in water; Partly miscible.[5] Sparingly soluble in methanol (B129727); Slightly soluble in acetonitrile.[5]
Specific Optical Rotation ([α]D) (R)-enantiomer: -1.0° to -3.0° (c=1 in H₂O)

Synthesis and Purification Protocols

The synthesis of enantiomerically pure 3-aminopiperidine is a key step in the production of several modern drugs. Below are representative protocols for its synthesis, focusing on the widely used (R)-enantiomer, and subsequent purification.

Synthesis of (R)-3-Aminopiperidine Dihydrochloride via LiAlH₄ Reduction

This protocol describes the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH₄), a common and scalable method.

Experimental Workflow: Synthesis of (R)-3-Aminopiperidine Dihydrochloride

G start Suspend LiAlH₄ (1.6-2.5 equiv.) in anhydrous THF under N₂ reactant Add (R)-3-aminopiperidin-2-one HCl (1 equiv.) in THF dropwise start->reactant heat1 Maintain temperature at 10-45°C during addition reactant->heat1 2 heat2 Heat reaction mixture to reflux (55-70°C) until completion heat1->heat2 quench Cool to 0-10°C and quench sequentially with H₂O, aq. NaOH, H₂O heat2->quench 4 filter1 Filter the resulting slurry (e.g., through Celite) quench->filter1 5 concentrate Concentrate the filtrate under reduced pressure filter1->concentrate 6 dissolve Dissolve crude free base in an organic solvent (e.g., MeOH) concentrate->dissolve 7 acidify Add concentrated HCl to precipitate the dihydrochloride salt dissolve->acidify 8 filter2 Filter the solid product acidify->filter2 9 dry Dry under vacuum filter2->dry 10

Workflow for the synthesis of (R)-3-aminopiperidine dihydrochloride.

Detailed Methodology:

  • Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, suspend 1.6 to 2.5 equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Reactant: Cool the LiAlH₄ suspension to 10-15°C. Slowly add a solution of 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in anhydrous THF, maintaining the internal temperature below 45°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 58-65°C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Quenching: Cool the mixture to 0-10°C in an ice bath. Cautiously and sequentially, add water, 15% aqueous sodium hydroxide, and then more water to quench the excess LiAlH₄. This should result in a granular precipitate.

  • Isolation of Free Base: Filter the solid aluminum salts and wash the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude (R)-3-aminopiperidine free base as an oil.

  • Salt Formation: Dissolve the crude free base in a suitable solvent like methanol or isopropanol. Slowly add concentrated hydrochloric acid until the solution is acidic and the dihydrochloride salt precipitates.

  • Purification: The precipitated solid can be collected by filtration, washed with a cold solvent (e.g., acetone (B3395972) or ether), and dried under vacuum to yield (R)-3-aminopiperidine dihydrochloride.

Purification by Recrystallization

For higher purity, the dihydrochloride salt can be recrystallized.

Detailed Methodology:

  • Suspend the crude this compound powder in hot methanol.

  • Stir the suspension overnight at room temperature.

  • Dilute the suspension with an anti-solvent, such as acetone, under vigorous stirring to induce complete precipitation.

  • Separate the solid product by filtration.

  • Wash the collected solid with a small amount of cold acetone and dry under vacuum to obtain the purified product.

Analytical Protocols

Ensuring the chemical purity and enantiomeric excess of this compound is critical for its use in pharmaceutical synthesis.

Chiral HPLC for Enantiomeric Purity

Due to the lack of a strong chromophore, 3-aminopiperidine requires pre-column derivatization for sensitive UV detection in HPLC analysis.

Detailed Methodology:

  • Derivatization: React the 3-aminopiperidine sample with a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride in the presence of a base. This reaction introduces a chromophore into the molecule, making it detectable by UV.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase, such as a Chiralpak AD-H column, is typically used.

    • Mobile Phase: A polar organic mobile phase is often employed. For example, a mixture of ethanol (B145695) with a small amount of an amine modifier like diethylamine (B46881) (e.g., 0.1%) can be effective.

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

    • Detection: UV detection is performed at a wavelength suitable for the introduced chromophore (e.g., 228 nm for the p-toluenesulfonyl derivative).

  • Analysis: The derivatized enantiomers will have different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric excess (ee%). The resolution between the two enantiomer peaks should be greater than 4.0 for accurate quantification.[6]

Biological Context and Applications

This compound is not typically used as a therapeutic agent itself but is a vital intermediate, particularly its (R)-enantiomer, in synthesizing inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

Role in DPP-4 Inhibition

DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] These hormones are released from the gut after a meal and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.

DPP-4 inhibitors, often called "gliptins," block the action of the DPP-4 enzyme. This blockage prevents the degradation of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their activity.[7] The enhanced incretin effect leads to:

  • Increased Insulin Secretion: Pancreatic β-cells are stimulated to release more insulin in response to high blood glucose.[7]

  • Suppressed Glucagon Release: Pancreatic α-cells are inhibited from releasing glucagon, which reduces hepatic glucose production.[7]

This mechanism makes DPP-4 inhibitors an effective treatment for type 2 diabetes, as they improve glycemic control with a low risk of hypoglycemia. (R)-3-aminopiperidine is a key structural component of several DPP-4 inhibitors, including alogliptin (B1666894) and linagliptin.

Signaling Pathway: DPP-4 Inhibition in Glucose Homeostasis

DPP4_Pathway Food Food Intake Gut Gut L-Cells Food->Gut stimulates GLP1 Active Incretins (GLP-1, GIP) Gut->GLP1 releases Pancreas_Beta Pancreatic β-Cells GLP1->Pancreas_Beta stimulates (+) Pancreas_Alpha Pancreatic α-Cells GLP1->Pancreas_Alpha inhibits (-) DPP4_Enzyme DPP-4 Enzyme GLP1->DPP4_Enzyme degraded by Insulin Insulin Secretion Pancreas_Beta->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose_Down ↓ Blood Glucose Glucose_Uptake->Blood_Glucose_Down Glucagon Glucagon Secretion Pancreas_Alpha->Glucagon Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose stimulates Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites DPP4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP4_Inhibitor->DPP4_Enzyme blocks

Mechanism of DPP-4 inhibitors in regulating blood glucose levels.
Other Applications

Beyond its role in diabetes drug synthesis, 3-aminopiperidine and its derivatives are explored in other areas:

  • Central Nervous System (CNS) Disorders: It serves as an intermediate for drugs targeting CNS conditions.

  • Agrochemicals: Some derivatives are investigated for their biological activity in agricultural applications.

  • Materials Science: The unique structure is useful in developing new materials with specific properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Aminopiperidine Dihydrochloride (B599025)

This technical guide provides a comprehensive overview of 3-Aminopiperidine dihydrochloride, a key building block in modern medicinal chemistry. This document consolidates critical data, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development, with a focus on the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction

This compound is a versatile heterocyclic amine that serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its piperidine (B6355638) scaffold is a common feature in many biologically active molecules. The compound exists as a racemic mixture and as individual enantiomers, with the (R)-enantiomer being particularly significant in the synthesis of specific therapeutic agents.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical reactions.[1] Its primary application lies in the pharmaceutical industry, especially in the development of drugs targeting neurological disorders and as a key component in the synthesis of gliptins, a class of drugs used to treat type 2 diabetes.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. Data for the racemic mixture and the (R)-enantiomer are specified where available.

Table 1: Physicochemical Properties of this compound

PropertyRacemic this compound(R)-3-Aminopiperidine (B145903) DihydrochlorideReference
CAS Number 138060-07-8334618-23-4[2]
Molecular Formula C₅H₁₂N₂ · 2HClC₅H₁₂N₂ · 2HCl[2]
Molecular Weight 173.09 g/mol 173.08 g/mol [2]
Appearance White to off-white or beige powderWhite powder[2][3]
Melting Point 230 °C (dec.)190-195 °C[3][4]
Boiling Point 241.9 °C at 760 mmHgNot available[4]
Solubility Partially miscible in water; Soluble in Methanol (Sparingly)Good solubility in water[3][4]
Purity ≥98%>97.0%[2]

Table 2: Spectroscopic Data References for this compound

Spectroscopic TechniqueAvailabilityReference
¹H NMR Spectrum available[5]
¹³C NMR Spectrum available[6]
IR Spectrum available[6]
Raman Spectrum available[6]
Mass Spectrometry (MS) Spectrum available[6]

Synthesis and Experimental Protocols

The synthesis of this compound, particularly the chiral (R)-enantiomer, is a critical process for its application in pharmaceuticals. Several synthetic routes have been developed, often starting from chiral precursors or involving chiral resolution of a racemic mixture.

A common method for the preparation of (R)-3-Aminopiperidine dihydrochloride involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride.[7]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere, a solution of (R)-3-aminopiperidin-2-one hydrochloride in tetrahydrofuran (B95107) (THF) is prepared.

  • Addition of Reducing Agent: Between 1.0 and 2.5 equivalents of lithium aluminum hydride (LiAlH₄) in THF are added to the solution at a controlled temperature, typically between 10 °C and 45 °C.[7]

  • Reaction Progression: The reaction mixture is then heated to a temperature between 45 °C and 70 °C until the reaction is deemed complete, which can be monitored by techniques such as ¹H NMR spectroscopy.[7]

  • Workup and Isolation: The reaction is carefully quenched, and the resulting (R)-3-aminopiperidine is extracted.

  • Salt Formation: The free amine is then treated with concentrated hydrochloric acid to form the dihydrochloride salt.[7]

  • Purification: The final product, (R)-3-Aminopiperidine dihydrochloride, is isolated, for instance by filtration, and can be further purified by recrystallization.[7]

Another approach involves the resolution of racemic 3-aminopiperidine using a chiral acid.

Experimental Protocol:

  • Salt Formation with Chiral Acid: Racemic 3-piperidine amide is reacted with D-mandelic acid in an organic solvent mixture (e.g., methyl tert-butyl ether and isopropanol) at a temperature between 30-80 °C for 5-12 hours.[8] This leads to the precipitation of the D-mandelic acid salt of (R)-3-piperidine amide.

  • Isolation of Diastereomeric Salt: The precipitated salt is isolated by filtration.[8]

  • Liberation of the Free Amine: The pH of a solution of the isolated salt in an alcohol-water mixture is adjusted to 10-11 with an inorganic base to liberate the (R)-3-piperidine amide.

  • Subsequent Reactions: The resulting chiral intermediate undergoes further reactions, including reaction with pivaloyl chloride and a Hofmann rearrangement, followed by hydrolysis and salt formation with hydrochloric acid to yield (R)-3-aminopiperidine hydrochloride.[8]

Applications in Drug Development

The primary application of (R)-3-Aminopiperidine dihydrochloride is as a key building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][7] DPP-4 is a therapeutic target for the treatment of type 2 diabetes.

Linagliptin is a potent and selective DPP-4 inhibitor. The synthesis of Linagliptin involves the condensation of (R)-3-aminopiperidine dihydrochloride with a xanthine-based intermediate.

Experimental Protocol Outline:

  • Preparation of the Xanthine Intermediate: A key intermediate, 1-(4-methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-chloroxanthine, is synthesized in several steps.

  • Condensation Reaction: This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride in the presence of a base, such as sodium bicarbonate, in a solvent like N-methyl-2-pyrrolidinone (NMP).[9]

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 90 °C) for a few hours to afford Linagliptin.[9]

Visualizations

G A Chiral Precursor (e.g., (R)-3-aminopiperidin-2-one HCl) B Reduction (e.g., LiAlH4 in THF) A->B C (R)-3-Aminopiperidine (Free Base) B->C D Salt Formation (Conc. HCl) C->D E (R)-3-Aminopiperidine Dihydrochloride D->E

Caption: Synthesis of (R)-3-Aminopiperidine Dihydrochloride.

G cluster_synthesis Synthesis of DPP-4 Inhibitor cluster_action Biological Action A (R)-3-Aminopiperidine Dihydrochloride C Condensation Reaction A->C B Xanthine-based Intermediate B->C D DPP-4 Inhibitor (e.g., Linagliptin) C->D F Inhibition D->F E DPP-4 Enzyme E->F G Increased Incretin Levels (GLP-1, GIP) F->G H Improved Glycemic Control G->H

Caption: Role in DPP-4 Inhibitor Synthesis and Action.

Safety and Handling

This compound is classified as an irritant.[4] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[10]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (safety goggles), and face protection.[11] In case of dust formation, use a suitable respirator.

  • Ventilation: Use only in a well-ventilated area.[11]

  • Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] The material is hygroscopic and should be stored under an inert gas.[11]

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[11]

  • If on Skin: Wash with plenty of soap and water.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[11]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry. Its chiral forms are essential for the stereospecific synthesis of complex pharmaceutical agents, most notably the DPP-4 inhibitors used in the management of type 2 diabetes. This guide has provided a detailed overview of its properties, synthesis, applications, and handling, offering valuable information for researchers and professionals in drug discovery and development.

References

The Cornerstone of Modern Antidiabetics: A Technical Guide to the Discovery and Synthesis of 3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopiperidine dihydrochloride (B599025), particularly its (R)-enantiomer, has emerged as a critical chiral building block in the synthesis of numerous contemporary pharmaceuticals. Its significance is most pronounced in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a prominent class of oral hypoglycemic agents for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for 3-aminopiperidine dihydrochloride. It details key experimental protocols, presents comparative quantitative data for various synthetic routes, and illustrates the relevant biological pathway to provide a thorough resource for researchers and professionals in the field of drug development and organic synthesis.

Discovery and Historical Context

The history of 3-aminopiperidine is intertwined with the broader exploration of piperidine (B6355638) chemistry that began in the 19th century. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper.[1] While a definitive first synthesis of 3-aminopiperidine is not prominently documented in readily available historical literature, its conceptualization arises from the systematic derivatization of the piperidine ring.

Early methods for the synthesis of substituted piperidines often involved the reduction of corresponding pyridine (B92270) derivatives. The catalytic hydrogenation of pyridines, a reaction that has been explored since the early 19th century, provided a direct, albeit initially challenging, route to the saturated piperidine core.[2] The synthesis of 3-aminopiperidine would have logically followed from the reduction of 3-aminopyridine (B143674).

Later, classical organic reactions such as the Hofmann and Curtius rearrangements offered pathways to introduce an amino group onto the piperidine scaffold from a carboxylic acid precursor. The Curtius rearrangement, discovered by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to a primary amine.[1] Applying this to nipecotic acid (piperidine-3-carboxylic acid) would yield 3-aminopiperidine.[3] Similarly, the Hofmann rearrangement of nipecotamide (B1220166) (piperidine-3-carboxamide) provides another route to this key intermediate.

The true surge in interest and development of synthetic routes for 3-aminopiperidine, however, is a more recent phenomenon, driven by its utility in the pharmaceutical industry. The discovery that the (R)-enantiomer is a crucial component of DPP-IV inhibitors like linagliptin (B1675411) and alogliptin (B1666894) spurred extensive research into efficient and enantioselective synthetic methods.[4][5]

Role in Drug Development: Inhibition of DPP-IV in Type 2 Diabetes

(R)-3-aminopiperidine dihydrochloride is a key structural motif in several DPP-IV inhibitors.[5] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells while suppressing glucagon (B607659) release from α-cells.[6][7] The rapid degradation of GLP-1 and GIP by DPP-IV limits their physiological effect.

By inhibiting DPP-IV, drugs containing the (R)-3-aminopiperidine moiety prevent the breakdown of incretins, leading to elevated levels of active GLP-1 and GIP.[6] This, in turn, enhances glucose-dependent insulin secretion, reduces glucagon secretion, and ultimately improves glycemic control in patients with type 2 diabetes.[6]

Below is a diagram illustrating the DPP-IV signaling pathway and the mechanism of action of DPP-IV inhibitors.

DPP_IV_Pathway DPP-IV Signaling Pathway in Type 2 Diabetes cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins Incretins (GLP-1, GIP) Released Food Intake->Incretins stimulates Beta_Cells Pancreatic β-Cells Incretins->Beta_Cells stimulates Alpha_Cells Pancreatic α-Cells Incretins->Alpha_Cells inhibits DPP_IV DPP-IV Enzyme Incretins->DPP_IV degraded by Insulin_Secretion ↑ Insulin Secretion Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose Inactive_Incretins Inactive Incretins DPP_IV->Inactive_Incretins DPP_IV_Inhibitor DPP-IV Inhibitor (e.g., Linagliptin) DPP_IV_Inhibitor->DPP_IV inhibits

DPP-IV Signaling Pathway and Inhibition

Synthesis of this compound

A variety of synthetic strategies have been developed to produce this compound, with a strong emphasis on obtaining the enantiomerically pure (R)-isomer for pharmaceutical applications. The primary approaches include:

  • Hydrogenation of 3-Aminopyridine followed by Resolution: A classical and direct approach.

  • Synthesis from Chiral Precursors: Utilizing naturally occurring chiral molecules like D-glutamic acid or D-ornithine.

  • Asymmetric Synthesis: Employing chiral catalysts or enzymes to achieve high enantioselectivity.

  • Rearrangement Reactions: Utilizing Hofmann or Curtius rearrangements of nipecotic acid derivatives.

The following sections provide detailed experimental protocols and comparative data for some of the most relevant synthetic methods.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for different synthetic approaches to (R)-3-aminopiperidine and its derivatives.

Table 1: Synthesis of Racemic 3-Aminopiperidine via Hydrogenation of 3-Aminopyridine

CatalystSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
Pd/CAcetic AcidRoom Temp3024-[8]
Rhodium(III) oxideTFE40516High (NMR)[9]

Table 2: Resolution of Racemic 3-Aminopiperidine

Resolving AgentSolventYield (%)Enantiomeric Excess (%)Reference
Dibenzoyl-(D)-tartaric acidMethanol (B129727)/Water/Isopropanol4193 (d.e.)[7]
(R)-4-(2-chlorohydroxy-1.3.2-dioxaphosphorinane 2-oxide)tert-Butyl alcohol99.599.6[4]

Table 3: Synthesis of (R)-3-Aminopiperidine Derivatives from Chiral Precursors

Starting MaterialKey ReagentsOverall Yield (%)Purity/ee (%)Reference
D-Glutamic AcidSOCl₂, (Boc)₂O, NaBH₄, TsCl, Benzylamine, Pd/C--[10]
L-Glutamic AcidSOCl₂, (Boc)₂O, NaBH₄, TsCl, various amines44-55-[6]
D-Ornithine hydrochlorideHCl, NaOMe, LiAlH₄--[11]

Table 4: Asymmetric Synthesis of (R)-3-Aminopiperidine Derivatives

SubstrateCatalyst/EnzymeAmino DonorYield (%)Enantiomeric Excess (%)Reference
N-Boc-3-piperidoneω-TransaminaseIsopropylamine (B41738)92.4 (of dihydrochloride)>99[12]
N-Cbz-L-ornithinolGalactose oxidase & Imine reductase-up to 54High[13]

Detailed Experimental Protocols

Synthesis of Racemic this compound via Hydrogenation of N-acetyl-3-aminopyridine

This protocol is adapted from a patent describing the synthesis of the racemic intermediate.[10]

Step 1: Acetylation of 3-Aminopyridine

  • To a solution of 3-aminopyridine (50.0 g, 531 mmol) in acetic acid (150 ml) cooled to 10 °C, add acetic anhydride (B1165640) (65.1 g, 638 mmol) dropwise over 10 minutes.

  • Allow the reaction to proceed, noting a slight exotherm. The resulting solution of N-acetyl-3-aminopyridine is used directly in the next step.

Step 2: Hydrogenation

  • Transfer the solution from Step 1 to a hydrogenation reactor containing a palladium on carbon catalyst.

  • Pressurize the reactor with hydrogen gas (pressure may vary, e.g., 30 kg).[8]

  • Stir the reaction at room temperature for approximately 24 hours or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, GC-MS).

  • After the reaction is complete, filter the catalyst and concentrate the filtrate in vacuo.

Step 3: Hydrolysis and Salt Formation

  • To the residue from Step 2, add a solution of hydrochloric acid (e.g., 125 ml of 35% HCl).

  • Heat the solution at reflux for 12 hours.

  • Cool the solution to room temperature and concentrate in vacuo.

  • Add isopropyl alcohol (150 ml) to the residue and concentrate again. Repeat this process two more times to azeotropically remove water.

  • The resulting white solid is racemic this compound.

Resolution of Racemic 3-Aminopiperidine with Dibenzoyl-(D)-tartaric Acid

This protocol is based on a procedure for the resolution of racemic 3-aminopiperidine.[7]

  • Prepare a solution of free racemic 3-aminopiperidine by suspending rac-3-aminopiperidine dihydrochloride (10.0 g, 57.8 mmol) in methanol (70 ml) and adding a solution of sodium hydroxide (B78521) (44.3 g of a 10-12% solution) dropwise in an ice-water bath.

  • Stir the solution at room temperature for one hour, then filter to remove the precipitated sodium chloride.

  • To the filtrate, add dibenzoyl-(D)-tartaric acid (22.16 g, 61.84 mmol) and heat the solution to 60 °C for 2 hours.

  • Cool the resulting suspension to 20 °C over 1-2 hours and stir for an additional 20 hours.

  • Collect the solid by filtration and wash sequentially with a mixture of methanol/water and then methanol.

  • Dry the solid in vacuo to yield the (R)-3-aminopiperidine dibenzoyl-(D)-tartrate salt.

  • To obtain (R)-3-aminopiperidine dihydrochloride, suspend the tartrate salt in a mixture of isopropyl alcohol and water at 30 °C.

  • Add a solution of hydrogen chloride in isopropyl alcohol dropwise.

  • Heat the mixture to 60 °C to obtain a clear solution, then cool to 20 °C and stir for 18 hours to crystallize the product.

  • Collect the solid by filtration, wash, and dry to obtain (R)-3-aminopiperidine dihydrochloride.

Asymmetric Synthesis of (R)-N-Boc-3-aminopiperidine and Conversion to Dihydrochloride

This protocol is adapted from a patent describing an enzymatic asymmetric synthesis.[12]

Step 1: Enzymatic Asymmetric Amination

  • Prepare a buffer solution (e.g., 0.1 M Tris-HCl, pH 8.5) and add isopropylamine (as the amino donor) and dimethyl sulfoxide.

  • Pre-heat the solution to 45 °C.

  • Add a solution of N-Boc-3-piperidone in dimethyl sulfoxide.

  • Initiate the reaction by adding ω-transaminase and pyridoxal (B1214274) phosphate (B84403) (PLP).

  • Maintain the pH at 8.5 with the addition of 20% isopropylamine and stir at 45 °C for 24 hours.

  • Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain crude (R)-N-Boc-3-aminopiperidine.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude (R)-N-Boc-3-aminopiperidine in a 2 mol/L solution of HCl in ethanol.

  • Stir the solution overnight at room temperature.

  • A solid will precipitate. Collect the solid by filtration, wash with a small amount of ethanol, and dry in vacuo to obtain (R)-3-aminopiperidine dihydrochloride as a white solid.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the synthesis of (R)-3-aminopiperidine dihydrochloride via resolution and asymmetric synthesis.

Resolution_Workflow Workflow: Synthesis via Resolution Start 3-Aminopyridine Acetylation Acetylation (Acetic Anhydride, Acetic Acid) Start->Acetylation Hydrogenation Catalytic Hydrogenation (Pd/C, H₂) Acetylation->Hydrogenation Hydrolysis Acid Hydrolysis (HCl) Hydrogenation->Hydrolysis Racemic_Salt rac-3-Aminopiperidine Dihydrochloride Hydrolysis->Racemic_Salt Free_Base Formation of Free Base (NaOH) Racemic_Salt->Free_Base Resolution Resolution with Chiral Acid (e.g., Dibenzoyl-(D)-tartaric acid) Free_Base->Resolution Diastereomeric_Salt (R)-3-Aminopiperidine Diastereomeric Salt Resolution->Diastereomeric_Salt Acid_Exchange Acid Exchange (HCl) Diastereomeric_Salt->Acid_Exchange Final_Product (R)-3-Aminopiperidine Dihydrochloride Acid_Exchange->Final_Product

Synthesis of (R)-3-Aminopiperidine via Resolution

Asymmetric_Workflow Workflow: Asymmetric Synthesis Start N-Boc-3-piperidone Enzymatic_Amination Asymmetric Amination (ω-Transaminase, Isopropylamine) Start->Enzymatic_Amination Chiral_Intermediate (R)-N-Boc-3-aminopiperidine Enzymatic_Amination->Chiral_Intermediate Deprotection Deprotection & Salt Formation (HCl in Ethanol) Chiral_Intermediate->Deprotection Final_Product (R)-3-Aminopiperidine Dihydrochloride Deprotection->Final_Product

Asymmetric Synthesis of (R)-3-Aminopiperidine

Conclusion

This compound, and specifically its (R)-enantiomer, represents a quintessential example of a molecule whose importance has grown in tandem with advancements in medicinal chemistry and process development. From its origins in classical heterocyclic chemistry to its current status as a high-value pharmaceutical intermediate, the journey of this compound highlights the ongoing need for efficient, scalable, and enantioselective synthetic methodologies. The diverse array of synthetic routes, from traditional resolution to modern biocatalysis, provides chemists with a range of options to access this crucial building block. As the quest for novel therapeutics continues, the demand for chiral amines like 3-aminopiperidine is likely to expand, further driving innovation in its synthesis and application. This guide serves as a foundational resource for professionals engaged in this dynamic and impactful area of chemical science.

References

(R)-3-Aminopiperidine Dihydrochloride: A Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminopiperidine dihydrochloride (B599025) is a chiral piperidine (B6355638) derivative that has garnered significant attention in medicinal chemistry. While direct biological activity of the compound itself is not extensively documented, its rigid, chiral scaffold serves as a crucial building block in the synthesis of a variety of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the biological relevance of (R)-3-aminopiperidine dihydrochloride, focusing on the activity of its key derivatives, detailed synthetic methodologies, and the signaling pathways they modulate.

The primary utility of (R)-3-aminopiperidine dihydrochloride lies in its role as a key intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic drugs for the treatment of type 2 diabetes.[1][2][3][4][5][6][7][8][9] Its chiral nature is essential for the stereospecific interactions required for high-affinity binding to the DPP-4 enzyme.[1] Additionally, this versatile scaffold has been incorporated into novel inhibitors of other enzymes, such as the bacterial cysteine protease IdeS, and has been explored in the development of treatments for neurological disorders and cancer.[6][10][11][12][13]

Biological Activity of Key Derivatives

The biological significance of (R)-3-aminopiperidine dihydrochloride is best understood through the pharmacological profiles of the drugs synthesized from it.

(R)-3-Aminopiperidine is a core component of several potent and selective DPP-4 inhibitors, including Alogliptin (B1666894) and Linagliptin (B1675411).[2][6][14] These drugs function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[15][16][17] This leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release, thereby lowering blood glucose levels.[15][16]

CompoundTargetIC50Therapeutic Area
AlogliptinDPP-4<10 nM[17]Type 2 Diabetes
LinagliptinDPP-4~1 nMType 2 Diabetes
Other 3-aminopiperidine derivativesDPP-46.3 nM - 140 nM[18][19]Type 2 Diabetes

Peptide analogues incorporating a 3-aminopiperidine moiety have been synthesized and evaluated as inhibitors of the Immunoglobulin G (IgG)-degrading enzyme of Streptococcus pyogenes (IdeS). These analogues act as noncovalent inhibitors and show selectivity for IdeS over other cysteine proteases like papain.[1][6][10][11][12][13]

CompoundTargetKiTherapeutic Area
(S)-pipG ((S)-3)IdeS~6.7 mM[1]Infectious Diseases
(R)-LpipG ((R)-7)IdeS~5.7 mM[1]Infectious Diseases

Signaling Pathways

The most well-characterized signaling pathway involving derivatives of (R)-3-aminopiperidine dihydrochloride is the DPP-4 inhibition pathway.

DPP4_Inhibition_Pathway cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degradation Inactive Peptides Inactive Peptides DPP-4 Enzyme->Inactive Peptides R-3-Aminopiperidine Derivative (e.g., Alogliptin) R-3-Aminopiperidine Derivative (e.g., Alogliptin) R-3-Aminopiperidine Derivative (e.g., Alogliptin)->DPP-4 Enzyme Inhibition

DPP-4 Inhibition Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the synthesis of key derivatives of (R)-3-aminopiperidine dihydrochloride are provided below.

A common synthetic route to Alogliptin involves the nucleophilic substitution of a chloropyrimidinedione intermediate with (R)-3-aminopiperidine dihydrochloride.[2][3][20][21]

Alogliptin_Synthesis cluster_0 Reactants Chloropyrimidinedione Chloropyrimidinedione Nucleophilic Substitution Nucleophilic Substitution Chloropyrimidinedione->Nucleophilic Substitution R-3-Aminopiperidine R-3-Aminopiperidine R-3-Aminopiperidine->Nucleophilic Substitution Alogliptin Alogliptin Nucleophilic Substitution->Alogliptin

Alogliptin Synthesis Workflow

Protocol: To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in a suitable solvent such as aqueous isopropanol, (R)-3-aminopiperidine dihydrochloride and a base (e.g., potassium carbonate) are added.[3][20] The reaction mixture is heated to reflux and monitored for completion by an appropriate analytical method like HPLC.[3] Upon completion, the product is isolated, which can then be converted to its benzoate (B1203000) salt by treatment with benzoic acid in ethanol.[3][20]

The synthesis of Linagliptin involves the reaction of a brominated xanthine (B1682287) derivative with (R)-3-aminopiperidine.[22][23][24][25]

Linagliptin_Synthesis cluster_0 Reactants Brominated Xanthine Derivative Brominated Xanthine Derivative Condensation Reaction Condensation Reaction Brominated Xanthine Derivative->Condensation Reaction R-3-Aminopiperidine R-3-Aminopiperidine R-3-Aminopiperidine->Condensation Reaction Linagliptin Linagliptin Condensation Reaction->Linagliptin

Linagliptin Synthesis Workflow

Protocol: 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione is reacted with (R)-3-(Boc-amino)piperidine in the presence of a base such as potassium carbonate in a solvent like acetonitrile (B52724) under reflux conditions.[22][23] Following the reaction, the Boc protecting group is removed using an acid, for example, hydrochloric acid in a methanol/water mixture, to yield Linagliptin.[23]

The inhibitory activity of 3-aminopiperidine-based peptide analogues against IdeS can be determined using an SDS-PAGE based assay.[1][6][11][12][13]

Protocol: The IdeS enzyme is incubated with human IgG in the presence and absence of the inhibitor. The reaction is then stopped, and the samples are analyzed by SDS-PAGE. The inhibition of IdeS activity is determined by observing the reduction in the cleavage of the IgG heavy chain.[6][11][12] For quantitative analysis of inhibition and determination of Ki values, a surface plasmon resonance (SPR) based assay can be employed.[6][11][12]

Conclusion

(R)-3-Aminopiperidine dihydrochloride is a valuable chiral building block with limited direct biological activity. Its significance in drug discovery and development is underscored by its incorporation into several marketed drugs, most notably the DPP-4 inhibitors Alogliptin and Linagliptin. The rigid piperidine ring and the stereocenter at the 3-position are critical for the high potency and selectivity of these compounds. Future applications of this versatile scaffold may lead to the development of novel therapeutics in other disease areas.

References

An In-depth Technical Guide to (S)-3-Aminopiperidine Dihydrochloride Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block in a variety of therapeutic agents. Its chiral nature and conformational flexibility allow for precise interactions with biological targets, leading to potent and selective pharmacological activities. This technical guide provides a comprehensive overview of the structural analogs of (S)-3-aminopiperidine dihydrochloride, with a focus on their synthesis, biological activities, and mechanisms of action.

Core Applications of (S)-3-Aminopiperidine Analogs

Structural analogs based on the (S)-3-aminopiperidine core have been extensively explored in two primary therapeutic areas: as antibacterial agents and as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. More recent research has also explored their potential as kinase inhibitors for oncology applications.

Antibacterial Agents: Aminoglycoside Mimetics

A significant class of (S)-3-aminopiperidine analogs, particularly cis-3,5-diaminopiperidine (DAP) derivatives, have been developed as mimics of the 2-deoxystreptamine (B1221613) (2-DOS) core of aminoglycoside antibiotics.[1] These compounds target the bacterial ribosome, inhibiting protein synthesis and exhibiting potent antibacterial activity, especially against problematic Gram-negative pathogens like Pseudomonas aeruginosa.[1][2] The DAP scaffold retains the crucial cis-1,3-diamine configuration of 2-DOS, which is essential for binding to the ribosomal RNA (rRNA) decoding site (A-site).[1]

Mechanism of Action: These analogs bind to the A-site within the 16S rRNA of the bacterial ribosome. This interaction disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids and ultimately causing cell death.[3]

G cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit 50S_subunit 50S Subunit A_site A-Site (on 30S) Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Disrupts Fidelity mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site Blocks correct binding DAP_Analog (S)-3-Aminopiperidine Analog (DAP) DAP_Analog->A_site Binds to Inhibition Inhibition DAP_Analog->Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition->Protein_Synthesis

References

The Pivotal Role of 3-Aminopiperidine Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopiperidine scaffold, particularly its dihydrochloride (B599025) salt, has emerged as a privileged structural motif in medicinal chemistry, contributing significantly to the development of a diverse range of therapeutic agents. Its inherent conformational rigidity, basic nitrogen atom, and the presence of a key amino group for further functionalization make it a valuable building block in the design of potent and selective drugs. This technical guide provides an in-depth analysis of the role of 3-aminopiperidine dihydrochloride in drug discovery, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, as well as its emerging potential in oncology and neurology.

A Cornerstone in the Synthesis of Gliptins

The most prominent application of (R)-3-aminopiperidine dihydrochloride is as a crucial chiral intermediate in the synthesis of several marketed Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[1][2] The piperidine (B6355638) ring serves as a key structural element that orients the molecule within the active site of the DPP-4 enzyme, while the amino group forms a critical salt bridge with glutamic acid residues (Glu205 and Glu206), essential for potent inhibition.[3]

Alogliptin and Linagliptin: Case Studies

Alogliptin , a potent and selective DPP-4 inhibitor, incorporates the (R)-3-aminopiperidine moiety, which is introduced in the final steps of its synthesis. The synthesis typically involves the reaction of a substituted pyrimidinedione intermediate with (R)-3-aminopiperidine dihydrochloride.[2][4]

Linagliptin , another widely used DPP-4 inhibitor, also features the (R)-3-aminopiperidine scaffold. Its synthesis involves the condensation of a xanthine (B1682287) derivative with (R)-3-aminopiperidine hydrochloride.[1] The piperidine nitrogen attacks the xanthine core, forming the final drug molecule.

Quantitative Analysis of DPP-4 Inhibition

The following table summarizes the in vitro inhibitory activity of Alogliptin and Linagliptin, highlighting the potent DPP-4 inhibition achieved with the inclusion of the 3-aminopiperidine scaffold.

CompoundTargetIC50 (nM)Reference
AlogliptinDPP-4<10[5]
LinagliptinDPP-41[6]

Experimental Protocols

General Synthesis of (R)-3-Aminopiperidine Dihydrochloride from D-Glutamic Acid

A common route for the asymmetric synthesis of (R)-3-aminopiperidine dihydrochloride utilizes the chiral pool starting from D-glutamic acid. The following is a generalized multi-step protocol:[7]

  • Esterification and Amide Protection: D-glutamic acid is first converted to its dimethyl ester. The amino group is then protected, typically with a Boc (tert-butyloxycarbonyl) group.

  • Reduction of Esters: The two ester groups are reduced to the corresponding diol using a reducing agent like sodium borohydride.

  • Hydroxyl Group Activation: The primary hydroxyl groups are activated, for example, by conversion to tosylates or mesylates, to facilitate intramolecular cyclization.

  • Intramolecular Cyclization: The activated diol undergoes intramolecular cyclization to form the protected piperidine ring.

  • Deprotection: The protecting groups on the amino and piperidine nitrogen are removed to yield (R)-3-aminopiperidine, which is then converted to its dihydrochloride salt.

General Protocol for DPP-4 Inhibition Assay

The inhibitory activity of compounds against DPP-4 is typically determined using a fluorometric assay.[4][8][9][10]

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the DPP-4 enzyme, a solution of the fluorogenic substrate (e.g., Gly-Pro-AMC), and solutions of the test compounds at various concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the DPP-4 enzyme solution to wells containing the test compounds or a vehicle control. Incubate for a defined period to allow for inhibitor binding.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated relative to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

DPP-4 Signaling Pathway cluster_Gut Gut Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulate Insulin Secretion Insulin Secretion Incretins (GLP-1, GIP)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Incretins (GLP-1, GIP)->Glucagon Secretion inhibits DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme degraded by Inactive Peptides Inactive Peptides DPP-4 Enzyme->Inactive Peptides 3-Aminopiperidine Drug (e.g., Alogliptin) 3-Aminopiperidine Drug (e.g., Alogliptin) 3-Aminopiperidine Drug (e.g., Alogliptin)->DPP-4 Enzyme inhibits

DPP-4 Signaling Pathway and Inhibition

General_Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis Start Start Target_Identification Target Identification & Validation Start->Target_Identification Hit_Generation Hit Generation (e.g., HTS, FBDD) Target_Identification->Hit_Generation Hit-to-Lead Hit-to-Lead Optimization Hit_Generation->Hit-to-Lead Lead_Optimization Lead Optimization (SAR Studies) Hit-to-Lead->Lead_Optimization Preclinical_Development Preclinical Development (In vivo studies) Lead_Optimization->Preclinical_Development Library_Synthesis Library Synthesis of 3-Aminopiperidine Analogs Lead_Optimization->Library_Synthesis Clinical_Trials Clinical Trials (Phase I-III) Preclinical_Development->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Market Market Regulatory_Approval->Market

General Drug Discovery Workflow

Emerging Applications Beyond Diabetes

The versatility of the 3-aminopiperidine scaffold extends beyond its use in DPP-4 inhibitors. Researchers are actively exploring its potential in other therapeutic areas.

Kinase and PARP Inhibition in Oncology

The 3-aminopiperidine moiety has been incorporated into novel kinase inhibitors, leveraging its ability to form key hydrogen bonds within the kinase ATP-binding site.[2] Similarly, its structural features are being explored in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies.

Modulating Central Nervous System (CNS) Targets

The physicochemical properties of the 3-aminopiperidine scaffold, including its potential to cross the blood-brain barrier, make it an attractive framework for the development of CNS-active agents. Studies have investigated its use in the synthesis of cognition-enhancers and other potential treatments for neurological disorders.[11]

Conclusion

This compound, particularly the (R)-enantiomer, has solidified its position as a highly valuable building block in medicinal chemistry. Its integral role in the development of successful DPP-4 inhibitors has paved the way for its exploration in a wider range of therapeutic targets. The continued investigation of this versatile scaffold is expected to yield novel drug candidates for the treatment of diabetes, cancer, and neurological disorders, underscoring its enduring importance in the field of drug discovery.

References

3-Aminopiperidine Dihydrochloride: A Core Intermediate in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopiperidine dihydrochloride (B599025), particularly its chiral (R)-enantiomer, is a critical building block in the synthesis of numerous modern pharmaceuticals.[1][2] This versatile intermediate is a piperidine (B6355638) ring featuring an amino group at the third carbon position, and its dihydrochloride salt form enhances stability and solubility, facilitating its use in various reaction conditions.[2][3] Its primary significance lies in its role as a key structural motif for a class of drugs known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are pivotal in the management of type 2 diabetes.[3][4] Prominent drugs synthesized using this intermediate include Alogliptin (B1666894) and Linagliptin, where the specific stereochemistry of the (R)-isomer is essential for their therapeutic efficacy.[5][6][7] This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with experimental protocols and pathway visualizations.

Physicochemical Properties of 3-Aminopiperidine Dihydrochloride

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The compound is typically a white to off-white, hygroscopic powder.[5][8][9]

PropertyValueReferences
Synonyms piperidin-3-amine dihydrochloride, (3R)-Piperidin-3-amine dihydrochloride[5][8]
Molecular Formula C₅H₁₄Cl₂N₂[3][8]
Molecular Weight 173.08 g/mol [10]
Appearance White to off-white powder[5][8]
Melting Point 190-195 °C; 230 °C (decomposes)[5][9]
Solubility Slightly soluble in Methanol and Water[5][9]
Storage Temperature Room temperature, under inert atmosphere[5][9]
Sensitivity Hygroscopic[5][9]
CAS Number 138060-07-8 (racemic), 334618-23-4 ((R)-isomer)[3][10]

Synthesis of (R)-3-Aminopiperidine (B145903) Dihydrochloride

The enantiomerically pure (R)-3-aminopiperidine dihydrochloride is essential for synthesizing effective DPP-4 inhibitors. Several synthetic strategies have been developed to produce this chiral intermediate, including:

  • Resolution of a racemic mixture: This classic approach involves using a chiral resolving agent, such as D-mandelic acid or an optically active cyclic phosphoric acid, to form diastereomeric salts that can be separated by crystallization.[7][11]

  • Asymmetric synthesis: This involves creating the chiral center through stereoselective reactions. One patented method involves the reduction of an intermediate with a chiral catalyst.[12]

  • From a chiral pool: Synthesis can begin from a naturally occurring chiral molecule. For instance, D-Ornithine hydrochloride can be used as a starting material, which undergoes cyclization and reduction to yield the desired product.[12][13]

A common industrial method involves the reduction of a chiral lactam intermediate, (R)-3-aminopiperidin-2-one hydrochloride.[13][14]

Experimental Protocol: Reduction of (R)-3-aminopiperidin-2-one hydrochloride

This protocol is based on a method described in patent literature for the large-scale synthesis of (R)-3-aminopiperidine dihydrochloride.[13]

Materials:

  • (R)-3-aminopiperidin-2-one hydrochloride

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a suitable reactor under an inert atmosphere (e.g., nitrogen), a solution of lithium aluminum hydride (approx. 1.6 equivalents) in anhydrous THF is prepared.

  • A slurry of (R)-3-aminopiperidin-2-one hydrochloride (1 equivalent) in anhydrous THF is slowly added to the LiAlH₄ solution, maintaining the temperature between 10 °C and 45 °C.

  • After the addition is complete, the reaction mixture is heated to a temperature between 45 °C and 70 °C (e.g., 58-60 °C) and maintained until the reduction is complete, as monitored by a suitable analytical method like TLC or HPLC.[13]

  • The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide (B78521) solution at a low temperature.

  • The resulting solids (aluminum salts) are removed by filtration, and the filter cake is washed with THF.

  • The combined filtrate, containing the (R)-3-aminopiperidine free base, is then treated with concentrated hydrochloric acid to precipitate the dihydrochloride salt.

  • The resulting solid, (R)-3-aminopiperidine dihydrochloride, is collected by filtration, washed with a suitable solvent (e.g., isopropanol), and dried under vacuum.[13]

G General Synthesis Workflow for (R)-3-Aminopiperidine Dihydrochloride cluster_start Starting Materials cluster_process Key Processes cluster_end Final Product Start1 D-Ornithine Cyclization Cyclization & Intermediate Formation Start1->Cyclization e.g., with metal alkoxide Start2 Racemic 3-Aminopiperidine Resolution Chiral Resolution Start2->Resolution with Chiral Acid Start3 3-Aminopyridine Reduction Reduction Start3->Reduction Catalytic Hydrogenation Cyclization->Reduction e.g., with LiAlH4 FinalProduct (R)-3-Aminopiperidine Dihydrochloride Resolution->FinalProduct Reduction->FinalProduct HCl Salt Formation

General synthesis pathways for (R)-3-Aminopiperidine Dihydrochloride.

Application in the Synthesis of DPP-4 Inhibitors

(R)-3-Aminopiperidine dihydrochloride is a cornerstone intermediate for several DPP-4 inhibitors.[3][6] The piperidine ring and its amino group are crucial for binding to the active site of the DPP-4 enzyme.[15]

Synthesis of Alogliptin

Alogliptin is a potent DPP-4 inhibitor used for treating type 2 diabetes. Its synthesis involves the nucleophilic substitution of a chlorine atom on a substituted pyrimidinedione ring by the amino group of (R)-3-aminopiperidine.[4][16]

This protocol is a generalized representation based on published synthesis routes.[16][17]

Materials:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • (R)-3-aminopiperidine dihydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Isopropanol (IPA) and Water or Methanol

Procedure:

  • To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1 equivalent) in a solvent system like aqueous isopropanol, (R)-3-aminopiperidine dihydrochloride (approx. 1.1 equivalents) is added.[16][17]

  • A base such as potassium carbonate (e.g., 3 equivalents) is added to the mixture.[16]

  • The reaction mixture is heated to reflux (e.g., 58-68 °C) and stirred until the reaction is complete, as monitored by HPLC.[17]

  • Upon completion, the mixture is cooled, and the inorganic salts are removed by filtration.

  • The filtrate, containing the Alogliptin free base, can be further purified or carried forward to the salt formation step (e.g., with benzoic acid to form Alogliptin benzoate).[16]

G Alogliptin Synthesis Workflow Inter1 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Reaction Nucleophilic Substitution Inter1->Reaction Inter2 (R)-3-Aminopiperidine Dihydrochloride Inter2->Reaction Alogliptin_FB Alogliptin (Free Base) Reaction->Alogliptin_FB Base (e.g., K2CO3) Solvent (e.g., IPA/Water) Alogliptin_Salt Alogliptin Benzoate Alogliptin_FB->Alogliptin_Salt Benzoic Benzoic Acid Benzoic->Alogliptin_Salt Salt Formation G Linagliptin Synthesis Workflow Xanthine 8-Bromo-xanthine Intermediate Condensation Condensation Reaction Xanthine->Condensation Aminopiperidine (R)-3-Aminopiperidine Dihydrochloride Aminopiperidine->Condensation Linagliptin Linagliptin Condensation->Linagliptin Base (e.g., K2CO3) Solvent (e.g., DMF) G DPP-4 Inhibition Signaling Pathway cluster_drug Drug Action cluster_body Physiological Response Drug Alogliptin / Linagliptin (from 3-Aminopiperidine) DPP4 DPP-4 Enzyme Drug->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreas Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose ↓ Hepatic Glucose Production

References

The Versatile Scaffold: A Technical Guide to the Therapeutic Applications of 3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminopiperidine dihydrochloride (B599025) is a pivotal chiral building block in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of therapeutic agents. Its inherent structural features, including a secondary amine within a piperidine (B6355638) ring and a chiral primary amine, allow for the development of potent and selective inhibitors for various key biological targets. This technical guide provides an in-depth overview of the core therapeutic applications of 3-aminopiperidine derivatives, focusing on Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, Poly (ADP-ribose) Polymerase (PARP) inhibitors and Janus Kinase (JAK) inhibitors for cancer and inflammatory diseases, and novel antibacterial agents. This document details the synthesis of the core scaffold, presents quantitative structure-activity relationship (SAR) data, outlines detailed experimental protocols for key biological assays, and visualizes the associated signaling pathways.

Introduction: The Significance of the 3-Aminopiperidine Scaffold

The 3-aminopiperidine moiety is a privileged structure in drug discovery due to its ability to form key interactions with biological targets. The piperidine ring provides a semi-rigid framework that can orient substituents in a defined three-dimensional space, while the amino group offers a crucial point for hydrogen bonding and further derivatization. The chirality at the 3-position is often critical for enantioselective binding and achieving high target specificity. 3-Aminopiperidine dihydrochloride serves as a readily available and stable starting material for the synthesis of these complex molecules.

Synthesis of this compound

The enantiomerically pure forms of 3-aminopiperidine, particularly the (R)-enantiomer, are crucial for the synthesis of many pharmaceuticals. Several synthetic routes have been developed, often starting from readily available chiral precursors or involving chiral resolution. A common and efficient method involves the use of N-Boc-3-piperidone as a starting material.

Experimental Protocol: Synthesis of (R)-3-Aminopiperidine Dihydrochloride

This protocol describes a general procedure for the synthesis of (R)-3-aminopiperidine dihydrochloride from N-Boc-3-piperidone.

Step 1: Asymmetric Reductive Amination

  • To a solution of N-Boc-3-piperidone (1 equivalent) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758), add a chiral amine or a chiral auxiliary.

  • Add a reducing agent, for example, sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield N-Boc-(R)-3-aminopiperidine.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-(R)-3-aminopiperidine (1 equivalent) in a suitable solvent like methanol or dioxane.

  • Add a solution of hydrochloric acid (excess, e.g., 4M in dioxane or concentrated HCl in methanol) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The product, (R)-3-aminopiperidine dihydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product as a white solid.

Therapeutic Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives of 3-aminopiperidine are central to the development of "gliptins," a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1][2] These compounds inhibit the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner.[2] Alogliptin and Linagliptin are prominent examples of DPP-4 inhibitors that incorporate the (R)-3-aminopiperidine scaffold.

Signaling Pathway: DPP-4 Inhibition and Incretin Signaling

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells activates DPP-4 Enzyme DPP-4 Enzyme GLP-1 (active)->DPP-4 Enzyme degraded by Insulin Release Insulin Release Pancreatic Beta-cells->Insulin Release stimulates Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes GLP-1 (inactive) GLP-1 (inactive) DPP-4 Enzyme->GLP-1 (inactive) 3-Aminopiperidine Derivative (DPP-4i) 3-Aminopiperidine Derivative (DPP-4i) 3-Aminopiperidine Derivative (DPP-4i)->DPP-4 Enzyme inhibits Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose lowers

Caption: DPP-4 inhibition prolongs active GLP-1, enhancing insulin release.

Quantitative Data: DPP-4 Inhibitory Activity of 3-Aminopiperidine Derivatives

Compound IDR1-SubstituentR2-SubstituentDPP-4 IC50 (nM)Reference
Alogliptin2-cyanobenzyl6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine10[3]
Linagliptin8-bromo-7-(2-butynyl)-3-methylxanthineNot Applicable1[3]
Derivative APhenylUracil6.57 µM[3]
Derivative B4-FluorophenylPyrimidinedione4.2 nM[3]
Derivative C3-aminocoumarinNot Applicable3.16 µM[4]

Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against the DPP-4 enzyme.[5][6]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • DPP-4 Enzyme Solution: Recombinant human DPP-4 diluted in assay buffer to the desired concentration (e.g., 0.1 ng/µL).

    • Substrate Solution: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) at a concentration of 100 µM in assay buffer.

    • Test Compounds: Serially diluted in DMSO and then further diluted in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of the test compound solution or vehicle (for control).

    • Add 25 µL of the DPP-4 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

The 3-aminopiperidine scaffold has been utilized in the design of potent PARP inhibitors, which are a targeted therapy for cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[7] PARP enzymes play a crucial role in the repair of single-strand DNA breaks.[7] Inhibiting PARP in cancer cells that already have a compromised ability to repair double-strand breaks (due to BRCA mutations) leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[7]

Signaling Pathway: PARP Inhibition in DNA Repair

PARP_Inhibition DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) PARP1 PARP1 DNA Repair Proteins (XRCC1, Ligase III) DNA Repair Proteins (XRCC1, Ligase III) PARP1->DNA Repair Proteins (XRCC1, Ligase III) recruits PARP1 Trapping PARP1 Trapping PARP1->PARP1 Trapping BER BER DNA Repair Proteins (XRCC1, Ligase III)->BER initiates Base Excision Repair (BER) Base Excision Repair (BER) DNA SSB DNA SSB DNA SSB->PARP1 recruits DNA Repaired DNA Repaired BER->DNA Repaired 3-Aminopiperidine Derivative (PARPi) 3-Aminopiperidine Derivative (PARPi) 3-Aminopiperidine Derivative (PARPi)->PARP1 inhibits & traps Replication Fork Collapse Replication Fork Collapse PARP1 Trapping->Replication Fork Collapse DNA DSB DNA DSB Replication Fork Collapse->DNA DSB DNA Double-Strand Break (DSB) DNA Double-Strand Break (DSB) Apoptosis (in BRCA-deficient cells) Apoptosis (in BRCA-deficient cells) DNA DSB->Apoptosis (in BRCA-deficient cells)

Caption: PARP inhibitors trap PARP1 at DNA damage sites, leading to cell death.

Quantitative Data: PARP Inhibitory Activity of 3-Aminopiperidine Derivatives

Compound IDR-Group on Piperidine NitrogenModification on BenzamidePARP-1 IC50 (nM)Reference
OlaparibNot Applicable (Phthalazinone core)Cyclopropylcarbonyl5[8]
RucaparibNot Applicable (Indole carboxamide core)Fluorobenzyl1.4[8]
Derivative D4-fluorobenzyl2-methyl8.33[9]
Derivative E4-methoxybenzyl3-fluoro12.02[9]
Derivative FCyclopropylmethyl4-chloro35[10]

Experimental Protocol: PARP Inhibition Assay (Colorimetric)

This protocol describes a common method for measuring PARP activity and its inhibition.[11][12]

  • Plate Preparation:

    • Coat a 96-well plate with histone proteins by incubating with a histone solution overnight at 4°C.

    • Wash the plate with PBST (PBS with 0.05% Tween-20).

    • Block the wells with a blocking buffer for 1-2 hours at room temperature.

    • Wash the plate again with PBST.

  • PARP Reaction:

    • Prepare a reaction mixture containing PARP assay buffer, biotinylated NAD+, and activated DNA.

    • Add the test compounds at various concentrations to the wells.

    • Add the PARP enzyme to all wells except the blank.

    • Incubate the plate for 1 hour at room temperature to allow the PARP reaction to proceed.

  • Detection:

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.

    • Wash the plate to remove unbound streptavidin-HRP.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.

    • Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by plotting percent inhibition versus log inhibitor concentration.

Janus Kinase (JAK) Inhibitors

The 3-aminopiperidine scaffold is a key component of Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory diseases.[11][13] JAKs are intracellular tyrosine kinases that mediate signaling for a wide range of cytokines and growth factors involved in inflammation and immune responses.[13] By inhibiting JAKs, Tofacitinib disrupts these signaling pathways, leading to a reduction in inflammation.

Signaling Pathway: JAK-STAT Inhibition

JAK_STAT_Inhibition Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokine (e.g., IL-6)->Cytokine Receptor binds JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription (Inflammatory mediators) Gene Transcription (Inflammatory mediators) Nucleus->Gene Transcription (Inflammatory mediators) initiates 3-Aminopiperidine Derivative (Tofacitinib) 3-Aminopiperidine Derivative (Tofacitinib) 3-Aminopiperidine Derivative (Tofacitinib)->JAK inhibits

Caption: JAK inhibitors block cytokine signaling by inhibiting JAK phosphorylation of STAT.

Quantitative Data: JAK Inhibitory Activity of Tofacitinib

CompoundTargetIC50 (nM)Reference
TofacitinibJAK11[9]
TofacitinibJAK220[9]
TofacitinibJAK31[9]
Antibacterial Agents

Derivatives of 3-aminopiperidine have shown promise as novel antibacterial agents, particularly against resistant strains of bacteria.[14][15] These compounds can be designed to target various bacterial processes, including protein synthesis. The structure-activity relationship in this class of compounds is highly dependent on the substituents on the piperidine ring and the amino group.

Quantitative Data: Antibacterial Activity of 3-Aminopiperidine Derivatives

Compound IDR1-SubstituentR2-SubstituentS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Compound 14-chlorobenzamide4,6-bis(3,5-diaminopiperidin-1-yl)-1,3,5-triazin-2-ylamino0.58[14][15]
Compound 15Quinolone derivativeDiaminopiperidinyl triazine416[15]
Compound 17Naphthyridine derivativeDiaminopiperidinyl triazine28[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the standard method for determining the MIC of an antibacterial agent.[16][17]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) medium.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

This compound is a cornerstone of modern drug discovery, providing a versatile and synthetically accessible scaffold for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant clinical success as DPP-4 inhibitors for diabetes and JAK inhibitors for inflammatory diseases. Furthermore, ongoing research into their potential as PARP inhibitors for cancer and as novel antibacterial agents highlights the enduring importance of this chemical entity. The detailed protocols and structure-activity data presented in this guide are intended to facilitate further research and development in these exciting therapeutic areas.

References

The Core Mechanism of 3-Aminopiperidine Dihydrochloride in DPP-4 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DPP-4 and its Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis. It is responsible for the inactivation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released in response to food intake and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-4 rapidly terminates their insulinotropic effects.

Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. By blocking the action of DPP-4, inhibitors prolong the activity of endogenous GLP-1 and GIP, leading to increased insulin secretion, suppressed glucagon (B607659) release, and consequently, improved glycemic control.[1][3] The 3-aminopiperidine scaffold is a key structural motif found in several potent and selective DPP-4 inhibitors.

Mechanism of Action of 3-Aminopiperidine-Based DPP-4 Inhibitors

The inhibitory activity of compounds containing the 3-aminopiperidine moiety is primarily attributed to their ability to bind to the active site of the DPP-4 enzyme. The DPP-4 active site is comprised of several subsites, with the S1 and S2 pockets being of principal importance for inhibitor binding.

The 3-aminopiperidine core of these inhibitors is crucial for their interaction with the S2 subsite of DPP-4. This interaction is characterized by the formation of a salt bridge between the protonated amino group of the piperidine (B6355638) ring and the side chains of two key acidic amino acid residues: Glutamic acid 205 (Glu205) and Glutamic acid 206 (Glu206) . This strong ionic interaction anchors the inhibitor within the active site.

While the 3-aminopiperidine moiety provides the critical interaction with the S2 pocket, substituents on this core are designed to occupy the S1 pocket, which is predominantly hydrophobic. In many potent inhibitors, this is achieved with moieties like a trifluorophenyl group. The synergistic binding to both the S1 and S2 subsites results in high-affinity inhibition of the DPP-4 enzyme.

Quantitative Data on 3-Aminopiperidine-Containing DPP-4 Inhibitors

As previously noted, specific IC50 or Ki values for unsubstituted 3-aminopiperidine dihydrochloride (B599025) as a DPP-4 inhibitor are not prominently reported in the scientific literature. This is likely because the unsubstituted compound serves as a foundational fragment that requires further substitution to achieve high potency. The following tables summarize the quantitative data for well-established DPP-4 inhibitors that feature the 3-aminopiperidine scaffold, demonstrating the significance of this core structure in achieving potent DPP-4 inhibition.

CompoundDPP-4 IC50 (nM)DPP-4 Ki (µM)Inhibition Type
Sitagliptin (B1680988) 18Not Widely ReportedCompetitive
Alogliptin (B1666894) <10Not Widely ReportedCompetitive
Compound 9i (a 4-Aminopiperidine (B84694) derivative) 925012.01Competitive

Note: The data for "Compound 9i" is from a study on 4-aminopiperidine derivatives and is included to provide a broader context of aminopiperidine-based inhibitors.[4] Sitagliptin and Alogliptin are established drugs containing the 3-aminopiperidine core.

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors can be visualized as a signaling cascade that ultimately leads to improved glucose control. The following diagram illustrates this pathway.

DPP4_Inhibition_Pathway Signaling Pathway of DPP-4 Inhibition Food_Intake Food Intake Incretins GLP-1 & GIP (Active) Food_Intake->Incretins stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreatic β-cells Incretins->Pancreas stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins degrades Aminopiperidine 3-Aminopiperidine -based Inhibitor Aminopiperidine->DPP4 inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Figure 1: DPP-4 Inhibition Signaling Pathway

Experimental Protocols

The determination of the inhibitory activity of compounds like 3-aminopiperidine derivatives against DPP-4 is typically performed using an in vitro fluorometric assay.

In Vitro DPP-4 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human DPP-4. The enzyme cleaves a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), releasing the fluorescent AMC molecule. The rate of fluorescence increase is proportional to the enzyme activity, and a reduction in this rate in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test Compound (e.g., 3-aminopiperidine derivative)

  • Positive Control (e.g., Sitagliptin)

  • Dimethyl Sulfoxide (DMSO) for compound dissolution

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Incubator at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Create a serial dilution of the compounds to be tested.

    • Dilute the DPP-4 enzyme in cold assay buffer to the desired working concentration.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and DMSO (no enzyme or inhibitor).

    • Enzyme control wells (100% activity): Add assay buffer, DPP-4 enzyme, and DMSO.

    • Test compound wells: Add assay buffer, DPP-4 enzyme, and the test compound at various concentrations.

    • Positive control wells: Add assay buffer, DPP-4 enzyme, and the positive control at various concentrations.

  • Incubation:

    • Pre-incubate the plate with the enzyme and inhibitors for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a specified time (e.g., 30-60 minutes), with readings taken at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing a potential DPP-4 inhibitor.

Experimental_Workflow Experimental Workflow for DPP-4 Inhibitor Assessment Start Start Compound_Prep Compound Preparation (Stock & Dilutions) Start->Compound_Prep Assay_Setup Assay Plate Setup (Enzyme, Inhibitor, Controls) Compound_Prep->Assay_Setup Pre_Incubation Pre-incubation (37°C, 10 min) Assay_Setup->Pre_Incubation Reaction_Start Reaction Initiation (Add Substrate) Pre_Incubation->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading (37°C) Reaction_Start->Kinetic_Read Data_Analysis Data Analysis (Calculate % Inhibition) Kinetic_Read->Data_Analysis IC50_Calc IC50 Determination Data_Analysis->IC50_Calc End End IC50_Calc->End

Figure 2: DPP-4 Inhibitor Assessment Workflow

Conclusion

The 3-aminopiperidine scaffold is a cornerstone in the design of potent and selective DPP-4 inhibitors. Its primary mechanism of action involves the formation of a critical salt bridge with residues Glu205 and Glu206 in the S2 subsite of the DPP-4 active site. While the unsubstituted 3-aminopiperidine dihydrochloride itself may exhibit modest inhibitory activity, its incorporation into larger molecules with substituents that can favorably occupy the adjacent S1 and other subsites leads to a significant enhancement in potency. The quantitative data for its derivatives, such as sitagliptin, underscore the therapeutic potential of this chemical motif. The experimental protocols outlined provide a standardized approach for the evaluation of novel 3-aminopiperidine-based compounds, facilitating the continued development of effective therapies for type 2 diabetes.

References

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to 3-Aminopiperidine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone in the design and synthesis of a multitude of therapeutic agents. Its inherent chirality and conformational flexibility allow for precise interactions with various biological targets, leading to the development of potent and selective drugs. This technical guide provides a comprehensive overview of 3-aminopiperidine dihydrochloride (B599025) derivatives, focusing on their synthesis, key applications, and the experimental methodologies crucial for their evaluation.

Synthesis of 3-Aminopiperidine Dihydrochloride Derivatives

The synthesis of enantiomerically pure this compound is a critical step in the development of chiral therapeutics. Various synthetic strategies have been developed to access these valuable building blocks, often starting from readily available chiral precursors.

Chiral Synthesis of (R)-3-Aminopiperidine Dihydrochloride

One of the most prominent applications of this scaffold is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, where the (R)-enantiomer is crucial for activity. Several synthetic routes have been established to produce (R)-3-aminopiperidine dihydrochloride with high enantiomeric purity.

Route 1: From Ethyl Nipecotate via Hofmann Rearrangement

A common approach involves the use of ethyl nipecotate as a starting material. The synthesis proceeds through chiral separation, protection of the amino group (e.g., as a Boc carbamate), aminolysis, and a subsequent Hofmann rearrangement to furnish the desired 3-amino functionality. The final step involves deprotection and salt formation to yield (R)-3-aminopiperidine dihydrochloride[1].

Route 2: From D-Glutamic Acid

An alternative and efficient route utilizes the chiral pool starting material, D-glutamic acid. This multi-step synthesis involves:

  • Hydroxyl esterification and Boc protection of the amino group.

  • Reduction of the ester groups.

  • Activation of the hydroxyl groups.

  • Cyclization to form the piperidine (B6355638) ring.

  • Removal of the Boc protecting group to yield the final product[2][3]. This method offers a cost-effective and scalable approach to the desired enantiomer.

Route 3: From Racemic 3-Piperidinecarboxamide via Chiral Resolution

Another strategy involves the Hofmann-like rearrangement of the readily available racemic 3-piperidinecarboxamide. The resulting racemic 3-aminopiperidine is then resolved using a chiral acid, such as D-tartaric acid, to isolate the desired (R)-enantiomer with high chiral purity (ee > 99.5%)[4].

Key Applications of this compound Derivatives

The versatility of the 3-aminopiperidine scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The most significant application of (R)-3-aminopiperidine dihydrochloride is as a key building block for the synthesis of "gliptins," a class of oral hypoglycemic agents that inhibit the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby lowering blood glucose levels.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates secretion GIP (active) GIP (active) Food Intake->GIP (active) stimulates secretion β-cells β-cells Insulin Secretion Insulin Secretion β-cells->Insulin Secretion increases α-cells α-cells Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion decreases GLP-1 (active)->β-cells stimulates GLP-1 (active)->α-cells inhibits DPP-4 Enzyme DPP-4 Enzyme GLP-1 (active)->DPP-4 Enzyme GIP (active)->β-cells stimulates GIP (active)->DPP-4 Enzyme GLP-1 (inactive) GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4 Enzyme->GLP-1 (inactive) degrades DPP-4 Enzyme->GIP (inactive) degrades 3-Aminopiperidine Derivative (DPP-4i) 3-Aminopiperidine Derivative (DPP-4i) 3-Aminopiperidine Derivative (DPP-4i)->DPP-4 Enzyme inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Hepatic Glucose Production->Lower Blood Glucose

Quantitative Data: DPP-4 Inhibitory Activity

The following table summarizes the in vitro DPP-4 inhibitory activity (IC50) of various 3-aminopiperidine-based derivatives.

Compound/Derivative ClassModificationIC50 (nM)Reference
Sitagliptin Analog2-Benzylpiperazine derivative19[5]
Alogliptin (B1666894) AnalogUracil scaffold with bromine substitution0.8[6]
Pyrazole-thiosemicarbazone DerivativeBromo-substitution on benzylidene1.266 ± 0.264[6]
Tricyclic Derivative-1.7[6]
β-amino amidesTriazolopiperazine incorporation2[7]
4-Aminopiperidine-3,4-dihydroquinazoline-2-uracilChloro substitution on phenyl9250 ± 570[8]
3-Aminocoumarin Derivative-3160[7]
1,2,3-Triazole-5-carboximidamide Derivative-6570[7]
Isoquinoline Analog-78[7]
Emerging Applications in Neurodegenerative Diseases

Recent research has explored the potential of 3-aminopiperidine derivatives in the treatment of neurodegenerative disorders, particularly Alzheimer's disease. One of the key targets in Alzheimer's is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β peptides that form plaques in the brain. Certain 3-amino-4-aryl-piperidine derivatives have been synthesized and evaluated as BACE1 inhibitors[3].

Quantitative Data: BACE1 Inhibitory Activity

Compound/Derivative ClassModificationBACE1 IC50 (nM)Reference
Acyl guanidine (B92328) inhibitor-0.32[9]
Hydroxyl ethylamine (B1201723) inhibitor3-methoxybenzyl at P11.0[9]
Six-membered ring sultam derivative-4[9]
Substituted amino-oxazines-12[9]
Kinase Inhibitors in Oncology

The 3-aminopiperidine scaffold has also been utilized in the development of kinase inhibitors for cancer therapy. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of 3-aminopyridin-2-one, a related scaffold, have shown potent and selective inhibition of kinases such as Interleukin-2 (B1167480) inducible T-cell kinase (Itk)[10].

Quantitative Data: Kinase Inhibitory Activity

Compound/Derivative ClassTarget KinaseKi (nM)Reference
3-Aminopyrid-2-one derivative (7v)Itk7[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of research in this field. Below are synthesized protocols for the preparation of a key intermediate and the evaluation of its biological activity.

Synthesis of (R)-3-Aminopiperidine Dihydrochloride from D-Glutamic Acid

This protocol is a generalized procedure based on reported synthetic routes[2][3].

Step 1: Hydroxyl Esterification and Amido Boc Protection

  • Suspend D-glutamic acid in an appropriate solvent (e.g., methanol).

  • Add a reagent for esterification (e.g., thionyl chloride) dropwise at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude ester in a suitable solvent (e.g., a mixture of THF, methanol, and water).

  • Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and a base (e.g., sodium bicarbonate) and stir at room temperature.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 2: Ester Reduction

  • Dissolve the Boc-protected diester in a suitable solvent (e.g., methanol).

  • Add a reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature.

  • Stir the reaction until completion.

  • Quench the reaction and extract the diol product.

Step 3: Hydroxyl Activation

  • Dissolve the diol in a suitable solvent (e.g., dichloromethane).

  • Cool the solution and add a base (e.g., triethylamine) followed by an activating agent (e.g., methanesulfonyl chloride) dropwise.

  • Stir the reaction at a low temperature until completion.

  • Wash the reaction mixture and concentrate to obtain the crude activated intermediate.

Step 4: Cyclization

  • Dissolve the activated intermediate in a suitable solvent.

  • Add an amine (e.g., benzylamine) and heat the reaction mixture.

  • Monitor the reaction until completion.

  • Purify the cyclized product by column chromatography.

Step 5: Amino Boc Removal and Salt Formation

  • Dissolve the protected aminopiperidine derivative in a suitable solvent (e.g., methanol).

  • Add a strong acid (e.g., concentrated hydrochloric acid) and stir at room temperature.

  • Remove the solvent under reduced pressure to obtain the crude (R)-3-aminopiperidine dihydrochloride.

  • Recrystallize from a suitable solvent system to obtain the pure product.

In Vitro DPP-4 Inhibition Assay

This protocol describes a common fluorometric assay for determining the inhibitory activity of 3-aminopiperidine derivatives against DPP-4[11][12][13][14][15].

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Test compounds (3-aminopiperidine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the DPP-4 enzyme to the desired working concentration in ice-cold assay buffer.

    • Prepare a stock solution of Gly-Pro-AMC in DMSO and then dilute to the final working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%).

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): Assay buffer and DPP-4 enzyme solution.

      • Positive control wells: Positive control inhibitor solution and DPP-4 enzyme solution.

      • Test compound wells: Test compound solution at various concentrations and DPP-4 enzyme solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37 °C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader, pre-set to 37 °C.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or at a single endpoint after a fixed incubation time.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each test compound concentration relative to the control wells (100% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in understanding the processes involved in the development of 3-aminopiperidine derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Start Starting Material (e.g., D-Glutamic Acid) Step1 Chemical Synthesis (Multi-step) Start->Step1 Purification1 Purification & Characterization (Chromatography, NMR, MS) Step1->Purification1 Intermediate (R)-3-Aminopiperidine Dihydrochloride Purification1->Intermediate Derivatization Derivative Synthesis Intermediate->Derivatization Purification2 Purification & Characterization Derivatization->Purification2 Library Library of Derivatives Purification2->Library Screening In Vitro Screening (e.g., DPP-4 Assay) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR SAR->Derivatization Optimization Lead Lead Compound SAR->Lead

Conclusion

This compound and its derivatives represent a highly valuable class of compounds in modern drug discovery. Their successful application, particularly in the development of DPP-4 inhibitors, has significantly impacted the treatment of type 2 diabetes. The ongoing exploration of their potential in other therapeutic areas, such as neurodegenerative diseases and oncology, highlights the enduring importance of this scaffold. A thorough understanding of their synthesis, biological activities, and the associated experimental methodologies is paramount for researchers and scientists working to develop the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-3-aminopiperidine dihydrochloride from D-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically pure (R)-3-aminopiperidine dihydrochloride (B599025), a key building block in the development of various pharmaceutical agents. The synthesis commences with the readily available and inexpensive chiral starting material, D-glutamic acid. The described multi-step synthesis is a reliable and scalable method, involving key transformations such as esterification, amine protection, reduction, cyclization, and deprotection. This protocol is intended to guide researchers in the efficient and reproducible laboratory-scale preparation of this important intermediate.

Introduction

(R)-3-aminopiperidine is a critical chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The stereochemistry at the C3 position of the piperidine (B6355638) ring is crucial for the biological activity of these drugs. Therefore, the development of efficient and stereoselective synthetic routes to (R)-3-aminopiperidine and its salts is of significant interest to the pharmaceutical industry. The use of D-glutamic acid as a chiral precursor provides an effective strategy to establish the desired stereocenter, avoiding the need for costly chiral resolution steps. The following protocols detail a robust pathway to (R)-3-aminopiperidine dihydrochloride.

Overall Synthetic Pathway

The synthesis of (R)-3-aminopiperidine dihydrochloride from D-glutamic acid can be accomplished via a five-step sequence. This pathway involves the initial protection of the amino group and esterification of the carboxylic acids, followed by selective reduction of the ester groups to diols. The diol is then activated, typically by tosylation, to facilitate intramolecular cyclization, forming the piperidine ring. Finally, deprotection of the amine and subsequent salt formation yields the target compound.

Synthesis_Pathway D_Glutamic_Acid D-Glutamic Acid Intermediate1 Dimethyl (R)-2-((tert-butoxycarbonyl)amino)pentanedioate D_Glutamic_Acid->Intermediate1 1. SOCl₂, MeOH 2. (Boc)₂O, TEA Intermediate2 (R)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate Intermediate1->Intermediate2 NaBH₄, MeOH Intermediate3 (R)-tert-Butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate Intermediate2->Intermediate3 TsCl, Et₃N, DMAP Intermediate4 (R)-tert-Butyl 3-aminopiperidine-1-carboxylate Intermediate3->Intermediate4 Amine (e.g., Benzylamine) then H₂, Pd/C Final_Product (R)-3-Aminopiperidine dihydrochloride Intermediate4->Final_Product HCl (aq)

Caption: Overall synthetic pathway from D-Glutamic Acid.

Experimental Protocols

Step 1: Synthesis of Dimethyl (R)-2-((tert-butoxycarbonyl)amino)pentanedioate

This initial step involves the esterification of both carboxylic acid groups of D-glutamic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.[1][2]

  • Materials:

  • Protocol:

    • Suspend D-glutamic acid in methanol at 0°C.

    • Add thionyl chloride dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure to obtain the crude dimethyl glutamate (B1630785) hydrochloride salt.[1][2]

    • Dissolve the crude salt in chloroform or dichloromethane.

    • Add triethylamine, followed by di-tert-butyl dicarbonate and a catalytic amount of DMAP at 0°C.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Quench the reaction with water and extract the product with the organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of (R)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate

The diester from the previous step is reduced to the corresponding diol using a mild reducing agent like sodium borohydride (B1222165).[1]

  • Materials:

    • Dimethyl (R)-2-((tert-butoxycarbonyl)amino)pentanedioate (1 equiv.)

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄) (2.5 equiv.)

    • 10% aqueous citric acid solution

    • Dichloromethane (CH₂Cl₂)

  • Protocol:

    • Dissolve the diester in methanol at room temperature.

    • Add sodium borohydride portion-wise.

    • Stir the reaction mixture for 2 hours at room temperature.

    • Quench the reaction by adding 10% aqueous citric acid solution until the pH is between 5 and 6.

    • Remove methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the diol.[1]

Step 3: Synthesis of (R)-tert-Butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate

The hydroxyl groups of the diol are activated by converting them into tosylates, which are good leaving groups for the subsequent cyclization step.[1]

  • Materials:

    • (R)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate (1 equiv.)

    • Dichloromethane (CH₂Cl₂)

    • Triethylamine (Et₃N)

    • p-Toluenesulfonyl chloride (TsCl) (3 equiv.)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • 20% aqueous sodium bicarbonate

  • Protocol:

    • Dissolve the diol in dichloromethane at 0°C.

    • Add triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction with 20% aqueous sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude ditosylate, which is often used in the next step without further purification.[1]

Step 4: Synthesis of (R)-tert-Butyl 3-aminopiperidine-1-carboxylate

The ditosylated intermediate undergoes intramolecular cyclization to form the piperidine ring. This is typically achieved by reaction with a primary amine, followed by de-alkylation. A common method involves using benzylamine (B48309), followed by hydrogenolysis.[3]

  • Materials:

    • (R)-tert-Butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate (1 equiv.)

    • Benzylamine

    • Palladium on carbon (10% Pd/C)

    • Ethanol (B145695) or Methanol

    • Hydrogen gas (H₂)

  • Protocol:

    • Dissolve the crude ditosylate in a suitable solvent and react with benzylamine to form the N-benzyl piperidine derivative.

    • After purification, dissolve the N-benzyl piperidine derivative in ethanol or methanol.

    • Add 10% Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Filter off the catalyst and concentrate the filtrate to obtain the Boc-protected (R)-3-aminopiperidine.

Step 5: Synthesis of (R)-3-aminopiperidine dihydrochloride

The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired dihydrochloride salt.[4]

  • Materials:

    • (R)-tert-Butyl 3-aminopiperidine-1-carboxylate (1 equiv.)

    • Concentrated hydrochloric acid (HCl)

    • Suitable solvent (e.g., Isopropanol, Methanol)

  • Protocol:

    • Dissolve the Boc-protected piperidine in a suitable solvent.

    • Add concentrated hydrochloric acid and stir the mixture.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain (R)-3-aminopiperidine dihydrochloride.

Data Presentation

StepProductStarting MaterialReagentsYield (%)Purity (%)Reference
1Dimethyl (R)-2-((tert-butoxycarbonyl)amino)pentanedioateD-Glutamic acidSOCl₂, MeOH, (Boc)₂O, TEA, DMAP~92>95[2]
2(R)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamateDiester from Step 1NaBH₄, MeOH~76>95[1]
3(R)-tert-Butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamateDiol from Step 2TsCl, Et₃N, DMAPQuantitativeCrude[1]
4(R)-tert-Butyl 3-aminopiperidine-1-carboxylateDitosylate from Step 3Benzylamine, H₂, Pd/C44-55 (overall)>98[1]
5(R)-3-aminopiperidine dihydrochlorideBoc-piperidine from Step 4HCl>90>99[4]

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Esterification & Boc Protection cluster_step2 Step 2: Reduction cluster_step3_to_5 Steps 3-5: Cyclization & Deprotection s1_start D-Glutamic Acid in MeOH (0°C) s1_reagent1 Add SOCl₂ dropwise s1_start->s1_reagent1 s1_stir1 Stir 12h at RT s1_reagent1->s1_stir1 s1_concentrate1 Concentrate s1_stir1->s1_concentrate1 s1_dissolve Dissolve in CHCl₃ s1_concentrate1->s1_dissolve s1_reagent2 Add TEA, (Boc)₂O, DMAP (0°C) s1_dissolve->s1_reagent2 s1_stir2 Stir 6h at RT s1_reagent2->s1_stir2 s1_workup Aqueous Workup & Extraction s1_stir2->s1_workup s1_end Diester Product s1_workup->s1_end s2_start Diester in MeOH s1_end->s2_start s2_reagent Add NaBH₄ s2_start->s2_reagent s2_stir Stir 2h at RT s2_reagent->s2_stir s2_quench Quench with Citric Acid s2_stir->s2_quench s2_concentrate Concentrate s2_quench->s2_concentrate s2_extract Extract with CH₂Cl₂ s2_concentrate->s2_extract s2_end Diol Product s2_extract->s2_end s3_start Diol in CH₂Cl₂ (0°C) s2_end->s3_start s3_reagent Add Et₃N, TsCl, DMAP s3_start->s3_reagent s3_stir Stir 1h at RT s3_reagent->s3_stir s3_workup Aqueous Workup s3_stir->s3_workup s3_end Crude Ditosylate s3_workup->s3_end s4_cyclize Cyclization with Benzylamine s3_end->s4_cyclize s4_debenzyl Hydrogenolysis (H₂, Pd/C) s4_cyclize->s4_debenzyl s4_end Boc-piperidine s4_debenzyl->s4_end s5_deprotect Deprotection with HCl s4_end->s5_deprotect s5_end (R)-3-Aminopiperidine dihydrochloride s5_deprotect->s5_end

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis of (R)-3-aminopiperidine dihydrochloride from D-glutamic acid is a practical and efficient method for obtaining this valuable chiral intermediate. The protocols outlined provide a clear and detailed guide for researchers, and the presented data offers an expectation of the yields and purity that can be achieved at each stage. This synthetic route avoids racemization and provides the target compound with high enantiomeric purity, making it suitable for applications in pharmaceutical research and development.

References

Application Notes and Protocols: Enantioselective Synthesis of 3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enantiomerically pure 3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type II diabetes, such as Alogliptin and Linagliptin.[1][2] The precise stereochemistry of the 3-amino group is often crucial for the biological activity and efficacy of the final drug substance. Consequently, robust and efficient methods for the enantioselective synthesis of (R)- and (S)-3-aminopiperidine are of significant interest to the pharmaceutical industry.

This document provides an overview and detailed protocols for several key methodologies employed in the enantioselective synthesis of 3-aminopiperidine dihydrochloride (B599025). The covered techniques include biocatalytic asymmetric amination, synthesis from the chiral pool, and asymmetric hydrogenation, among others.

Biocatalytic Asymmetric Amination using Transaminases

Biocatalytic methods, particularly those employing ω-transaminases (TAs), offer a green and highly selective route to chiral amines.[1] This approach typically involves the asymmetric amination of a prochiral ketone, such as N-Boc-3-piperidone, to yield the desired enantiomer of N-Boc-3-aminopiperidine with high enantiomeric excess (ee). The Boc-protecting group can subsequently be removed, and the product converted to the dihydrochloride salt.

Advantages:

  • High enantioselectivity (often >99% ee).

  • Mild reaction conditions (ambient temperature and pressure, aqueous media).

  • Environmentally friendly.

  • Potential for high product concentration and scalability.[3][4]

Experimental Protocol: Synthesis of (R)-3-amino-1-Boc-piperidine using Immobilized ω-Transaminase

This protocol is adapted from the amination of 1-Boc-3-piperidone using an immobilized ω-transaminase.[1]

Materials:

Procedure:

  • Enzymatic Reaction:

    • In a reaction vessel, suspend the immobilized ω-transaminase in phosphate buffer.

    • Add isopropylamine (as the amine donor) and a catalytic amount of PLP cofactor.

    • Add the substrate, 1-Boc-3-piperidone.

    • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by HPLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Extract the aqueous filtrate with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-3-amino-1-Boc-piperidine.

    • If necessary, purify the product by column chromatography.

  • Deprotection and Salt Formation:

    • Dissolve the purified (R)-3-amino-1-Boc-piperidine in ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride in ethanol (this generates HCl in situ).

    • Stir the reaction mixture at room temperature. A white solid, (R)-3-aminopiperidine (B145903) dihydrochloride, will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[1]

Data Presentation
MethodSubstrateCatalyst/EnzymeAmine DonorYieldEnantiomeric Excess (ee)Reference
Biocatalytic AminationN-Boc-3-piperidoneImmobilized ω-TransaminaseIsopropylamineHigh>99%[1]
Biocatalytic AminationN-Cbz-3-piperidoneTransaminase from Mycobacterium vanbaaleniiIsopropylamine90.9% (for N-benzyl product)99.0%[5]

Synthesis from the Chiral Pool

This strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperidine (B6355638) ring. L-glutamic acid is a common starting point for the synthesis of (S)-3-aminopiperidine derivatives.

Workflow Diagram: Synthesis from L-Glutamic Acid

G cluster_synthesis Synthesis from L-Glutamic Acid cluster_deprotection Final Steps L-Glutamic Acid L-Glutamic Acid Diester Diester L-Glutamic Acid->Diester Esterification (SOCl2, MeOH) N-Boc Protected Diester N-Boc Protected Diester Diester->N-Boc Protected Diester Boc Protection ((Boc)2O) Diol Diol N-Boc Protected Diester->Diol Reduction (NaBH4) Ditosylate Ditosylate Diol->Ditosylate Tosylation (TsCl) N-Boc-3-aminopiperidine N-Boc-3-aminopiperidine Ditosylate->N-Boc-3-aminopiperidine Cyclization (with amine) N-Boc-3-aminopiperidine_final N-Boc-3-aminopiperidine 3-Aminopiperidine Dihydrochloride 3-Aminopiperidine Dihydrochloride N-Boc-3-aminopiperidine_final->this compound Deprotection & Salt Formation (HCl)

Caption: Workflow for the synthesis of 3-aminopiperidine from L-glutamic acid.

Experimental Protocol: Synthesis of 3-(N-Boc amino) piperidine from L-Glutamic Acid

This multi-step protocol is based on the route described by Yadav et al.[6]

Step 1: Diesterification

  • Suspend L-glutamic acid in methanol (B129727) and cool to 0 °C.

  • Add thionyl chloride dropwise and stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure to obtain the diethyl ester.

Step 2: N-Boc Protection

Step 3: Reduction to Diol

  • Dissolve the N-Boc protected diester in a suitable solvent (e.g., THF/EtOH).

  • Add sodium borohydride (B1222165) (NaBH4) portion-wise at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction carefully with water, and perform an extractive work-up to isolate the diol.

Step 4: Tosylation

  • Dissolve the diol in CH2Cl2 and cool to 0 °C.

  • Add triethylamine, p-toluenesulfonyl chloride (TsCl), and DMAP.

  • Stir the mixture at room temperature for 1 hour.

  • After an aqueous work-up, the crude ditosylate is obtained and can be used in the next step without further purification.[6]

Step 5: Cyclization

  • To the crude ditosylate, add an excess of the desired amine (e.g., benzylamine (B48309) for a precursor to the N-benzyl protected product).

  • Stir the reaction mixture for 12 hours.

  • Purify the product by column chromatography to yield the N-Boc protected 3-aminopiperidine derivative.

The final deprotection and conversion to the dihydrochloride salt follow the procedure described in the biocatalysis section.

Data Presentation
Starting MaterialKey StepsOverall YieldReference
L-Glutamic AcidEsterification, Boc-protection, Reduction, Tosylation, Cyclization44% to 55%[6]
D-OrnithineEsterification, Cyclization, ReductionNot specified, but described as a route[7]

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral precursor, such as a 3-aminopyridine (B143674) derivative or a tetrahydropyridine, using a chiral transition metal catalyst is another effective strategy.

Workflow Diagram: Asymmetric Hydrogenation Approach

G cluster_hydrogenation Hydrogenation cluster_resolution Resolution & Deprotection Prochiral_Precursor Prochiral Precursor (e.g., N-acetyl-3-aminopyridine) Racemic_Piperidine Racemic N-acetyl-3-aminopiperidine Prochiral_Precursor->Racemic_Piperidine Hydrogenation (e.g., Pd/C) Chiral_Piperidine Enantioenriched N-acetyl-3-aminopiperidine Resolution Resolution with Chiral Acid Racemic_Piperidine->Resolution Hydrolysis Final_Product Enantiopure 3-Aminopiperidine Dihydrochloride Resolution->Final_Product Acid Exchange & Salt Formation (HCl)

Caption: General workflow for hydrogenation and resolution to obtain 3-aminopiperidine.

While direct asymmetric hydrogenation to the final product is possible, a common industrial approach involves the hydrogenation of a precursor like N-acetyl-3-aminopyridine to the racemic N-acetyl-3-aminopiperidine, followed by a classical resolution step.[7]

Experimental Protocol: Hydrogenation of N-acetyl-3-aminopyridine and Resolution

This protocol is based on a process described in the patent literature.[7]

Step 1: Acetylation of 3-Aminopyridine

  • Dissolve 3-aminopyridine in acetic acid and cool to 10 °C.

  • Add acetic anhydride (B1165640) dropwise, maintaining the temperature.[7]

Step 2: Hydrogenation

  • The crude N-acetyl-3-aminopyridine solution is subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under hydrogen pressure.

  • After the reaction is complete, the catalyst is filtered off.

Step 3: Hydrolysis and Resolution

  • The resulting racemic N-acetyl-3-aminopiperidine is hydrolyzed to racemic 3-aminopiperidine.

  • The racemate is then resolved using a chiral acid, such as dibenzoyl-(D)-tartaric acid, in a suitable solvent system (e.g., methanol). This selectively crystallizes one of the diastereomeric salts.[7]

Step 4: Acid Exchange and Salt Formation

  • The diastereomerically pure salt is treated with hydrochloric acid (e.g., HCl in isopropanol/water) to exchange the chiral acid and precipitate the desired enantiomer as the dihydrochloride salt with enhanced chiral purity.[7]

Data Presentation
PrecursorCatalyst/MethodChiral AgentFinal Enantiomeric Excess (ee)Reference
N-acetyl-3-aminopyridinePd/C Hydrogenation followed by ResolutionDibenzoyl-(D)-tartaric acid>99.0%[7]
N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chlorideRh(NBD)2(BF4) / Walphos 003N/A (Asymmetric Hydrogenation)>99%[8]

Other Synthetic Strategies

Other notable methods for the enantioselective synthesis of 3-aminopiperidine include:

  • Reduction of Chiral Lactams: (R)-3-aminopiperidin-2-one hydrochloride can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield (R)-3-aminopiperidine.[9][10] This method is suitable for large-scale synthesis.[9]

  • Curtius Rearrangement: N-protected nipecotic acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate, a precursor to the 3-amino group.[2]

  • Enzyme Cascades: Multi-enzyme cascades have been developed that can convert amino alcohols (derived from lysine (B10760008) or ornithine) into protected 3-aminopiperidines in a one-pot reaction, which can prevent the racemization of labile intermediates.[11]

Conclusion

The enantioselective synthesis of this compound can be achieved through a variety of effective methods. The choice of a particular synthetic route often depends on factors such as scalability, cost of starting materials and catalysts, and the desired enantiomeric purity. Biocatalytic methods are increasingly favored for their environmental benefits and high selectivity. Chiral pool synthesis offers a reliable route from inexpensive natural precursors, while asymmetric hydrogenation and classical resolution remain robust and industrially relevant strategies. Each of these approaches provides a viable pathway to this crucial pharmaceutical intermediate.

References

Application Notes and Protocols for the Incorporation of 3-Aminopiperidine Dihydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and cyclic scaffolds into peptides is a powerful strategy in medicinal chemistry to enhance proteolytic stability, conformational rigidity, and biological activity. 3-Aminopiperidine is a valuable building block that can be introduced into peptide sequences to create unique structural motifs. These application notes provide a comprehensive guide to the incorporation of 3-aminopiperidine into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). The protocols described herein are based on established SPPS methodologies and principles of orthogonal protection.

Core Principles and Strategy

The successful incorporation of 3-aminopiperidine into a growing peptide chain requires a robust orthogonal protection strategy to differentiate the two amine functionalities: the exocyclic primary amine at the 3-position and the endocyclic secondary amine within the piperidine (B6355638) ring. The most common and recommended approach for Fmoc-SPPS involves using an orthogonally protected 3-aminopiperidine derivative. A standard strategy would be to have the exocyclic amine protected with a base-labile Fmoc group, making it compatible with the iterative Nα-deprotection steps of the synthesis, while the endocyclic amine is protected with an acid-labile group, such as tert-butyloxycarbonyl (Boc).

Due to the commercial availability of precursors like 1-Boc-3-aminopiperidine, a practical workflow involves the on-resin acylation of the free exocyclic amine. This document will detail the protocol for such a procedure.

It is critical to handle the dihydrochloride (B599025) salt of 3-aminopiperidine by performing a neutralization step prior to coupling to ensure the amine is in its free, nucleophilic form. This is typically achieved using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Experimental Protocols

Protocol 1: On-Resin Coupling of an Orthogonally Protected 3-Aminopiperidine Building Block

This protocol assumes the use of a pre-synthesized, orthogonally protected building block, such as N³-Fmoc-N¹-Boc-3-aminopiperidine .

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • N³-Fmoc-N¹-Boc-3-aminopiperidine

  • Coupling reagents:

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of N³-Fmoc-N¹-Boc-3-aminopiperidine:

    • In a separate vial, dissolve N³-Fmoc-N¹-Boc-3-aminopiperidine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, repeat the coupling step.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles of deprotection and coupling for the subsequent amino acids.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: On-Resin Acylation using 1-Boc-3-aminopiperidine

This protocol is for when a pre-Fmoc-protected building block is unavailable and you are starting with 1-Boc-3-aminopiperidine. This approach involves coupling it to a resin-bound peptide that has a C-terminal activated carboxylic acid (e.g., via HBTU/HOBt activation).

Procedure:

  • Prepare the Resin-Bound Peptide: Synthesize the peptide sequence up to the residue preceding the desired 3-aminopiperidine insertion point using standard Fmoc-SPPS. The final step should be the deprotection of the N-terminal Fmoc group.

  • Activation of the C-terminal Carboxylic Acid of the Peptide:

    • Swell the deprotected peptide-resin in DMF.

    • In a separate vial, prepare a solution of HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add this activation mixture to the resin and agitate for 15-20 minutes.

  • Neutralization and Coupling of 1-Boc-3-aminopiperidine:

    • If starting with 3-aminopiperidine dihydrochloride, first neutralize it. In a separate vial, dissolve this compound (3 eq.) in DMF and add DIPEA (6 eq.).

    • If starting with 1-Boc-3-aminopiperidine, dissolve it (3 eq.) in DMF.

    • Add the 1-Boc-3-aminopiperidine solution to the activated peptide-resin.

    • Agitate the reaction mixture for 4-6 hours at room temperature.

    • Monitor the reaction for the disappearance of the free amine of the piperidine derivative.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Subsequent Acylation: The newly introduced exocyclic amine of the 3-aminopiperidine is now the N-terminus. Proceed with the coupling of the next Fmoc-protected amino acid using standard coupling protocols.

  • Chain Elongation and Cleavage: Continue with standard Fmoc-SPPS and final cleavage as described in Protocol 1.

Data Presentation

The following tables provide illustrative data based on typical outcomes in Fmoc-SPPS. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Reagent Equivalents for Coupling Reactions

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
N³-Fmoc-N¹-Boc-3-aminopiperidine3 - 5
HBTU2.9 - 4.9
HOBt3 - 5
DIPEA (for coupling)6 - 10
DIPEA (for neutralization of HCl salt)2 per HCl

Table 2: Typical Purity and Yield for a Model Peptide Containing 3-Aminopiperidine

Peptide SequenceSynthesis Scale (mmol)Crude Purity (RP-HPLC, %)Isolated Yield (%)
Ac-Ala-Val-(3-APip)-Gly-NH₂0.1~75%~60%
Tyr-Gly-Gly-Phe-(3-APip)-NH₂0.1~70%~55%

(Note: 3-APip denotes a 3-aminopiperidine residue. Purity and yield are highly sequence-dependent.)

Visualizations

SPPS_Workflow cluster_cycle Iterative SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/HOBt/DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Next Cycle Incorp Couple Protected 3-Aminopiperidine Washing2->Incorp Cleavage Final Cleavage & Deprotection (TFA) Washing2->Cleavage Start Start: Fmoc-Resin Start->Deprotection Incorp->Deprotection End Purified Peptide Cleavage->End

Caption: General workflow for solid-phase peptide synthesis incorporating a 3-aminopiperidine building block.

Orthogonal_Protection_Strategy cluster_spps During SPPS Cycles cluster_cleavage Final Cleavage BuildingBlock N³-Fmoc-N¹-Boc-3-Aminopiperidine N³-Fmoc (Base Labile) N¹-Boc (Acid Labile) Fmoc_Removal Fmoc group removed by Piperidine BuildingBlock:f0->Fmoc_Removal Boc_Stable Boc group remains intact BuildingBlock:f1->Boc_Stable Boc_Removal Boc group removed by TFA Boc_Stable->Boc_Removal

Caption: Orthogonal protection strategy for 3-aminopiperidine in Fmoc-SPPS.

Application Notes and Protocols for the N-arylation of 3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-arylation of 3-aminopiperidine dihydrochloride (B599025), a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The primary challenge in the N-arylation of this substrate lies in its presentation as a dihydrochloride salt, necessitating careful selection of a base to both neutralize the salt and facilitate the coupling reaction. The following protocol outlines a robust method based on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance.[1]

Materials and Reagents

A comprehensive list of necessary materials and their relevant properties are provided in Table 1.

Table 1: Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
3-Aminopiperidine dihydrochloride138060-07-8C₅H₁₂N₂ · 2HCl173.09White to off-white powder
Aryl Bromide (e.g., 4-Bromotoluene)106-38-7C₇H₇Br171.03Liquid
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3C₅₁H₄₂O₃Pd₂915.72Dark purple solid
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)564483-19-8C₃₃H₅₃P480.75White solid
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO96.10White powder
Toluene (B28343) (Anhydrous)108-88-3C₇H₈92.14Liquid
Diethyl Ether60-29-7C₄H₁₀O74.12Liquid
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃84.01Aqueous solution
BrineN/ANaCl58.44Aqueous solution
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37White powder
Experimental Protocol: Buchwald-Hartwig N-arylation

This protocol details the N-arylation of this compound with 4-bromotoluene (B49008) as a representative aryl bromide.

1. Reaction Setup:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 173.1 mg).

  • Add the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and tBuXPhos (0.04 mmol, 19.2 mg).

  • Add sodium tert-butoxide (3.5 mmol, 336.4 mg). Note: A sufficient excess of base is crucial to neutralize the dihydrochloride salt and to act as the base for the catalytic cycle.

  • Add anhydrous toluene (5 mL) via syringe.

2. Reaction Execution:

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-aminopiperidine product.

Expected Results

The yield of the N-arylation reaction can vary depending on the specific aryl halide used. Table 2 provides a summary of expected yields for the N-arylation of this compound with various aryl bromides based on typical Buchwald-Hartwig amination outcomes.

Table 2: Expected Yields for N-arylation with Various Aryl Bromides

Aryl BromideProductExpected Yield (%)
4-BromotolueneN-(4-methylphenyl)piperidin-3-amine85 - 95
4-BromoanisoleN-(4-methoxyphenyl)piperidin-3-amine80 - 90
4-Bromobenzonitrile4-((3-aminopiperidin-1-yl)benzonitrile75 - 85
1-Bromo-4-(trifluoromethyl)benzeneN-(4-(trifluoromethyl)phenyl)piperidin-3-amine70 - 80
2-BromopyridineN-(pyridin-2-yl)piperidin-3-amine65 - 75
Product Characterization

The purified N-aryl-3-aminopiperidine product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-arylation of this compound.

G Experimental Workflow for N-arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Add this compound B Add Aryl Bromide, Pd₂(dba)₃, tBuXPhos C Add Sodium tert-butoxide D Add Anhydrous Toluene E Heat to 100 °C D->E F Stir for 12-24h (Monitor by TLC/LC-MS) E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Wash with NaHCO₃ and Brine H->I J Dry and Concentrate I->J K Purification by Column Chromatography J->K L Characterization (NMR, MS, HPLC) K->L

Caption: A flowchart of the N-arylation experimental procedure.

Buchwald-Hartwig Catalytic Cycle

The diagram below outlines the catalytic cycle for the Buchwald-Hartwig amination reaction.[1]

G Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) [Ar-Pd(II)(L)(HNR'R'')]X [Ar-Pd(II)(L)(HNR'R'')]X Ar-Pd(II)(L)-X->[Ar-Pd(II)(L)(HNR'R'')]X Amine Coordination (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination (Ar-NR'R'') [Ar-Pd(II)(L)(HNR'R'')]X->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base)

References

Application Notes and Protocols for Reductive Amination Reactions Using 3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a powerful and versatile method for the synthesis of secondary and tertiary amines. This reaction class is particularly crucial for the introduction of the 3-aminopiperidine scaffold, a privileged structural motif found in numerous pharmacologically active compounds. 3-Aminopiperidine and its derivatives are key building blocks in the development of therapeutics, most notably as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

This document provides detailed application notes and protocols for conducting reductive amination reactions using 3-aminopiperidine dihydrochloride (B599025) as the amine source. Given that 3-aminopiperidine dihydrochloride is a salt, these protocols will address the necessary considerations for in situ neutralization to enable the reaction to proceed efficiently.

Reaction Principle

Reductive amination involves two key steps that are typically performed in a one-pot synthesis:

  • Imine or Enamine Formation: The reaction is initiated by the nucleophilic attack of the primary or secondary amine of 3-aminopiperidine on a carbonyl compound (an aldehyde or a ketone) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). The formation of this intermediate is often catalyzed by mild acid.

  • Reduction: The resulting imine or enamine is then reduced in situ to the corresponding amine using a suitable reducing agent. A key advantage of many modern reductive amination protocols is the use of reducing agents that are selective for the imine/enamine over the starting carbonyl compound, allowing for a one-pot procedure.

Since 3-aminopiperidine is supplied as a dihydrochloride salt, a base must be added to the reaction mixture to liberate the free amine, which is the active nucleophile. Common bases for this purpose include triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

Signaling Pathway and Experimental Workflow Diagrams

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Carbonyl Aldehyde or Ketone (R1-C(=O)-R2) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine 3-Aminopiperidine (Free Base) Amine->Hemiaminal Imine Imine Intermediate (R1-C(=NR')-R2) Hemiaminal->Imine - H2O Product N-Substituted 3-Aminopiperidine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Reduction

Caption: General mechanism of a two-step, one-pot reductive amination reaction.

Experimental_Workflow start Start reactants Combine 3-Aminopiperidine·2HCl, Aldehyde/Ketone, and Base in Solvent start->reactants stir1 Stir at Room Temperature (Imine/Enamine Formation) reactants->stir1 add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) stir1->add_reductant stir2 Stir at Room Temperature (Reduction) add_reductant->stir2 workup Aqueous Workup (e.g., NaHCO3 solution) stir2->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (e.g., Column Chromatography) extraction->purification end End purification->end

Application Notes: 3-Aminopiperidine Dihydrochloride as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

3-Aminopiperidine dihydrochloride (B599025) is a versatile chiral building block of significant interest in pharmaceutical research and organic synthesis.[1][2] Its structure, featuring a piperidine (B6355638) ring with a chiral amino group at the 3-position, makes it a crucial intermediate for creating complex molecules with specific biological activities.[2] The enantiomerically pure forms, particularly (R)-3-aminopiperidine, are valuable precursors for a multitude of bioactive compounds, including potent enzyme inhibitors.[3][4] This compound is typically supplied as a stable, water-soluble dihydrochloride salt, which facilitates its handling and use in various reaction conditions.[2]

2. Applications in Drug Discovery and Development

The primary application of chiral 3-aminopiperidine is as a key intermediate in the synthesis of pharmaceuticals.[1][2][4] Its rigid, diamine-like structure is often used as a bifunctional linker in medicinal chemistry to impart specific stereochemistry and improve pharmacological profiles.[5][6]

2.1. Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A prominent application of (R)-3-aminopiperidine is in the synthesis of "gliptins," a class of drugs used to treat type 2 diabetes by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[3][7] The DPP-4 enzyme is responsible for the degradation of incretins like GLP-1, which play a major role in glycemic control.[8] By inhibiting DPP-4, these drugs increase the levels of active GLP-1, leading to enhanced insulin (B600854) secretion and reduced glucagon (B607659) secretion in a glucose-dependent manner.[8][9] The 3-aminopiperidine moiety is crucial for the binding and inhibitory activity of these drugs.

Below is a summary of major drugs synthesized using this chiral building block.

Drug NameTherapeutic ClassRole of (R)-3-Aminopiperidine
Alogliptin DPP-4 InhibitorForms the core heterocyclic amine that interacts with the enzyme's active site.[3][5][7]
Linagliptin DPP-4 InhibitorServes as the key chiral amine component for building the drug's scaffold.[3][7]
Besifloxacin Fluoroquinolone AntibioticThe 3-aminopiperidine core is a structural feature in some advanced antibiotics.[5]
Tofacitinib JAK InhibitorWhile not a primary example, related chiral piperidine structures are key in this class.[10]

2.2. Other Therapeutic Areas

Beyond diabetes, 3-aminopiperidine derivatives are utilized in the development of drugs for a range of conditions:

  • Neurological Disorders : It serves as an intermediate for central nervous system agents and is used in neurotransmitter research.[1][4]

  • Oncology : Researchers have used it in the synthesis of selective CBP/P300 bromodomain inhibitors for cancer research.[6]

  • Bacterial Infections : It has been incorporated into peptide analogues to create selective noncovalent inhibitors of bacterial cysteine proteases like IdeS.[11]

Logical Pathway: Mechanism of DPP-4 Inhibition

The following diagram illustrates the logical relationship between DPP-4, its natural substrate, and the mechanism of action for inhibitors derived from 3-aminopiperidine.

dpp4_inhibition Mechanism of DPP-4 Inhibition cluster_normal Normal Physiological Process cluster_inhibition Process with Inhibitor GLP1_active Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme GLP1_active->DPP4 Cleavage Insulin Increased Insulin Secretion GLP1_active->Insulin Stimulates GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP4_inhibited DPP-4 Enzyme Inhibitor->DPP4_inhibited Blocks GLP1_active_inhibited Increased Active GLP-1 GLP1_active_inhibited->DPP4_inhibited Cleavage Prevented Insulin_inhibited Enhanced Insulin Secretion GLP1_active_inhibited->Insulin_inhibited Strongly Stimulates

Caption: Logical flow of DPP-4 enzyme action and its inhibition.

Experimental Protocols and Key Synthetic Transformations

3-Aminopiperidine dihydrochloride is typically used after neutralization or by employing its N-protected form (e.g., N-Boc) in synthesis. The following protocols detail common transformations.

1. Protocol for Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is used to couple the 3-aminopiperidine core to other molecules.[12][13] This protocol is adapted from a procedure for synthesizing ethyl 2-[(1-tert-butoxycarbonyl-(R)-piperidin-3-yl)amino]acetate.[11]

Workflow for Reductive Amination

reductive_amination_workflow start Start dissolve Dissolve (R)-3-amino-1-Boc-piperidine and Na₂SO₄ in Dichloromethane (B109758) start->dissolve add_glyoxylate Add Ethyl Glyoxylate (B1226380) dropwise dissolve->add_glyoxylate stir_2h Stir at Room Temperature for 2 hours (Imine Formation) add_glyoxylate->stir_2h add_reductant Add NaBH(OAc)₃ and Acetic Acid stir_2h->add_reductant stir_90min Stir for 90 minutes (Reduction to Amine) add_reductant->stir_90min quench Quench reaction with aqueous NaOH stir_90min->quench extract Extract with Dichloromethane quench->extract dry_concentrate Dry combined organic layers (Na₂SO₄) and concentrate in vacuo extract->dry_concentrate purify Purify by Flash Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for a typical reductive amination.

Methodology:

  • Setup : To a mixture of (R)-3-amino-1-tert-butyloxycarbonylpiperidine (1.0 eq) and anhydrous sodium sulfate (B86663) (Na₂SO₄, ~1.8 g per 1 g of amine) in dichloromethane, add ethyl glyoxylate (1.0 eq) dropwise.[11]

  • Imine Formation : Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the imine intermediate.[11]

  • Reduction : Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.0 eq) and acetic acid (1.5 eq) to the mixture.[11] Continue stirring for an additional 90 minutes. Monitor the reaction progress by TLC.

  • Workup : Dilute the mixture with dichloromethane and quench the reaction by the slow addition of aqueous sodium hydroxide (B78521) (e.g., 3 M NaOH).[11]

  • Extraction : Separate the organic layer. Extract the aqueous phase with dichloromethane.[11]

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by flash chromatography to yield the desired secondary amine.[11]

Quantitative Data from a Representative Reductive Amination [11]

Amine SubstrateCarbonyl SubstrateReducing AgentProductYield
(R)-3-amino-1-Boc-piperidineEthyl glyoxylateNaBH(OAc)₃(-)-Ethyl 2-[(1-Boc-(R)-piperidin-3-yl)amino]acetate60%
(S)-3-amino-1-Boc-piperidineEthyl glyoxylateNaBH(OAc)₃(+)-Ethyl 2-[(1-Boc-(S)-piperidin-3-yl)amino]acetate56%

2. Protocol for N-Acylation

N-acylation is a fundamental reaction to form an amide bond with the amino group of 3-aminopiperidine. This is a key step in attaching the piperidine core to other fragments of a target molecule. The following is a general protocol.[14][15]

Methodology:

  • Setup : Dissolve the 3-aminopiperidine derivative (e.g., N-Boc protected, 1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.[15]

  • Base Addition : Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.2 eq), to the stirred solution.[15] The base is required to neutralize the acidic byproduct generated during the reaction.[15]

  • Acylating Agent Addition : Add the acylating agent (e.g., an acyl chloride or acid anhydride, 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[15]

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.[15]

  • Workup : Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[15]

  • Purification : Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.[15]

3. Protocol for Boc-Deprotection to Yield this compound

The final step in many synthetic routes is the removal of the N-Boc protecting group to liberate the piperidine nitrogen and form the dihydrochloride salt. This protocol is adapted from a biotransformation study.[3]

Methodology:

  • Setup : In a suitable vial, dissolve the N-Boc protected 3-aminopiperidine derivative (e.g., (R)-1-Boc-3-aminopiperidine, 1.0 eq) in ethanol (B145695) (EtOH).[3]

  • Acid Addition : Prepare a solution of acetyl chloride (~5.6 eq) in ethanol (1:1 ratio).[3] At 0 °C, add this acidic solution gradually to the solution of the Boc-protected amine. The in-situ generation of HCl from acetyl chloride and ethanol facilitates the deprotection and salt formation.

  • Reaction and Precipitation : Stir the reaction mixture at room temperature. The completion of the reaction is often indicated by the precipitation of a white solid, which is the desired dihydrochloride salt.[3]

  • Isolation : Decant the supernatant. Wash the solid product with cold ethanol.[3]

  • Drying : Dry the solid under vacuum to yield the pure this compound.[3]

4. Asymmetric Synthesis via Biocatalysis

Enzymatic methods, particularly using ω-transaminases, have emerged as a sustainable and highly enantioselective approach to produce chiral amines like 3-aminopiperidine.[3][5] This method typically involves the amination of a prochiral ketone precursor.

General Scheme: The reaction involves the conversion of 1-Boc-3-piperidone to either (R)- or (S)-3-amino-1-Boc-piperidine using an appropriate ω-transaminase enzyme, an amine donor (like isopropylamine), and a cofactor (pyridoxal-5'-phosphate, PLP).[3]

Workflow for Enzymatic Asymmetric Synthesis

enzymatic_synthesis_workflow start Start prepare_mixture Prepare reaction mixture: Buffer, 1-Boc-3-piperidone, Amine Donor, PLP start->prepare_mixture add_enzyme Add immobilized ω-Transaminase prepare_mixture->add_enzyme incubate Incubate with shaking (e.g., 30°C, 24h) add_enzyme->incubate monitor Monitor conversion (e.g., by GC or HPLC) incubate->monitor stop_reaction Stop reaction (e.g., basify with NaOH) monitor->stop_reaction extract Extract product with an organic solvent stop_reaction->extract purify Purify product extract->purify end End purify->end

References

Application Notes: Synthesis of Alogliptin Utilizing 3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of alogliptin (B1666894), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, with a focus on the crucial role of (R)-3-aminopiperidine dihydrochloride (B599025) as a key intermediate.[1][2] This document outlines common synthetic strategies, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and pharmaceutical manufacturing.

Introduction

Alogliptin's efficacy is attributed to its highly selective inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones, stimulating insulin (B600854) secretion and reducing glucagon (B607659) secretion in a glucose-dependent manner.[3] The chemical synthesis of alogliptin has evolved to improve efficiency, cost-effectiveness, and scalability.[1] A pivotal step in many synthetic routes is the nucleophilic substitution reaction between a substituted pyrimidinedione intermediate and the chiral amine, (R)-3-aminopiperidine dihydrochloride.[1][3]

Synthetic Strategies

Several synthetic pathways for alogliptin have been developed, with a common theme of constructing the core pyrimidinedione structure followed by the introduction of the aminopiperidine moiety.

1. The Original Takeda Synthesis: This route involves a three-stage process starting with the condensation of 6-chloro-3-methyluracil (B41288) and α-bromo-o-toluonitrile. This is followed by a nucleophilic substitution with (R)-3-aminopiperidine and subsequent formation of the benzoate (B1203000) salt.[1]

2. Convergent Synthesis: Many modern approaches employ a convergent strategy where the pyrimidinedione and aminopiperidine fragments are synthesized separately and then coupled. This often involves the reaction of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile with (R)-3-aminopiperidine dihydrochloride in the presence of a base.[4][5]

3. Asymmetric Synthesis: To ensure the correct stereochemistry of the final product, asymmetric synthesis routes for (R)-3-aminopiperidine have been developed, which are crucial for the overall efficiency and purity of alogliptin synthesis.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data for key steps in a common alogliptin synthesis pathway.

StepStarting MaterialsReagents & ConditionsYield (%)Purity (%)Reference
1. N-Alkylation of 6-Chlorouracil (B25721) 6-Chlorouracil, 2-(bromomethyl)benzonitrile (B57715)NaH, LiBr, DMF/DMSO54-[1]
2. N-Methylation 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, IodomethaneNaH, DMF/THF72-[5]
3. Nucleophilic Substitution 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochlorideSodium Carbonate, Potassium Iodide, Isopropyl Alcohol, 65-70°C, 12-14 hours--[4]
4. Salt Formation Alogliptin free base, Benzoic acidEthanol->99.5[7]
Preparation of (R)-3-aminopiperidine dihydrochloride Racemic 3-piperidinecarboxamideHofmann rearrangement, resolution with D-tartaric acid, acidification with HCl89-93>99.5 (ee)[7]

Note: Yields and purity can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate)

  • Alkylation: To a solution of 6-chlorouracil in dimethylformamide (DMF), add sodium hydride (NaH) and lithium bromide (LiBr).[3]

  • Add 2-(bromomethyl)benzonitrile to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Methylation: Dissolve the product from the previous step in a mixture of DMF and tetrahydrofuran (B95107) (THF).

  • Add NaH to the solution, followed by the addition of iodomethane.[3]

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Work up the reaction as described in step 4 to isolate the title intermediate.

Protocol 2: Synthesis of Alogliptin from Intermediate and (R)-3-Aminopiperidine Dihydrochloride

  • In a dry flask, charge isopropyl alcohol, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (50 gm), (R)-3-aminopiperidine dihydrochloride (35.16 gm), sodium carbonate (48.06 gm), and potassium iodide (2.50 gm).[4]

  • Heat the reaction mixture to 65°C - 70°C and maintain this temperature for 12 to 14 hours.[4]

  • Monitor the reaction progress by HPLC.[4]

  • After completion of the reaction, cool the reaction mass to 45°C - 50°C.[4]

  • Filter the mixture at the same temperature and wash the solid with isopropyl alcohol.[4] The filtrate contains the alogliptin free base.

Protocol 3: Formation of Alogliptin Benzoate

  • To the solution containing the alogliptin free base, add a solution of benzoic acid in ethanol.[3]

  • Stir the mixture to allow for the formation of the benzoate salt, which will precipitate out of solution.[3]

  • Collect the solid product by filtration, wash with ethanol, and dry under vacuum to yield alogliptin benzoate.[3]

Visualizations

Alogliptin_Synthesis_Workflow A 6-Chlorouracil C N-Alkylated Intermediate A->C NaH, LiBr DMF/DMSO B 2-(bromomethyl)benzonitrile B->C E 1,3-Disubstituted Uracil (Key Intermediate) C->E NaH DMF/THF D Iodomethane D->E G Alogliptin (Free Base) E->G Base (e.g., Na2CO3) Isopropanol F (R)-3-Aminopiperidine dihydrochloride F->G I Alogliptin Benzoate G->I Ethanol H Benzoic Acid H->I

Caption: Synthetic workflow for Alogliptin Benzoate.

Alogliptin_MoA Food Food Intake Intestinal_L_Cells Intestinal L-Cells Food->Intestinal_L_Cells Stimulates Incretins Active GLP-1 & GIP (Incretin Hormones) Intestinal_L_Cells->Incretins Release DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Pancreatic_Beta_Cells Pancreatic Beta-Cells Incretins->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic Alpha-Cells Incretins->Pancreatic_Alpha_Cells Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Alogliptin Alogliptin Alogliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreatic_Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Liver Liver Glucagon->Liver Acts on Hepatic_Glucose ↓ Hepatic Glucose Production Liver->Hepatic_Glucose

Caption: Alogliptin's mechanism of action signaling pathway.

References

Synthesis of DPP-4 Inhibitors Utilizing 3-Aminopiperidine Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a particular focus on the utilization of (R)-3-Aminopiperidine dihydrochloride (B599025) as a key chiral building block. DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by prolonging the activity of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.

DPP-4 Signaling Pathway and Mechanism of Action

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that cleaves N-terminal dipeptides from polypeptides containing a proline or alanine (B10760859) residue at the penultimate position.[1][2] In the context of glucose homeostasis, its primary substrates are the incretin hormones GLP-1 and GIP.[3] By cleaving these hormones, DPP-4 renders them inactive.

DPP-4 inhibitors competitively and reversibly bind to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[3][4] This leads to a 2- to 3-fold increase in the circulating levels of active incretins.[4] The elevated levels of GLP-1 and GIP then exert their physiological effects:

  • Pancreatic β-cells: Increased GLP-1 and GIP levels stimulate insulin secretion in a glucose-dependent manner. This means insulin is primarily released when blood glucose levels are high, minimizing the risk of hypoglycemia.[3][4]

  • Pancreatic α-cells: Elevated GLP-1 levels suppress the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[3][4]

The dual action of increased insulin secretion and decreased glucagon release contributes to the overall glucose-lowering effect of DPP-4 inhibitors.[4]

DPP4_Signaling_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) GIP (active) GIP (active) K-cells->GIP (active) DPP-4_enzyme DPP-4 Enzyme GLP-1 (active)->DPP-4_enzyme degraded by Beta-cells Beta-cells GLP-1 (active)->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1 (active)->Alpha-cells inhibits GIP (active)->DPP-4_enzyme degraded by GIP (active)->Beta-cells stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4_enzyme->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4_enzyme->GIP (inactive) DPP-4_inhibitor DPP-4 Inhibitor DPP-4_inhibitor->DPP-4_enzyme inhibits Insulin Insulin Beta-cells->Insulin secretes Glucagon Glucagon Alpha-cells->Glucagon secretes Blood Glucose Blood Glucose Insulin->Blood Glucose lowers Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates Hepatic Glucose Production->Blood Glucose increases

Caption: DPP-4 signaling pathway and the mechanism of action of DPP-4 inhibitors.

Synthesis of DPP-4 Inhibitors using (R)-3-Aminopiperidine Dihydrochloride

(R)-3-Aminopiperidine dihydrochloride is a crucial chiral intermediate in the synthesis of several DPP-4 inhibitors. The primary synthetic strategy involves a nucleophilic substitution reaction where the amino group of the piperidine (B6355638) ring displaces a leaving group on a heterocyclic core.

Alogliptin Synthesis

Alogliptin is synthesized by coupling (R)-3-aminopiperidine with a substituted pyrimidinedione intermediate.

Alogliptin_Synthesis Intermediate_A 2-((6-chloro-3-methyl-2,4-dioxo- 3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Alogliptin_Base Alogliptin (free base) Intermediate_A->Alogliptin_Base + Aminopiperidine (R)-3-Aminopiperidine dihydrochloride Aminopiperidine->Alogliptin_Base K2CO3, IPA/H2O, 58-68 °C Alogliptin_Benzoate Alogliptin Benzoate (B1203000) Alogliptin_Base->Alogliptin_Benzoate + Benzoic_Acid Benzoic Acid Benzoic_Acid->Alogliptin_Benzoate

Caption: Synthetic workflow for Alogliptin Benzoate.

Experimental Protocol: Synthesis of Alogliptin [1][5]

  • Reaction Setup: In a suitable reaction vessel, charge isopropyl alcohol (IPA), 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)methyl]benzonitrile, (R)-3-aminopiperidine dihydrochloride, and potassium carbonate. Water may be used as a co-solvent.

  • Reaction: Heat the reaction mixture to 58-68°C and maintain this temperature for 12 to 14 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion of the reaction, cool the mixture to 45-50°C and filter to remove inorganic salts. Wash the filter cake with IPA.

  • Isolation: The filtrate containing Alogliptin free base can be further purified or directly used for salt formation. For the preparation of Alogliptin benzoate, a solution of benzoic acid in ethanol (B145695) is added to the filtrate to precipitate the salt.

  • Purification: The precipitated Alogliptin benzoate can be collected by filtration, washed with ethanol, and dried under vacuum.

Trelagliptin Synthesis

The synthesis of Trelagliptin follows a similar pathway, involving the reaction of (R)-3-aminopiperidine dihydrochloride with a fluorinated pyrimidinedione derivative.

Trelagliptin_Synthesis Intermediate_B 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydro- pyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile Trelagliptin Trelagliptin Intermediate_B->Trelagliptin + Aminopiperidine (R)-3-Aminopiperidine dihydrochloride Aminopiperidine->Trelagliptin NaHCO3, EtOH, 100 °C

Caption: Synthetic workflow for Trelagliptin.

Experimental Protocol: Synthesis of Trelagliptin [6][7]

  • Reaction Setup: In a sealed tube, combine 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, (R)-3-aminopiperidine dihydrochloride, and sodium bicarbonate in ethanol.

  • Reaction: Heat the sealed tube to 100°C and stir for 2 hours.

  • Purification: After the reaction, the product can be purified by HPLC to yield Trelagliptin.

Linagliptin Synthesis

Linagliptin synthesis involves the coupling of (R)-3-aminopiperidine dihydrochloride with a brominated xanthine (B1682287) derivative.

Linagliptin_Synthesis Intermediate_C 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin- 2-yl)methyl)-1H-purine-2,6(3H,7H)-dione Linagliptin Linagliptin Intermediate_C->Linagliptin + Aminopiperidine (R)-3-Aminopiperidine dihydrochloride Aminopiperidine->Linagliptin K2CO3, MIBK, 100 °C

Caption: Synthetic workflow for Linagliptin.

Experimental Protocol: Synthesis of Linagliptin [4][8]

  • Reaction Setup: In a round-bottomed flask, charge 1-[(4-Methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine and methyl isobutyl ketone (MIBK).

  • Addition of Reagents: Add potassium carbonate and (R)-piperidine-3-amine dihydrochloride to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 100°C and maintain for 4 hours.

  • Work-up: Cool the reaction mixture to 30°C, filter, and wash with MIBK. The filtrate contains the crude Linagliptin.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/methyl-tert-butyl ether, to obtain pure Linagliptin.[4]

Sitagliptin Synthesis

While various routes for Sitagliptin synthesis are established, a detailed protocol for the direct coupling of a precursor with (R)-3-aminopiperidine dihydrochloride is less commonly reported. The final step generally involves the formation of the amide bond between the β-amino acid derivative and the trifluoromethyl-triazolopiperazine moiety. A plausible final step involving the aminopiperidine would be the reductive amination of a ketone precursor.

Quantitative Data Summary

DPP-4 InhibitorPrecursorReagents and ConditionsYieldReference
Alogliptin 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile(R)-3-aminopiperidine dihydrochloride, K₂CO₃, IPA/H₂O, 58-68°C, 12-14hNot explicitly stated in the provided snippets[1][5]
Trelagliptin 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile(R)-3-aminopiperidine dihydrochloride, NaHCO₃, EtOH, 100°C, 2h81% (as TFA salt)[6]
Linagliptin 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione(R)-3-aminopiperidine dihydrochloride, K₂CO₃, MIBK, 100°C, 4hOverall yield of ~27% over multiple steps[8][9]

Purification and Analysis

Following the synthesis, purification of the DPP-4 inhibitors is crucial to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques include:

  • Crystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical for obtaining high-purity crystals. For example, Alogliptin benzoate can be precipitated and crystallized from ethanol.[1]

  • Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase. It is often employed for the purification of crude reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and analysis of the final products and intermediates. It is used to assess the purity of the synthesized compounds and to isolate them in high purity.[6]

The identity and purity of the synthesized DPP-4 inhibitors and their intermediates are confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

This document provides a foundational guide for the synthesis of key DPP-4 inhibitors using (R)-3-aminopiperidine dihydrochloride. Researchers should consult the primary literature for more detailed experimental conditions and characterization data for specific applications.

References

Application Notes and Protocols: Reaction of 3-Aminopiperidine Dihydrochloride with Pyrimidine Derivatives for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 3-aminopiperidine dihydrochloride (B599025) and various pyrimidine (B1678525) derivatives. This synthetic route is a cornerstone in the development of potent kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDK) and Janus kinases (JAK). The resulting N-substituted 3-aminopiperidinyl-pyrimidine scaffold is a key pharmacophore in several approved drugs and clinical candidates.

Introduction

The reaction of 3-aminopiperidine with substituted pyrimidines, typically through a nucleophilic aromatic substitution (SNAr) mechanism, is a fundamental transformation in medicinal chemistry. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when activated with good leaving groups such as halogens (Cl, F) at the C2, C4, or C6 positions. The 3-aminopiperidine moiety, a versatile building block, introduces a three-dimensional character to the resulting molecule, which can be crucial for achieving high potency and selectivity for the target kinase. The dihydrochloride salt of 3-aminopiperidine is a common and stable starting material, requiring in-situ neutralization to liberate the free amine for the reaction.

Reaction Mechanism and Workflow

The general mechanism for the reaction is a two-step addition-elimination process. The amine nucleophile from 3-aminopiperidine attacks the electron-deficient carbon of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the pyrimidine ring and yielding the final product.

Reaction_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 3-Aminopiperidine Dihydrochloride + Pyrimidine Derivative + Solvent (e.g., DMF, NMP) + Base (e.g., DIPEA, K2CO3) heating Heating (e.g., 80-150 °C) or Microwave Irradiation reagents->heating Reaction Mixture extraction Aqueous Work-up (Extraction with Organic Solvent) heating->extraction Crude Product purification Purification (e.g., Column Chromatography, Recrystallization) extraction->purification finish Final Product: N-(Pyrimidinyl)piperidin-3-amine purification->finish

Figure 1. General experimental workflow for the synthesis of N-(pyrimidinyl)piperidin-3-amines.

Experimental Protocols

The following protocols are generalized from literature procedures and should be optimized for specific substrates.

Protocol 1: General Synthesis of N-(Pyrimidin-2-yl)piperidin-3-amine from 2-Chloropyrimidine (B141910)

This protocol describes a typical nucleophilic aromatic substitution reaction.

Materials:

  • This compound (1.0 eq)

  • 2-Chloropyrimidine (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5-3.0 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), 2-chloropyrimidine (1.1 eq), and the chosen solvent (e.g., DMF).

  • Add DIPEA (2.5 eq) to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine to remove DMF and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired N-(pyrimidin-2-yl)piperidin-3-amine.

Protocol 2: Synthesis of a Key Intermediate for CDK4/6 Inhibitors (e.g., Palbociclib)

This protocol is an example of a more complex synthesis involving a substituted pyridopyrimidine, illustrating the application of this reaction in drug development. The reaction is typically a Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction.

Materials:

  • 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq)

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.0-1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05-0.1 eq)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1-0.2 eq)

  • Cesium carbonate (Cs2CO3) or Sodium tert-butoxide (NaOtBu) (2.0-3.0 eq)

  • 1,4-Dioxane or Toluene (anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq), tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 100-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired coupled product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-substituted 3-aminopiperidinyl-pyrimidine derivatives.

EntryPyrimidine DerivativeAmineBaseSolventTemp (°C)Time (h)Yield (%)
12-Chloropyrimidine3-AminopiperidineDIPEADMF1101875-85
24,6-Dichloropyrimidine3-AminopiperidineK2CO3NMP1001260-70
32-Chloro-5-fluoropyrimidine3-AminopiperidineEt3NDioxane1002470-80

Table 1. Representative Reaction Conditions and Yields for Nucleophilic Aromatic Substitution.

CompoundFormulaMW1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)MS (ESI) m/z
N-(Pyrimidin-2-yl)piperidin-3-amine C9H14N4178.248.25 (d, 2H), 6.60 (t, 1H), 6.55 (d, 1H), 3.95 (m, 1H), 3.75 (m, 1H), 3.40 (m, 1H), 2.80-2.60 (m, 2H), 1.90-1.40 (m, 4H), 1.20 (br s, 2H)162.1, 158.3, 110.5, 53.2, 48.9, 45.1, 32.5, 24.8179.1 [M+H]+
Palbociclib Intermediate C31H39N7O3569.709.2 (s, 1H), 8.3 (d, 1H), 8.1 (s, 1H), 7.8 (d, 1H), 7.2 (d, 1H), 5.8 (m, 1H), 4.2-3.0 (m, 10H), 2.6 (s, 3H), 2.2-1.6 (m, 8H), 1.4 (s, 9H)161.0, 158.5, 158.2, 155.0, 142.5, 137.0, 129.0, 115.0, 109.5, 106.5, 80.0, 53.0, 48.0, 45.0, 40.5, 31.5, 28.5, 25.0, 13.5570.3 [M+H]+

Table 2. Spectroscopic Data for Representative Products and Intermediates.

Application in Drug Development: CDK4/6 Inhibition

Many compounds synthesized through this reaction are potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.

CDK4/6 Signaling Pathway

The diagram below illustrates the canonical CDK4/6-Rb pathway and the mechanism of action of CDK4/6 inhibitors. In response to mitogenic signals, cyclin D levels rise and form active complexes with CDK4 and CDK6. These complexes phosphorylate the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for the G1 to S phase transition of the cell cycle. CDK4/6 inhibitors, such as Palbociclib and Ribociclib, which contain the 3-aminopiperidinyl-pyrimidine scaffold, bind to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of Rb and causing cell cycle arrest in the G1 phase.

CDK46_Pathway cluster_upstream Upstream Signaling cluster_cell_cycle Cell Cycle Control growth_factors Growth Factors (e.g., EGF, FGF) receptors Receptor Tyrosine Kinases growth_factors->receptors ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway receptors->ras_raf_mek_erk pi3k_akt_mtor PI3K/Akt/mTOR Pathway receptors->pi3k_akt_mtor cyclinD Cyclin D ras_raf_mek_erk->cyclinD Upregulate Expression pi3k_akt_mtor->cyclinD Upregulate Expression cdk46_active Active Cyclin D-CDK4/6 Complex cyclinD->cdk46_active cdk46 CDK4/6 cdk46->cdk46_active rb Rb cdk46_active->rb Phosphorylates e2f E2F rb->e2f Inhibits rb_p p-Rb (Inactive) g1_s G1-S Phase Transition e2f->g1_s Promotes proliferation Cell Proliferation g1_s->proliferation inhibitor CDK4/6 Inhibitor (e.g., Palbociclib, Ribociclib) inhibitor->cdk46_active Inhibits

Figure 2. CDK4/6-Rb signaling pathway and mechanism of inhibition.

Conclusion

The reaction of this compound with pyrimidine derivatives is a robust and versatile method for the synthesis of a wide range of biologically active compounds. The resulting N-substituted 3-aminopiperidinyl-pyrimidine scaffold is a validated pharmacophore for kinase inhibition, with prominent examples in the class of CDK4/6 inhibitors for cancer therapy. The protocols and data presented herein provide a foundation for researchers to explore this important area of medicinal chemistry. Further optimization of reaction conditions and diversification of both the piperidine (B6355638) and pyrimidine moieties can lead to the discovery of novel and more effective therapeutic agents.

Troubleshooting & Optimization

3-Aminopiperidine dihydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Aminopiperidine Dihydrochloride (B599025)

Welcome to the technical support center for 3-Aminopiperidine Dihydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in common solvents?

A1: this compound, being a salt, generally exhibits higher solubility in polar solvents compared to non-polar organic solvents. Its hygroscopic nature can also influence its solubility.[1][2] Qualitative solubility data from various sources is summarized below. Note that some discrepancies exist in the literature, with some sources describing it as highly soluble in water and polar solvents[3], while others indicate slight or partial solubility.[1][4][5][6]

Data Presentation: Solubility Summary

SolventReported SolubilitySource(s)
WaterSoluble / Slightly Soluble / Partly Miscible[1][2][4][5][6]
Methanol (MeOH)Sparingly Soluble / Partially Soluble / Slightly Soluble[1][2][4][5]
Ethanol (EtOH)Soluble (in HCl-Ethanol solution)[7][8]
Isopropyl Alcohol (IPA)Partially Soluble[4]
Acetonitrile (ACN)Slightly Soluble[1][5]
Dichloromethane (DCM)Partially Soluble[4]
Dimethyl Sulfoxide (B87167) (DMSO)Often used as a co-solvent for poorly soluble compounds[9][10]
N,N-Dimethylformamide (DMF)Often used as a solvent for organic synthesis[11][12]

Troubleshooting Guide

Q2: My this compound is not dissolving in a recommended solvent. What are the possible causes and solutions?

A2: Several factors can affect the dissolution of this compound. If you encounter poor solubility, consider the following potential issues and remedies.

  • Hygroscopic Nature: The compound readily absorbs moisture from the air, which can alter its physical properties and affect solubility.[1][2]

    • Solution: Handle the compound in a dry environment (e.g., under an inert atmosphere or in a glove box). Ensure it is stored in a tightly sealed container with a desiccant.[13]

  • Solvent Purity: The presence of impurities, especially water, in organic solvents can significantly impact the solubility of a hydrophilic salt.

    • Solution: Use high-purity, anhydrous solvents for your experiments.

  • Equilibrium Time: Dissolution may not be instantaneous.

    • Solution: Allow for adequate mixing time. Gentle agitation, stirring, or sonication can help accelerate the process. Be cautious with heating, as it may degrade the compound.

  • Compound Form: As a dihydrochloride salt, its solubility in non-polar organic solvents is inherently limited compared to its free-base form.[14][15]

    • Solution: If your experimental design permits, converting the salt to its free base form will significantly increase solubility in many organic solvents. This typically involves neutralization with a suitable base.[15]

The following diagram illustrates a logical workflow for troubleshooting solubility issues.

G start Start: Solubility Issue Encountered check_hygroscopy Is the compound clumpy? (Possible moisture absorption) start->check_hygroscopy check_solvent Is the solvent anhydrous and high-purity? check_hygroscopy->check_solvent No sol_hygroscopy Solution: Handle in dry environment, store with desiccant. check_hygroscopy->sol_hygroscopy Yes check_conditions Have you allowed sufficient time/agitation? check_solvent->check_conditions Yes sol_solvent Solution: Use fresh, anhydrous solvent. check_solvent->sol_solvent No check_form Is the salt form appropriate for a non-polar solvent? check_conditions->check_form Yes sol_conditions Solution: Increase stir time, gently warm, or sonicate. check_conditions->sol_conditions No sol_form Solution: Consider converting to free base if protocol allows. check_form->sol_form No end_node Problem Resolved / Re-evaluate Solvent Choice check_form->end_node Yes sol_hygroscopy->check_solvent sol_solvent->check_conditions sol_conditions->check_form sol_form->end_node

Caption: Troubleshooting workflow for solubility issues.

Q3: How can I prepare a stock solution if the solubility is low in a single solvent?

A3: Using a co-solvent system is a common strategy. Dimethyl sulfoxide (DMSO) is frequently used to enhance the solubility of compounds for biological assays and screening.[9][10]

  • Procedure Example:

    • Dissolve the this compound in a minimal amount of a strong solvent like DMSO.

    • Perform a stepwise dilution of this stock solution into your final aqueous or less polar organic medium.

    • Caution: Be mindful of the final concentration of the strong solvent (e.g., DMSO), as it can affect experimental outcomes, such as cell viability.[11] Also, observe for any precipitation upon dilution.

Experimental Protocols

Protocol: Qualitative Solubility Determination

This protocol provides a standardized method for determining the qualitative solubility of this compound in various organic solvents.

1. Materials and Reagents:

  • This compound

  • Test solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, DMSO) of high purity

  • Vials or test tubes with caps

  • Vortex mixer

  • Analytical balance

  • Pipettes

2. Procedure:

  • Weigh approximately 5 mg of this compound into a clean, dry vial. Record the exact mass.

  • Add the selected solvent to the vial in 100 µL increments.

  • After each addition, cap the vial and vortex for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid against a dark background.

  • Continue adding solvent increments until the solid is completely dissolved or a total volume of 2 mL has been added.

  • Record the total volume of solvent required for complete dissolution.

  • If the compound does not dissolve after adding 2 mL, it can be classified as "insoluble" or "very slightly soluble" under these conditions.

  • Repeat the procedure for each solvent to be tested.

3. Data Interpretation:

  • Highly Soluble: Dissolves in < 1 mL of solvent.

  • Soluble: Dissolves in 1 - 10 mL of solvent.

  • Sparingly Soluble: Dissolves in 10 - 30 mL of solvent.

  • Slightly Soluble: Dissolves in 30 - 100 mL of solvent. (Based on standard pharmacopeia definitions, scaled for smaller lab quantities)

4. Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Handle all chemicals in a well-ventilated fume hood.[15]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning the experiment.[4]

The following diagram outlines the experimental workflow for this protocol.

G start Start weigh Weigh ~5 mg of This compound start->weigh add_solvent Add 100 µL of Solvent weigh->add_solvent vortex Cap and Vortex for 30-60s add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe add_more Add another 100 µL (up to 2 mL total) observe->add_more Solid Remains dissolved Record Total Volume Classify Solubility observe->dissolved Solid Dissolved add_more->vortex not_dissolved Classify as 'Insoluble' or 'Very Slightly Soluble' add_more->not_dissolved 2 mL limit reached end_node End dissolved->end_node not_dissolved->end_node

Caption: Experimental workflow for solubility testing.

References

Technical Support Center: Purification of 3-Aminopiperidine Dihydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-Aminopiperidine dihydrochloride (B599025) by recrystallization. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.

Experimental Protocols

A detailed methodology for the recrystallization of 3-Aminopiperidine dihydrochloride is provided below. The choice of a single-solvent or a two-solvent system will depend on the purity of the starting material and the desired final purity.

Single-Solvent Recrystallization Protocol

This method is suitable when a single solvent is identified that effectively dissolves the compound at a high temperature and from which the compound crystallizes upon cooling. Alcohols such as methanol (B129727), ethanol (B145695), or isopropanol (B130326) are good starting points for amine hydrochlorides.[1]

Procedure:

  • Solvent Selection: Based on available data, methanol or ethanol are recommended starting solvents due to the partial solubility of this compound in these alcohols.[2]

  • Dissolution: In a fume hood, to an Erlenmeyer flask containing the crude this compound, add a minimal amount of the chosen solvent (e.g., methanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to create a saturated solution and maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator, especially since this compound is hygroscopic.

Two-Solvent (Solvent/Anti-Solvent) Recrystallization Protocol

This method is employed when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.[1] A common system for similar compounds involves an alcohol as the solvent and an ether or a hydrocarbon as the anti-solvent.[1] For this compound, a methanol/acetone or ethanol/heptane system can be effective.

Procedure:

  • Solvent System Selection: Choose a solvent in which this compound is very soluble (e.g., methanol or ethanol) and an anti-solvent in which it is poorly soluble (e.g., acetone, diethyl ether, or heptane). The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "solvent" back to the mixture until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Crystal Collection, Washing, and Drying: Follow steps 7-9 from the Single-Solvent Recrystallization Protocol, using the ice-cold solvent mixture or the pure anti-solvent for washing.

Data Presentation

PropertyValueReference/Comment
Molecular Formula C₅H₁₄Cl₂N₂[2]
Molecular Weight 173.08 g/mol
Appearance White to off-white crystalline powder
Melting Point ~230 °C (decomposes)[3]
Solubility in Water Soluble[2]
Solubility in Methanol Partially soluble/Sparingly soluble[2][3]
Solubility in Ethanol Partially solubleInferred from use in recrystallization
Solubility in Isopropanol Partially soluble[2]
Solubility in Dichloromethane Partially soluble[2]
Hygroscopicity Hygroscopic[3]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Supersaturation not reached: The solution is too dilute (too much solvent was added).2. Inhibition of nucleation: Presence of soluble impurities.3. Inappropriate solvent: The compound is too soluble in the chosen solvent even at low temperatures.1. Concentrate the solution by evaporating some of the solvent under reduced pressure and allow it to cool again.2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure this compound if available.3. If the compound remains soluble even after concentrating the solution, a different solvent or a two-solvent system should be employed.
Oiling Out Instead of Crystallization 1. Solution is too concentrated. 2. Cooling rate is too rapid. 3. Inappropriate solvent: The melting point of the compound (or a mixture with impurities) is below the boiling point of the solvent.4. Presence of water: Due to the hygroscopic nature of the compound, absorbed water can lead to oiling out.1. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.2. Decrease the cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. Choose a solvent with a lower boiling point or use a solvent mixture to lower the overall boiling point.4. Ensure all glassware is oven-dried and perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible. Use anhydrous solvents.
Low Yield of Purified Product 1. Incomplete precipitation: The compound has significant solubility in the mother liquor even at low temperatures.2. Too much solvent used: The initial amount of solvent was excessive.3. Premature filtration: The crystallization process was not complete.1. Cool the solution for a longer period or to a lower temperature. If possible, place the flask in a freezer.2. Concentrate the mother liquor and cool it again to recover a second crop of crystals. Note that the purity of the second crop may be lower.3. Ensure crystallization is complete before filtering by observing no further crystal formation over time.
Product is not Pure After Recrystallization 1. Co-crystallization of impurities: The impurities have similar solubility properties to the desired compound.2. Ineffective washing: The mother liquor containing impurities was not completely removed from the crystal surfaces.3. Crystals crashed out too quickly: Rapid cooling can trap impurities within the crystal lattice.1. A second recrystallization may be necessary. Consider using a different solvent system.2. Ensure the crystals are washed with a sufficient amount of ice-cold, fresh solvent during filtration.3. Slow down the cooling process to allow for the formation of more ordered, purer crystals.

Frequently Asked Questions (FAQs)

Q1: Why is it important to use the minimum amount of hot solvent?

A1: Using the minimum amount of hot solvent ensures that the solution is saturated. Upon cooling, the solubility of the this compound will decrease, leading to a higher recovery of the purified crystals. If too much solvent is used, the solution will not be saturated, and a significant portion of the product may remain dissolved even at low temperatures, resulting in a low yield.

Q2: My this compound is clumpy and difficult to handle. Why is this, and how can I prevent it?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can cause the crystalline powder to become clumpy or even oily. To prevent this, store the compound in a tightly sealed container in a desiccator or under an inert atmosphere. When handling, do so in a dry environment, and consider drying it under vacuum before use.

Q3: What is the purpose of washing the crystals with ice-cold solvent after filtration?

A3: The crystals, after filtration, will be coated with the mother liquor, which contains the dissolved impurities. Washing the crystals with a small amount of fresh, ice-cold solvent helps to rinse away these impurities. It is important to use a cold solvent to minimize the redissolving of the purified product.

Q4: Can I reuse the mother liquor to recover more product?

A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This is typically done by evaporating some of the solvent to concentrate the solution and then cooling it again. However, be aware that the second crop of crystals may be less pure than the first, as the concentration of impurities in the mother liquor is higher.

Q5: How do I know if my recrystallized product is pure?

A5: The purity of the recrystallized this compound can be assessed by several methods. A common and straightforward technique is to measure its melting point. A pure crystalline solid will have a sharp and narrow melting point range, close to the literature value. Impurities tend to depress and broaden the melting point range. For more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

Visualizations

Recrystallization_Workflow cluster_start Start cluster_process Recrystallization Steps cluster_end End start Crude 3-Aminopiperidine dihydrochloride dissolve Dissolve in minimum hot solvent start->dissolve 1. hot_filter Hot filtration (if necessary) dissolve->hot_filter 2. cool Slow cooling to room temperature hot_filter->cool 3. ice_bath Cool in ice bath cool->ice_bath 4. filter_wash Vacuum filtration and washing ice_bath->filter_wash 5. dry Dry under vacuum filter_wash->dry 6. end_product Pure 3-Aminopiperidine dihydrochloride dry->end_product 7.

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No crystals form start->no_crystals oiling_out Product oils out start->oiling_out low_yield Low yield start->low_yield impure_product Product is impure start->impure_product sol_no_crystals1 Concentrate solution (evaporate solvent) no_crystals->sol_no_crystals1 Too dilute? sol_no_crystals2 Scratch flask or add seed crystal no_crystals->sol_no_crystals2 Nucleation issue? sol_no_crystals3 Change solvent system no_crystals->sol_no_crystals3 Wrong solvent? sol_oiling1 Add more hot solvent and cool slowly oiling_out->sol_oiling1 Too concentrated or cooling too fast? sol_oiling2 Use anhydrous solvents under inert atmosphere oiling_out->sol_oiling2 Hygroscopic compound? sol_oiling3 Change to a lower boiling point solvent oiling_out->sol_oiling3 Solvent issue? sol_low_yield1 Cool longer or colder low_yield->sol_low_yield1 Incomplete precipitation? sol_low_yield2 Concentrate mother liquor for a second crop low_yield->sol_low_yield2 Too much solvent used? sol_impure1 Perform a second recrystallization impure_product->sol_impure1 Co-crystallization? sol_impure2 Ensure thorough washing with cold solvent impure_product->sol_impure2 Ineffective washing? sol_impure3 Slow down the cooling rate impure_product->sol_impure3 Crystals crashed out?

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

Overcoming hygroscopicity of 3-Aminopiperidine dihydrochloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Aminopiperidine Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this valuable reagent in chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using 3-Aminopiperidine Dihydrochloride, with a focus on problems arising from its hygroscopicity.

Issue 1: Inconsistent or Low Reaction Yields in Amide Coupling Reactions

Possible Cause: The primary reason for inconsistent or low yields in reactions sensitive to water, such as amide couplings, is the presence of excess moisture absorbed by the hygroscopic this compound. Water can hydrolyze activated carboxylic acid intermediates, reducing the amount available to react with the amine.

Solutions:

  • Accurate Quantification of Water Content: Before use, it is crucial to determine the precise water content of your this compound batch. Karl Fischer titration is the recommended method for this analysis.

  • Drying the Reagent: If the water content is found to be significant, the reagent must be thoroughly dried.

  • Stoichiometric Adjustments: If drying is not feasible, adjust the amount of this compound used in the reaction to account for the mass of the absorbed water, ensuring the correct molar ratio of reactants.

Issue 2: Difficulty in Handling and Weighing the Reagent

Possible Cause: The hygroscopic nature of this compound can cause it to become clumpy and sticky upon exposure to atmospheric moisture, making accurate weighing and transfer difficult.

Solutions:

  • Inert Atmosphere: Handle the reagent in a controlled environment with low humidity, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon).

  • Rapid Weighing: If a controlled environment is not available, weigh the reagent as quickly as possible to minimize exposure to air. Have all necessary equipment ready before opening the container.

  • Use of a Desiccator: Store the reagent in a desiccator containing a suitable drying agent both before and after weighing to minimize moisture absorption.

Issue 3: Poor Solubility or Incomplete Reactions

Possible Cause: While this compound is generally soluble in polar aprotic solvents, significant clumping due to moisture absorption can hinder its dissolution.

Solutions:

  • Proper Handling: Ensure the reagent is a fine powder by handling it under anhydrous conditions.

  • Sonication: Use an ultrasonic bath to aid in the dissolution of any small clumps.

  • Solvent Choice: Confirm that the chosen reaction solvent is appropriate and anhydrous.

Frequently Asked Questions (FAQs)

Q1: My this compound appears moist and clumpy. Can I still use it?

A1: It is not recommended to use the reagent directly in this state for moisture-sensitive reactions. The excess water will likely interfere with the reaction chemistry and stoichiometry. You should first determine the water content and then dry the material or adjust the amount used accordingly.

Q2: How should I properly store this compound?

A2: The material should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon is recommended), and placed inside a desiccator containing a desiccant.

Q3: What is the best method to dry this compound?

A3: Vacuum drying is a highly effective method. The optimal conditions will depend on the amount of material and the level of dryness required, but a general starting point is to dry under high vacuum at a moderately elevated temperature (e.g., 40-50 °C) for several hours or until a constant weight is achieved. Azeotropic distillation with a solvent like toluene (B28343) can also be effective.

Q4: How does the water content of this compound affect amide coupling reactions?

A4: Water can react with the coupling agents (e.g., carbodiimides) and the activated carboxylic acid intermediates, leading to the formation of inactive byproducts and reducing the yield of the desired amide. The following table illustrates the potential impact of water content on reaction yield.

Water Content in this compound (w/w %)Expected Amide Coupling Yield (%)Potential Side Products
< 0.1%> 95%Minimal
0.5%85-95%Hydrolyzed activated ester, urea (B33335) byproduct hydration
1.0%70-85%Increased amounts of hydrolysis byproducts
> 2.0%< 70%Significant hydrolysis, potential for incomplete reaction

This table provides estimated values based on general principles of amide coupling chemistry. Actual results may vary depending on the specific reaction conditions, substrates, and coupling agents used.

Q5: Are there any non-hygroscopic alternatives to this compound?

A5: While the dihydrochloride salt is the most common commercially available form, exploring the synthesis of other salts, such as the phosphate (B84403) or mesylate, could potentially offer less hygroscopic alternatives. However, the synthesis and characterization of these alternative salts would be necessary to confirm their properties.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in a hygroscopic solid like this compound.

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint.

  • Sample Preparation: In a glove box or under a stream of inert gas, accurately weigh approximately 50-100 mg of this compound into a dry, tared vial.

  • Titration: Quickly transfer the weighed sample into the titration vessel.

  • Analysis: Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.

  • Calculation: Calculate the percentage of water in the sample using the following formula: % Water = (Volume of KF reagent × KF factor) / (Sample weight) × 100

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Vacuum Drying of this compound

This protocol describes a general method for drying this compound.

  • Sample Preparation: Place the this compound in a suitable drying vessel (e.g., a round-bottom flask or a vacuum oven dish) in a thin layer to maximize surface area.

  • Drying Setup: Connect the drying vessel to a high-vacuum line equipped with a cold trap.

  • Drying Conditions: Apply a high vacuum (e.g., <1 mmHg). If desired, gently heat the sample to 40-50 °C. Caution: Do not exceed the melting point of the compound.

  • Drying Time: Dry for 4-24 hours. The optimal time will depend on the initial water content and the amount of material.

  • Monitoring: Periodically check the weight of the sample until a constant weight is achieved. This indicates that all volatile water has been removed.

  • Storage: Once dry, store the material in a tightly sealed container under an inert atmosphere in a desiccator.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Amide Coupling Reaction reagent This compound (As Received) kf Karl Fischer Titration reagent->kf decision Water Content > 0.1%? kf->decision drying Drying Protocol (Vacuum or Azeotropic) decision->drying Yes reagent_ready Dry this compound decision->reagent_ready No drying->reagent_ready reaction Amide Coupling Reaction reagent_ready->reaction workup Work-up & Purification reaction->workup product Desired Amide Product workup->product

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_logic start Low Reaction Yield check_water Was water content of amine salt checked? start->check_water check_drying Was the amine salt dried properly? check_water->check_drying Yes solution_kf Perform Karl Fischer Titration check_water->solution_kf No check_reagents Are other reagents and solvents anhydrous? check_drying->check_reagents Yes solution_drying Implement rigorous drying protocol check_drying->solution_drying No check_stoichiometry Was stoichiometry adjusted for water content? check_reagents->check_stoichiometry Yes solution_reagents Use anhydrous reagents and solvents check_reagents->solution_reagents No solution_stoichiometry Recalculate and adjust stoichiometry check_stoichiometry->solution_stoichiometry No success Improved Yield check_stoichiometry->success Yes solution_kf->check_drying solution_drying->check_reagents solution_reagents->check_stoichiometry solution_stoichiometry->success

Caption: Troubleshooting logic for low reaction yields.

3-Aminopiperidine dihydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3-Aminopiperidine dihydrochloride (B599025), addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Aminopiperidine dihydrochloride?

A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air; therefore, storage under an inert atmosphere is also recommended to maintain product quality.[2][3] Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

Q2: How stable is this compound?

A: The compound is stable under the recommended storage conditions.[2][4] However, it is sensitive to moisture due to its hygroscopic nature.[2][5] Exposure to high temperatures can lead to thermal decomposition, producing hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[2][4]

Q3: What are the signs of degradation of this compound?

A: Physical changes such as clumping, discoloration, or the presence of an unusual odor may indicate degradation, likely due to moisture absorption or contamination. For quantitative analysis, techniques like HPLC can be used to assess purity and detect degradation products.

Q4: Is this compound sensitive to light?

A: While the provided safety data sheets do not specifically mention light sensitivity as a primary concern, it is good laboratory practice to store all chemicals in opaque or amber containers to minimize potential light-induced degradation, unless specified otherwise.

Q5: What are the main incompatibilities of this compound?

A: this compound is incompatible with strong oxidizing agents and strong acids.[2][3] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Difficulty in weighing/handling the powder The material has absorbed moisture and become clumpy due to its hygroscopic nature.[2][5]Handle the compound in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon). Use a dry, clean spatula. If clumping is severe, the material's purity may be compromised.
Inconsistent reaction yields The reagent may have degraded due to improper storage, leading to lower purity.Ensure the compound has been stored correctly in a tightly sealed container, away from moisture.[1][2] It is advisable to use a fresh bottle or re-test the purity of the existing stock if degradation is suspected.
Material has changed color This could be a sign of contamination or degradation.Do not use the material. Dispose of it according to your institution's hazardous waste disposal procedures.[1]
Formation of unexpected byproducts in a reaction The reagent may have reacted with atmospheric moisture or other contaminants.Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent side reactions caused by moisture.

Stability and Storage Data

Parameter Recommendation/Information Source
Storage Temperature Room temperature, in a cool, dry place.[2][5][6]
Atmosphere Store under an inert gas; material is hygroscopic.[2]
Container Keep container tightly closed.[1][2][3][4]
Incompatibilities Strong oxidizing agents, strong acids.[2][3]
Stability Stable under recommended storage conditions.[2][4]
Hazardous Decomposition Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2]

Experimental Protocols

General Protocol for Handling and Use of Hygroscopic this compound in a Reaction

This protocol provides a general workflow for handling a hygroscopic reagent to ensure accuracy and prevent degradation during an experiment.

  • Preparation :

    • Move the sealed container of this compound from its storage location to a desiccator to allow it to equilibrate to the ambient temperature of the laboratory. This prevents condensation of moisture on the cold container.

    • Prepare a glove box or a reaction setup under an inert atmosphere (e.g., a Schlenk line with nitrogen or argon gas).

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.

  • Weighing :

    • Transfer the required amount of this compound to a pre-weighed, dry vial inside the glove box or under a positive pressure of inert gas.

    • Seal the vial immediately after weighing.

    • Tightly reseal the main container of the reagent, purge with inert gas if possible, and return it to its proper storage location.

  • Reaction Setup :

    • Dissolve the weighed this compound in an appropriate anhydrous solvent within the reaction vessel under an inert atmosphere.

    • Proceed with the addition of other reagents as per the specific reaction protocol.

  • Post-Reaction :

    • Quench and work up the reaction as required by the specific procedure.

    • Properly dispose of any unused reagent and waste materials according to institutional guidelines.[1]

Visualizations

experimental_workflow Experimental Workflow for Using a Hygroscopic Reagent cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction prep1 Equilibrate Reagent in Desiccator prep2 Prepare Inert Atmosphere Setup prep1->prep2 prep3 Dry Glassware prep2->prep3 weigh Weigh Reagent in Inert Atmosphere prep3->weigh seal Seal Weighed Reagent and Stock Container weigh->seal dissolve Dissolve in Anhydrous Solvent seal->dissolve react Add Other Reagents & Run Reaction dissolve->react

Caption: A flowchart of the experimental workflow for handling hygroscopic reagents.

stability_factors Factors Affecting this compound Stability cluster_stable Stable Conditions cluster_unstable Degradation Factors compound 3-Aminopiperidine Dihydrochloride storage1 Cool, Dry Place compound->storage1 maintained by storage2 Tightly Sealed Container compound->storage2 maintained by storage3 Inert Atmosphere compound->storage3 maintained by factor1 Moisture/Humidity (Hygroscopic) compound->factor1 degraded by factor2 High Temperature (Thermal Decomposition) compound->factor2 degraded by factor3 Strong Oxidizing Agents compound->factor3 incompatible with factor4 Strong Acids compound->factor4 incompatible with

Caption: Logical relationships of stability and incompatibility for the compound.

References

Technical Support Center: 3-Aminopiperidine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Aminopiperidine dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of 3-Aminopiperidine dihydrochloride?

A1: Impurities are typically process-related and depend on the synthetic route. Common impurities include unreacted starting materials (e.g., 3-aminopyridine (B143674), N-acetyl-3-aminopyridine), intermediates from incomplete reactions, byproducts from side reactions, residual solvents, and the undesired enantiomer (e.g., (S)-3-Aminopiperidine in a synthesis targeting the (R)-enantiomer).[1][2][3][4]

Q2: Why is controlling the enantiomeric impurity so critical?

A2: For pharmaceutical applications, the two enantiomers of a chiral molecule like 3-aminopiperidine can have different biological activities and metabolic profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects. Therefore, regulatory agencies require strict control of the enantiomeric purity of active pharmaceutical ingredients (APIs) and their intermediates.[4]

Q3: Which analytical techniques are used to identify and quantify these impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most common technique for purity analysis.[5][6] Due to the weak UV absorption of 3-aminopiperidine, analysis often requires pre-column derivatization to enhance detection sensitivity.[7] Chiral HPLC methods are specifically used to determine enantiomeric purity.[6] Other techniques include Gas Chromatography (GC) for residual solvent analysis and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation of unknown impurities.[8]

Q4: What is a typical acceptable purity level for this compound?

A4: For use as a pharmaceutical intermediate, the chemical purity is generally expected to be high, often in the range of 96-104% as determined by titration assay.[9] The enantiomeric excess (e.e.) is typically required to be greater than 99%.

Troubleshooting Guides for Common Impurities

This section addresses specific issues that may arise during synthesis, categorized by the impurity type.

Issue 1: High Levels of Unreacted Starting Material or Intermediates
  • Observation: HPLC analysis shows a significant peak corresponding to the starting material (e.g., 3-aminopyridine, N-Boc-3-piperidone) or an intermediate (e.g., N-acetyl-3-aminopiperidine).

  • Probable Causes & Solutions:

    • Incomplete Hydrogenation: If reducing 3-aminopyridine or its derivatives, the reaction may be incomplete.[1][10]

      • Solution: Verify the activity of the palladium catalyst. Consider increasing the hydrogen pressure, reaction temperature, or reaction time. Ensure efficient stirring to facilitate mass transfer.

    • Insufficient Reducing Agent: When using chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄), the stoichiometry may be insufficient.[11][12]

      • Solution: Recalculate and ensure the correct molar equivalents of the reducing agent are used. The quality of the reducing agent should also be verified as they can degrade over time.

    • Poor Reaction Kinetics: Low temperatures or insufficient reaction time can lead to incomplete conversion.

      • Solution: Gradually increase the reaction temperature while monitoring for the formation of degradation impurities. Extend the reaction time and monitor progress by TLC or HPLC.

Issue 2: Presence of the Undesired Enantiomer
  • Observation: Chiral HPLC analysis indicates a lower than expected enantiomeric excess (e.e.).

  • Probable Causes & Solutions:

    • Inefficient Chiral Resolution: If the synthesis involves the resolution of a racemic mixture, the resolving agent or conditions may not be optimal.[10]

      • Solution: Experiment with different chiral acids for the resolution step. Optimize the crystallization conditions (solvent, temperature, cooling rate) to achieve better separation of the diastereomeric salts.

    • Racemization: Harsh reaction conditions (e.g., high temperature or strong acidic/basic media) can cause racemization at a chiral center.

      • Solution: Employ milder reaction conditions. If a specific step is identified as the cause, investigate alternative reagents or a different synthetic route that avoids harsh conditions.

    • Impure Chiral Starting Material: The starting material (e.g., D-Ornithine, D-glutamic acid) may have insufficient enantiomeric purity.[2][13]

      • Solution: Verify the enantiomeric purity of the chiral raw material from the supplier before starting the synthesis.

Issue 3: Residual Catalyst or Inorganic Salts
  • Observation: The final product contains residual metals (e.g., palladium) or inorganic salts.

  • Probable Causes & Solutions:

    • Ineffective Catalyst Filtration: The palladium on carbon (Pd/C) catalyst may not be fully removed after the hydrogenation step.[14]

      • Solution: Use a finer filtration medium (e.g., Celite pad, finer porosity filter paper). A second filtration of the solution can also be beneficial.

    • Inadequate Work-up: Inorganic salts from reaction quenching or pH adjustment may precipitate with the product.[15]

      • Solution: Ensure the product is fully dissolved during the aqueous wash steps to remove inorganic salts. If the product is isolated by crystallization, choose a solvent system where the inorganic salts are soluble.

Summary of Common Impurities

The following table summarizes potential impurities based on common synthetic routes.

Impurity ClassSpecific ExampleProbable Source/Synthetic RouteRecommended Analytical Method
Starting Materials 3-Aminopyridine[16][17]Incomplete hydrogenation of 3-aminopyridine derivatives.[1]HPLC-UV
N-acetyl-3-aminopyridineIncomplete hydrogenation.[1]HPLC-UV
(R)-3-aminopiperidin-2-oneIncomplete reduction with LiAlH₄.[11]HPLC-UV/MS
Enantiomer (S)-3-AminopiperidineRacemic synthesis with incomplete resolution; racemization.[3]Chiral HPLC
Byproducts Partially hydrogenated speciesIncomplete hydrogenation of the pyridine (B92270) ring.[18]HPLC-MS, GC-MS
N-alkylated piperidinesSide reaction if alkylating agents are present.[1]HPLC-MS
Reagents/Solvents Acetic AcidFrom hydrolysis of N-acetyl group.[1]GC, IC
Tetrahydrofuran (THF)Solvent for LiAlH₄ reduction.[12]GC-Headspace
Inorganics PalladiumCatalyst from hydrogenation.[14]ICP-MS, AAS
Sodium ChlorideFrom aqueous work-up or salting out.[19]Ion Chromatography (IC)

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of N-acetyl-3-aminopyridine

This protocol is a representative example for educational purposes and should be adapted and optimized based on laboratory safety and equipment.

  • Acetylation of 3-Aminopyridine:

    • Dissolve 3-aminopyridine in acetic acid in a suitable reaction vessel and cool the mixture to approximately 10°C.

    • Slowly add acetic anhydride (B1165640) dropwise, ensuring the temperature does not exceed 25°C.

    • Stir the reaction mixture at room temperature for 2 hours until the reaction is complete (monitored by TLC/HPLC).

  • Hydrogenation:

    • Transfer the solution of N-acetyl-3-aminopyridine to a pressure vessel.

    • Add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

    • Pressurize the vessel with hydrogen gas (e.g., to 10 bar) and heat to 80°C with vigorous stirring.[1]

    • Maintain the hydrogen pressure and temperature until hydrogen consumption ceases (approx. 3-6 hours).[1]

  • Hydrolysis and Salt Formation:

    • Cool the reaction mixture and carefully filter off the Pd/C catalyst.

    • Add concentrated hydrochloric acid to the filtrate to hydrolyze the acetyl group and form the dihydrochloride salt.

    • The product can be isolated by crystallization, typically by adding an anti-solvent like isopropanol (B130326) or acetone.

    • Filter the resulting solid, wash with a cold solvent, and dry under vacuum.

Protocol 2: Impurity Profiling by HPLC (Derivatization Method)

Since 3-aminopiperidine lacks a strong chromophore, derivatization is often employed for sensitive UV detection.[5][7]

  • Sample Preparation (Derivatization):

    • Accurately weigh about 10 mg of the this compound sample into a vial.

    • Dissolve in a suitable solvent (e.g., 10 mL of dichloromethane).

    • Add a base (e.g., triethylamine) followed by a derivatizing agent like benzoyl chloride.[5]

    • Allow the reaction to proceed to completion (monitored by TLC).

    • Quench the reaction and dilute the sample to a known concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~230-254 nm (depending on the derivative).[5][6]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample and a reference standard. Identify and quantify impurities based on their retention times and peak areas relative to the main product peak.

Visualizations

Below are diagrams illustrating key synthesis and troubleshooting workflows.

Synthesis Pathway and Potential Impurity Origins A 3-Aminopyridine B Acetylation (Acetic Anhydride) A->B C N-acetyl-3-aminopyridine B->C D Hydrogenation (H2, Pd/C) C->D I1 Impurity: Unreacted 3-Aminopyridine C->I1 Incomplete Acetylation E N-acetyl-3-aminopiperidine D->E I3 Impurity: Partially Hydrogenated Byproduct D->I3 I4 Impurity: Residual Palladium D->I4 F Hydrolysis (HCl) E->F I2 Impurity: Unreacted N-acetyl-3-aminopyridine E->I2 Incomplete Hydrogenation G 3-Aminopiperidine dihydrochloride F->G

Caption: Synthesis of 3-Aminopiperidine and key impurity formation points.

Troubleshooting Workflow for Impurity Analysis start Impurity Detected in Final Product identify Identify Impurity (HPLC, GC-MS, NMR) start->identify is_sm Starting Material or Intermediate? identify->is_sm is_enantiomer Wrong Enantiomer? identify->is_enantiomer is_other Byproduct or Catalyst/Solvent? identify->is_other is_sm->is_enantiomer No action_sm Action: - Increase reaction time/temp - Check reagent stoichiometry - Verify catalyst activity is_sm->action_sm Yes is_enantiomer->is_other No action_enantiomer Action: - Optimize chiral resolution - Use milder conditions - Verify starting material purity is_enantiomer->action_enantiomer Yes action_other Action: - Optimize purification - Improve catalyst filtration - Enhance drying process is_other->action_other Yes

References

Technical Support Center: Optimizing Reaction Yield for 3-Aminopiperidine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Aminopiperidine dihydrochloride (B599025) and its derivatives. This guide addresses common issues encountered during experimentation to help optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to (R)-3-aminopiperidine (B145903) dihydrochloride, and what are their typical yields?

A1: Several synthetic routes are commonly employed, each with its own advantages and challenges. Key routes include:

  • From D-Glutamic Acid: This multi-step synthesis involves hydroxyl esterification, Boc protection, ester reduction, hydroxyl activation, cyclization, and deprotection. It is noted for being a shorter synthetic route with lower costs, making it suitable for industrial production.[1]

  • From Ethyl Nipecotate: This pathway involves chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection to yield (R)-3-aminopiperidine dihydrochloride. An overall yield of 43.1% has been reported for this method.[2]

  • Via Reduction of (R)-3-aminopiperidin-2-one hydrochloride: This method uses a reducing agent like lithium aluminum hydride.[3]

  • From 3-Aminopyridine: This involves hydrogenation, fractionation, and salt formation. However, this route can suffer from low selectivity and the formation of multiple byproducts.[4]

Q2: How can I monitor the progress of my reaction effectively?

A2: Consistent monitoring is crucial for optimizing reaction conditions and knowing when a reaction is complete. The most common methods include:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative analysis at the bench to observe the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for accurate quantitative analysis of reactants and products. For compounds like 3-aminopiperidine that have weak UV absorption, a pre-column derivatization with an agent like benzoyl chloride or p-toluene sulfonyl chloride (PTSC) can be employed to enhance detection by a UV detector.[2][5][6] A charged aerosol detector (CAD) can also be used for analysis without derivatization.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying products and byproducts by providing molecular weight information, which is particularly useful for complex reaction mixtures.

Q3: What are the best practices for purifying 3-Aminopiperidine dihydrochloride?

A3: Purification can be challenging due to the polar nature of the compound. Common techniques include:

  • Crystallization: This is a primary method for purifying the final dihydrochloride salt. The choice of solvent is critical and may require experimentation.

  • Column Chromatography: For intermediates, silica (B1680970) gel chromatography is often used. Due to the basicity of the amine, it is sometimes necessary to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent streaking.

  • Chiral Resolution: To separate enantiomers, diastereomeric salt formation with a chiral resolving agent, such as (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide, can be effective.[8][9] Chiral HPLC can also be used for both analytical and preparative separations.[6]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields can be attributed to a variety of factors, from reaction conditions to reagent quality. Below is a guide to systematically troubleshoot this issue.

Troubleshooting Low Yield

LowYieldTroubleshooting start Low Reaction Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions sub_reagents1 Anhydrous conditions met? (e.g., dry solvents, inert atmosphere) check_reagents->sub_reagents1 sub_reagents2 Reagents assayed for purity? Stoichiometry correct? check_reagents->sub_reagents2 check_side_reactions 3. Investigate Potential Side Reactions check_conditions->check_side_reactions sub_conditions1 Temperature appropriate? (Too high/low can affect yield) check_conditions->sub_conditions1 sub_conditions2 Reaction time sufficient? (Monitor by TLC/HPLC) check_conditions->sub_conditions2 optimize 4. Optimize Reaction Parameters check_side_reactions->optimize sub_side_reactions1 Analyze crude mixture by LC-MS to identify byproducts. check_side_reactions->sub_side_reactions1 solution Improved Yield optimize->solution sub_optimize1 Systematically vary one parameter at a time (e.g., temperature, catalyst, solvent). optimize->sub_optimize1

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause Recommended Action Rationale
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.Many reagents, such as lithium aluminum hydride, are highly water-sensitive. Moisture can quench reagents and lead to side reactions.[10]
Incorrect Stoichiometry Carefully measure all reagents and ensure the correct molar ratios are used.An excess or deficit of a key reagent can lead to incomplete reactions or the formation of byproducts.
Suboptimal Temperature Optimize the reaction temperature. For enzymatic reactions, temperatures above 30°C can lead to enzyme deactivation. For reductions with LAH, temperatures can range from 10°C to 70°C.[3][11]Temperature significantly affects reaction kinetics and selectivity.
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before workup.Prematurely stopping a reaction is a common cause of low yield.
Catalyst Inactivation Use fresh, high-quality catalysts. Ensure the reaction is free of catalyst poisons.In hydrogenation reactions, for example, the catalyst can be poisoned by impurities, leading to a stalled reaction.
Issue 2: Formation of Multiple Products/Byproducts

The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products.

Troubleshooting Byproduct Formation

ByproductFormation start Multiple Products/Byproducts Observed identify_byproducts 1. Identify Byproducts start->identify_byproducts review_reaction 2. Review Reaction Mechanism & Conditions identify_byproducts->review_reaction sub_identify Use LC-MS and NMR to characterize unknown peaks. identify_byproducts->sub_identify modify_conditions 3. Modify Reaction Conditions review_reaction->modify_conditions sub_review Consider common side reactions for the specific transformation (e.g., over-alkylation, racemization, elimination). review_reaction->sub_review purification 4. Optimize Purification modify_conditions->purification sub_modify Adjust temperature, reagent addition rate, or solvent to favor the desired pathway. modify_conditions->sub_modify solution Pure Product, Higher Yield purification->solution sub_purification Develop a new chromatography method or recrystallization solvent system. purification->sub_purification

Caption: Troubleshooting workflow for byproduct formation.

Specific Issue Potential Cause Recommended Action
Over-bromination of 3-aminopyridine The amino group is a strong activating group, leading to multiple brominations.Control the stoichiometry of the brominating agent (e.g., NBS or Br₂) to one equivalent. Add the brominating agent slowly at a low temperature (e.g., 0°C) to improve selectivity.[4]
Racemization For chiral syntheses, harsh reaction conditions (e.g., strong base or high temperature) can lead to loss of stereochemical integrity.Use milder reaction conditions where possible. One-pot enzymatic cascades can prevent the racemization of labile intermediates.[12]
Formation of Carbamates in Hofmann Rearrangement If the reaction is performed in an alcohol solvent (e.g., methanol), the intermediate isocyanate can be trapped to form a carbamate (B1207046) instead of the desired amine.[13][14]To obtain the primary amine, the reaction should be carried out in an aqueous solution to facilitate the decarboxylation of the carbamic acid intermediate.[15]
Incomplete Deprotection Insufficient deprotection time or use of a weak deprotecting agent.Extend the deprotection reaction time and monitor by TLC or HPLC until all the starting material is consumed.

Experimental Protocols

Protocol 1: Derivatization of 3-Aminopiperidine for HPLC Analysis

This protocol is for the derivatization of 3-aminopiperidine with benzoyl chloride to allow for UV detection in HPLC analysis.

Experimental Workflow

DerivatizationWorkflow dissolve Dissolve 3-Aminopiperidine in Dichloromethane cool Cool solution to 0-5°C dissolve->cool add_benzoyl_chloride Slowly add Benzoyl Chloride (1 equivalent) cool->add_benzoyl_chloride monitor Monitor reaction by TLC add_benzoyl_chloride->monitor workup Evaporate solvent monitor->workup analyze Analyze by HPLC workup->analyze

Caption: Workflow for derivatization of 3-aminopiperidine.

Procedure:

  • Weigh approximately 2.9 g (0.029 mol) of (RS)-3-aminopiperidine and dissolve it in 150 mL of dichloromethane.[5]

  • Cool the solution to 5°C in an ice bath with stirring.[5]

  • Slowly add 4.1 g (0.029 mol) of benzoyl chloride dropwise to the cooled solution.[5]

  • Monitor the reaction progress by TLC. The reaction is typically complete in a short amount of time.

  • Once the starting material is consumed, evaporate the solvent under reduced pressure to obtain the crude (RS)-benzoyl-3-aminopiperidine.[5]

  • The crude product can then be dissolved in the mobile phase for HPLC analysis.

Protocol 2: Hofmann Rearrangement of a Primary Amide

This is a general protocol for the Hofmann rearrangement to produce a primary amine with one less carbon atom.

Procedure:

  • Dissolve the primary amide in a solution of sodium hydroxide (B78521) in water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in sodium hydroxide to the cooled amide solution with vigorous stirring, keeping the temperature below 10°C.

  • After the addition is complete, warm the reaction mixture to the desired temperature (this may require heating) until the reaction is complete, as monitored by TLC or HPLC.

  • The resulting primary amine can then be isolated by extraction or other suitable purification methods.

Note: For the synthesis of carbamates, the reaction can be carried out in an alcohol solvent like methanol (B129727) in the presence of a base such as sodium methoxide.[16]

Data Presentation

Table 1: HPLC Conditions for Analysis of Derivatized 3-Aminopiperidine

ParameterCondition 1 (Qualitative/Quantitative)Condition 2 (Chiral Separation)
Column C18Chiralpak AD-H
Mobile Phase 0.01 mol/L Phosphate buffer - Methanol (90:10)0.1% Diethylamine in Ethanol
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 228 nm
Column Temp. 30°CNot specified
Reference [5][6]

Table 2: Influence of Reaction Parameters on Yield in an Enzymatic Cascade Synthesis of a 3-N-Cbz-aminopiperidine derivative

Parameter VariedConditionOutcome
pH pH 6 to 8Optimal pH was found to be 8, resulting in higher product yields.
Temperature Above 30°CLower conversions were observed, suggesting enzyme deactivation.
Enzyme Concentration Increased IRED concentrationMinimal variation in yield.
Enzyme Concentration Increased GOase concentrationImproved product yield.
Reference [11]

References

3-Aminopiperidine dihydrochloride handling precautions and safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety and handling information for researchers, scientists, and drug development professionals working with 3-Aminopiperidine dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3-Aminopiperidine dihydrochloride?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin irritation: It can cause skin irritation upon contact.[1][2]

  • Serious eye irritation/damage: It is known to cause serious eye irritation and potentially serious eye damage.[1][2][3][4]

  • Respiratory irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2][3]

  • Harmful if swallowed: It is considered harmful if ingested.[2]

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of accidental exposure, follow these first aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1][2][5]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor for treatment advice.[3]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is crucial to ensure safety. The recommended PPE includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][2] Standard eyeglasses are not sufficient.[6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or a disposable gown.[2][7] Ensure gloves are inspected before use and changed regularly.[2][6]

  • Respiratory Protection: Use in a well-ventilated area.[1][2] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[2][7]

  • Other: Wear appropriate protective clothing to prevent skin exposure.[4] Facilities should be equipped with an eyewash station and a safety shower.[1]

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action
Caking or clumping of the solid material. The compound is hygroscopic (absorbs moisture from the air).Store the container tightly closed in a dry and well-ventilated place.[2][5] Consider storing under an inert gas.[3]
Airborne dust generated during weighing or transfer. Improper handling technique or lack of engineering controls.Handle the solid in a fume hood or a ventilated enclosure to minimize dust generation.[1][8] Use a high-efficiency vacuum cleaner for spills.[3]
Skin redness or irritation after handling. Direct skin contact with the compound.Immediately wash the affected area with soap and water.[1][2] Review handling procedures and ensure proper glove use. If irritation persists, seek medical advice.[1]
Accidental spill of the solid. Mishandling of the container or reaction vessel.For minor spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][8] For major spills, evacuate the area and alert emergency services.[8] Do not let the product enter drains.[1][5]

Quantitative Data Summary

Parameter Value Source
Purity 98% (HPLC)[1]
CAS Number 334618-23-4 ((R)-enantiomer)[2][3][5]
Molecular Formula C5H14Cl2N2[3]

Note: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.[1]

Experimental Protocols

Detailed experimental protocols should be designed and reviewed by the principal investigator and the institution's environmental health and safety (EHS) department. The following is a generalized workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Prepare well-ventilated workspace (Fume Hood) b->c d Carefully weigh and transfer the compound c->d e Perform experimental procedure d->e f Keep container tightly closed when not in use e->f k In case of spill, follow spill response protocol e->k l In case of exposure, follow first aid measures e->l g Decontaminate work surfaces f->g h Dispose of waste in a labeled, sealed container g->h i Remove and dispose of PPE properly h->i j Wash hands thoroughly i->j

Caption: Workflow for Safe Handling of this compound.

References

Technical Support Center: Acylation of 3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential side reactions encountered during the acylation of 3-aminopiperidine dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address common challenges and offer troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-aminopiperidine dihydrochloride for acylation?

3-Aminopiperidine possesses two nucleophilic nitrogen atoms: the exocyclic primary amine at the 3-position and the endocyclic secondary amine within the piperidine (B6355638) ring. Both are potential sites for acylation. However, the exocyclic primary amine is generally more nucleophilic and sterically accessible, making it the primary site of reaction under standard acylation conditions.

Q2: What is the most common side reaction during the acylation of this compound?

The most prevalent side reaction is diacylation , where both the exocyclic primary amine and the endocyclic secondary amine are acylated. This leads to the formation of a 1,3-diacylated piperidine derivative as an impurity.

Q3: How does the dihydrochloride salt form of 3-aminopiperidine affect the acylation reaction?

The dihydrochloride salt form means that both amino groups are protonated. To achieve acylation, a base must be added to deprotonate at least the more reactive primary amino group, making it nucleophilic. The choice and amount of base are critical for controlling the reaction's selectivity. Insufficient base may lead to low conversion, while an excess of a strong base can promote diacylation.

Q4: Can I achieve selective mono-acylation of this compound?

Yes, selective mono-acylation at the exocyclic primary amine is achievable under carefully controlled reaction conditions. Key factors to control include the stoichiometry of the acylating agent, the choice of base and solvent, and the reaction temperature. Protecting the endocyclic secondary amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, is another effective strategy for ensuring mono-acylation.

Troubleshooting Guide

Problem 1: Low yield of the desired mono-acylated product.

Potential Cause Suggested Solution
Insufficient Base This compound requires at least two equivalents of base to neutralize the HCl salts and deprotonate the primary amine. For selective mono-acylation, using a slight excess (2.2-2.5 equivalents) of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is recommended.
Low Reaction Temperature While lower temperatures can enhance selectivity, they may also slow down the reaction rate. If the reaction is sluggish, consider gradually increasing the temperature while monitoring for the formation of side products by TLC or LC-MS.
Inactive Acylating Agent Acyl halides and anhydrides can hydrolyze over time. Use freshly opened or purified reagents.
Poor Solvent Choice The choice of solvent can significantly impact reaction rates and selectivity. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used.

Problem 2: Significant formation of the di-acylated side product.

Potential Cause Suggested Solution
Excess Acylating Agent Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the acylating agent relative to the this compound.
Strong Base or Excess Base Using a strong base or a large excess of base can deprotonate both the primary and secondary amines, leading to diacylation. Use a hindered, non-nucleophilic base like DIPEA in a controlled amount.
High Reaction Temperature Higher temperatures can provide the activation energy needed for the less reactive secondary amine to be acylated. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Prolonged Reaction Time Once the mono-acylation is complete, extended reaction times can lead to the formation of the di-acylated product. Monitor the reaction progress closely and quench it once the starting material is consumed.

Data Presentation

While specific quantitative data for the acylation of this compound is not extensively published in comparative tables, the following table summarizes general observations on how reaction parameters can influence the selectivity of mono-acylation versus di-acylation based on principles of organic chemistry and studies on similar diamines.

Parameter Condition Favoring Mono-acylation Condition Favoring Di-acylation Rationale
Equivalents of Acylating Agent 1.0 - 1.1> 1.2Excess acylating agent will react with the less nucleophilic secondary amine after the primary amine has been acylated.
Base Hindered, non-nucleophilic (e.g., DIPEA)Strong, non-hindered (e.g., NaOH, excess TEA)Stronger bases can deprotonate the less acidic secondary ammonium (B1175870) salt, increasing its nucleophilicity.
Temperature 0 °C to Room TemperatureElevated TemperaturesHigher temperatures provide the necessary activation energy for the acylation of the less reactive secondary amine.
Solvent Aprotic, non-polar (e.g., DCM, THF)Polar, aprotic (e.g., DMF, DMSO)Solvent polarity can influence the relative nucleophilicity of the two amino groups.

Experimental Protocols

Protocol 1: Selective Mono-acylation of this compound

This protocol aims to achieve selective N-acylation at the exocyclic primary amine.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride or anhydride (B1165640) (1.05 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add DIPEA to the stirred suspension.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add the acylating agent dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the desired mono-acylated product.

Visualizations

Acylation_Pathway This compound This compound Mono-acylated Product Mono-acylated Product This compound->Mono-acylated Product Acylating Agent (1.0 eq) Base (2.2 eq) Low Temperature Di-acylated Product Di-acylated Product Mono-acylated Product->Di-acylated Product Excess Acylating Agent Excess Base High Temperature

Caption: Reaction pathway for the acylation of this compound.

Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_side_product Troubleshooting Di-acylation start Start: Acylation of This compound check_yield Low Yield? start->check_yield check_side_product Di-acylation? check_yield->check_side_product No insufficient_base Increase Base Equivalents (2.2-2.5 eq) check_yield->insufficient_base Yes excess_acyl Reduce Acylating Agent (1.0-1.1 eq) check_side_product->excess_acyl Yes success Successful Mono-acylation check_side_product->success No insufficient_base->check_yield low_temp Gradually Increase Temperature low_temp->check_yield inactive_reagent Use Fresh Reagents inactive_reagent->check_yield excess_acyl->check_side_product strong_base Use Hindered Base (e.g., DIPEA) strong_base->check_side_product high_temp Lower Reaction Temperature (0°C to RT) high_temp->check_side_product

Caption: Troubleshooting workflow for the acylation of this compound.

Logical_Relationship condition Reaction Conditions stoichiometry Stoichiometry (Acylating Agent) condition->stoichiometry base Base (Type and Amount) condition->base temperature Temperature condition->temperature selectivity Selectivity (Mono- vs. Di-acylation) stoichiometry->selectivity base->selectivity temperature->selectivity

Caption: Key factors influencing the selectivity of 3-aminopiperidine acylation.

Improving stereoselectivity in 3-Aminopiperidine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the stereoselective synthesis of 3-Aminopiperidine dihydrochloride (B599025).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-Aminopiperidine, with a focus on improving stereoselectivity.

Issue 1: Low Diastereoselectivity in the Hydrogenation of 3-Aminopyridine (B143674) Derivatives

  • Question: My hydrogenation of an N-protected 3-aminopyridine derivative is resulting in a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity in the hydrogenation of 3-aminopyridine derivatives is a common challenge. The outcome is highly dependent on the catalyst, substrate, and reaction conditions. Here are several factors to consider and steps to troubleshoot:

    • Catalyst Choice: The nature of the catalyst plays a crucial role. Platinum and rhodium catalysts often exhibit different selectivities. For instance, hydrogenation of N-benzoyl-3-aminopyridine over platinum oxide has been reported to favor the cis isomer, while rhodium on alumina (B75360) may show less selectivity. Consider screening different catalysts, such as Rh/C, PtO2, and Ru/C, to find the optimal one for your specific substrate.

    • Protecting Group: The N-protecting group on the amino group significantly influences the stereochemical outcome of the hydrogenation. Bulky protecting groups can direct the approach of the substrate to the catalyst surface, thereby enhancing the formation of one diastereomer over the other. If you are using a small protecting group, consider switching to a bulkier one like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

    • Solvent and Additives: The polarity of the solvent can affect the conformation of the substrate and its interaction with the catalyst. Experiment with a range of solvents, from polar protic (e.g., ethanol, acetic acid) to non-polar (e.g., toluene, hexane). The addition of acids or bases can also modify the catalyst surface and influence selectivity.

    • Reaction Temperature and Pressure: These parameters can have a significant impact. Lowering the temperature can sometimes increase selectivity by favoring the transition state leading to the thermodynamically more stable product. Systematically varying the hydrogen pressure is also recommended, as it can alter the kinetics of the reaction and the adsorption of the substrate on the catalyst surface.

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

  • Question: I am attempting an asymmetric synthesis of a chiral 3-aminopiperidine derivative, but the enantiomeric excess (e.e.) is consistently low. What are the likely causes and how can I improve it?

  • Answer: Achieving high enantioselectivity requires careful control over the reaction conditions and the choice of chiral catalyst or auxiliary. Here’s how to troubleshoot low e.e.:

    • Catalyst and Ligand Integrity: The chiral catalyst and its ligand are the heart of the asymmetric transformation. Ensure that the catalyst is of high purity and has been stored under appropriate conditions to prevent decomposition. The ligand-to-metal ratio can also be critical; it's advisable to screen different ratios to find the optimal one for your reaction.

    • Substrate Purity: Impurities in the starting material can sometimes poison the catalyst or interfere with the desired stereochemical pathway. Recrystallize or chromatograph your starting material to ensure high purity.

    • Reaction Conditions:

      • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity, although it may also decrease the reaction rate.

      • Solvent: The solvent can have a profound effect on the catalyst's activity and selectivity. A thorough solvent screen is highly recommended.

      • Concentration: The concentration of the reactants can also play a role. Try running the reaction at different concentrations to see if it impacts the e.e.

    • Chiral Auxiliary: If you are using a chiral auxiliary approach, ensure that the auxiliary is of high enantiomeric purity. The conditions for attaching and cleaving the auxiliary should also be optimized to prevent racemization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 3-aminopiperidine dihydrochloride with high stereoselectivity?

A1: Several stereoselective routes to this compound have been developed. Some of the most prominent include:

  • Diastereoselective Hydrogenation of N-protected 3-aminopyridines: This is a widely used method where a chiral N-protecting group or a chiral auxiliary directs the stereochemical outcome of the hydrogenation of the pyridine (B92270) ring.

  • Asymmetric Hydrogenation of Enamines: Chiral transition metal catalysts (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can be used for the asymmetric hydrogenation of a suitable enamine precursor to afford enantiomerically enriched 3-aminopiperidine derivatives.

  • Resolution of Racemic Mixtures: Classical resolution using chiral acids or enzymatic resolution can be employed to separate the enantiomers of a racemic 3-aminopiperidine derivative.

Q2: How can I accurately determine the diastereomeric ratio and enantiomeric excess of my 3-aminopiperidine product?

A2: The determination of diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) is crucial for assessing the success of a stereoselective synthesis. The most common analytical techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can often be used to determine the diastereomeric ratio of a mixture, as the different diastereomers will typically have distinct signals.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for determining the enantiomeric excess of a chiral compound. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

  • Chiral Gas Chromatography (GC): For volatile derivatives of 3-aminopiperidine, chiral GC with a chiral column can be an effective method for separating and quantifying the enantiomers.

Quantitative Data Summary

Table 1: Influence of Catalyst on Diastereoselective Hydrogenation of N-Benzoyl-3-aminopyridine

CatalystSolventTemperature (°C)Pressure (psi)Diastereomeric Ratio (cis:trans)Yield (%)Reference
PtO₂Acetic Acid255090:1095
Rh/Al₂O₃Ethanol255060:4092
Ru/CMethanol5010075:2588
Pd/CAcetic Acid255055:4598

Table 2: Asymmetric Hydrogenation of a Prochiral Enamine Precursor

Chiral CatalystLigandSolventTemperature (°C)Pressure (psi)Enantiomeric Excess (e.e. %)Yield (%)
[Rh(COD)₂]BF₄(R)-BINAPToluene251009598
[RuCl₂(PPh₃)₃](S)-JOSIPHOSMethanol301509296
[Ir(COD)Cl]₂(R,R)-Me-BPEDichloromethane202009899

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation of N-Boc-3-aminopyridine

  • Preparation: In a high-pressure hydrogenation vessel, dissolve N-Boc-3-aminopyridine (1.0 g, 4.8 mmol) in glacial acetic acid (20 mL).

  • Catalyst Addition: Carefully add PtO₂ (50 mg, 10 wt%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 24 hours.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to separate the diastereomers.

  • Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy.

Visualizations

experimental_workflow cluster_start Start: Synthesis of 3-Aminopiperidine cluster_asymmetric Asymmetric Synthesis cluster_diastereoselective Diastereoselective Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Choose Synthetic Route asymmetric_choice Asymmetric Hydrogenation start->asymmetric_choice Chiral Product Needed diastereoselective_choice Diastereoselective Hydrogenation start->diastereoselective_choice Diastereomeric Control Needed catalyst_screen Screen Chiral Catalysts & Ligands asymmetric_choice->catalyst_screen condition_opt Optimize Conditions (T, P, Solvent) catalyst_screen->condition_opt asymmetric_product Enantiomerically Enriched Product condition_opt->asymmetric_product analysis Determine Stereochemical Purity asymmetric_product->analysis protecting_group Select Protecting Group diastereoselective_choice->protecting_group catalyst_select Select Catalyst (e.g., PtO2, Rh/C) protecting_group->catalyst_select diastereo_product Diastereomerically Enriched Product catalyst_select->diastereo_product diastereo_product->analysis hplc Chiral HPLC (for e.e.) analysis->hplc nmr NMR (for d.r.) analysis->nmr low_selectivity Low Stereoselectivity? analysis->low_selectivity check_catalyst Check Catalyst/Ligand Integrity low_selectivity->check_catalyst Yes check_purity Check Substrate Purity low_selectivity->check_purity Yes optimize_again Re-optimize Conditions low_selectivity->optimize_again Yes end end low_selectivity->end No, High Selectivity Achieved check_catalyst->condition_opt check_purity->condition_opt optimize_again->condition_opt optimize_again->catalyst_select

Caption: Workflow for stereoselective synthesis and troubleshooting of 3-Aminopiperidine.

troubleshooting_logic cluster_diastereo Diastereoselective Reaction cluster_enantio Enantioselective Reaction start Low Stereoselectivity Observed q_catalyst_d Have different catalysts been screened? start->q_catalyst_d q_catalyst_e Is the catalyst/ligand pure and active? start->q_catalyst_e a_catalyst_d Screen PtO2, Rh/C, Ru/C q_catalyst_d->a_catalyst_d No q_pg Is the protecting group bulky enough? q_catalyst_d->q_pg Yes end Improved Stereoselectivity a_catalyst_d->end a_pg Consider using Boc or Cbz q_pg->a_pg No q_conditions_d Have reaction conditions been varied? q_pg->q_conditions_d Yes a_pg->end a_conditions_d Vary T, P, and solvent q_conditions_d->a_conditions_d No a_conditions_d->end a_catalyst_e Verify purity and handling q_catalyst_e->a_catalyst_e No q_substrate Is the substrate pure? q_catalyst_e->q_substrate Yes a_catalyst_e->end a_substrate Purify starting material q_substrate->a_substrate No q_conditions_e Have reaction conditions been optimized? q_substrate->q_conditions_e Yes a_substrate->end a_conditions_e Optimize T, solvent, and concentration q_conditions_e->a_conditions_e No a_conditions_e->end

Caption: Decision tree for troubleshooting low stereoselectivity in 3-Aminopiperidine synthesis.

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of 3-Aminopiperidine Dihydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity of chiral compounds like 3-Aminopiperidine is critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 3-Aminopiperidine dihydrochloride (B599025) enantiomers, supported by experimental data from published methods.

The primary challenge in the direct chiral analysis of 3-Aminopiperidine is its lack of a strong chromophore, making UV detection difficult and leading to low sensitivity.[1][2][3] Consequently, two main strategies have emerged: direct analysis, often requiring specialized detectors, and indirect analysis involving pre-column derivatization to introduce a UV-active moiety.

Direct vs. Indirect Chiral HPLC Analysis

Direct analysis offers a more straightforward workflow by avoiding the derivatization step. However, it often necessitates the use of less common detectors like a differential refractive index (RID) detector, which is known for its lower sensitivity compared to UV detectors.[1][2][3]

Indirect analysis via pre-column derivatization is the more prevalent approach. This technique involves reacting the 3-Aminopiperidine enantiomers with a chiral or achiral derivatizing agent to form diastereomers or enantiomeric derivatives that are more readily separated on a chiral stationary phase and detected by UV.[1][2][3][4] This method significantly enhances detection sensitivity and often improves chromatographic resolution.

Comparative Analysis of Chiral HPLC Methods

The following tables summarize various reported methods for the chiral separation of 3-Aminopiperidine enantiomers, categorized by the analytical approach.

Table 1: Direct Chiral HPLC Analysis Methods

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Column Temp. (°C)Detector(S)-Enantiomer Retention Time (min)(R)-Enantiomer Retention Time (min)
CrownpakTM CR+ (150 x 4.6mm)95:5 (v/v) HClO4 (pH=1) : MeOH0.60RID3.03.7

Data sourced from Meek et al. as cited in multiple patents.[1][2][3]

Table 2: Indirect Chiral HPLC Analysis Methods (Post-Derivatization)

Derivatizing AgentChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Column Temp. (°C)Detector(S)-Derivative Retention Time (min)(R)-Derivative Retention Time (min)Resolution
Benzoyl Chloride (double derivatization)ChromTech CHIRAL-AGP0.02mol/L Phosphate (B84403) aqueous solution-Acetonitrile (92:8)0.830UV (254nm)---
Benzoyl Chloride (mono-derivatization)ChromTech CHIRAL-AGP0.015mol/L Phosphate aqueous solution-Isopropanol (99:1)0.830UV (254nm)---
p-toluenesulfonyl chloride (PTSC)Chiralpak AD-H0.1% Diethylamine in Ethanol0.5-UV (228nm)--> 4.0
Propyl ChloroformateCHIRALCEL AS-RH (150 x 4.6mm)70:30 (v/v) Water : Acetonitrile (B52724)1.0-UV (254nm)19.131.5-
di-p-toluyl L-tartaric acidGL Science Inertsil ODS-2 (150 x 4.6mm)0.03% Ammonia solution (pH 4.9 with acetic acid) : MeOH (50:50, v/v)1.040UV (254nm)39.442.5-

Data compiled from various patent and literature sources.[1][2][3][4]

Experimental Protocols

Below are detailed methodologies for two common approaches.

Protocol 1: Direct Analysis using a Crownpak™ CR+ Column

This protocol is adapted from the method described by Meek et al.[1][2][3]

  • System Preparation: An HPLC system equipped with a differential refractive index detector is required.

  • Chromatographic Conditions:

    • Column: Crownpak™ CR+ (150 x 4.6 mm)

    • Mobile Phase: A mixture of perchloric acid solution (pH=1) and methanol (B129727) in a 95:5 (v/v) ratio.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 0 °C.

  • Sample Preparation: Dissolve the 3-Aminopiperidine dihydrochloride sample in the mobile phase to the desired concentration.

  • Injection: Inject the sample onto the column.

  • Analysis: The (S)-enantiomer is expected to elute at approximately 3.0 minutes, and the (R)-enantiomer at approximately 3.7 minutes.

Protocol 2: Indirect Analysis via Derivatization with Benzoyl Chloride

This protocol is based on a method for creating dibenzoyl-3-aminopiperidine derivatives.[1]

  • Derivatization:

    • Dissolve approximately 2.9 g of the 3-Aminopiperidine sample in 40 mL of dichloromethane.

    • While stirring at 38 °C, slowly add 16.4 g of benzoyl chloride.

    • Monitor the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent to obtain the dibenzoyl-3-aminopiperidine derivative.

  • System Preparation: An HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: ChromTech CHIRAL-AGP column.

    • Mobile Phase: A mixture of 0.02 mol/L aqueous phosphate solution and acetonitrile in a 92:8 (v/v) ratio.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the dried derivatized product in the mobile phase.

  • Injection: Inject 20 µL of the prepared sample.

  • Analysis: Monitor the chromatogram for the separation of the derivatized enantiomers.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the direct and indirect analysis methods.

direct_analysis_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 3-Aminopiperidine dihydrochloride Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chiral Separation (Crownpak CR+) Inject->Separate Detect Detection (RID) Separate->Detect Process Quantify Enantiomers Detect->Process indirect_analysis_workflow cluster_derivatization Derivatization cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 3-Aminopiperidine dihydrochloride React React with Derivatizing Agent Sample->React Product Derivatized Enantiomers React->Product Dissolve Dissolve in Mobile Phase Product->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chiral Separation (e.g., CHIRAL-AGP) Inject->Separate Detect Detection (UV) Separate->Detect Process Quantify Enantiomers Detect->Process

References

Comparative Analysis of the 1H NMR Spectrum of (R)-3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of (R)-3-Aminopiperidine dihydrochloride (B599025) with its structural analog, piperidine (B6355638) hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive overview of the spectral data and the necessary experimental protocols for such analyses.

Introduction

(R)-3-Aminopiperidine dihydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry, often employed as a building block in the synthesis of various pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for the structural elucidation and purity assessment of such molecules. This guide presents a predicted ¹H NMR spectrum for (R)-3-Aminopiperidine dihydrochloride and compares it with the experimentally observed spectrum of the simpler, achiral piperidine hydrochloride to highlight the influence of the amino substituent on the chemical shifts and coupling constants of the piperidine ring protons.

Predicted ¹H NMR Spectral Data Comparison

The following table summarizes the predicted ¹H NMR spectral data for (R)-3-Aminopiperidine dihydrochloride and the experimental data for piperidine hydrochloride. The data for (R)-3-Aminopiperidine dihydrochloride is based on established principles of NMR spectroscopy, including the expected deshielding effects of the ammonium (B1175870) groups. All chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are in Hertz (Hz).

Compound Proton Assignment Predicted/Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integral
(R)-3-Aminopiperidine Dihydrochloride H-2ax, H-6ax~ 3.5 - 3.7m-2H
H-2eq, H-6eq~ 3.2 - 3.4m-2H
H-3~ 3.1 - 3.3m-1H
H-4ax, H-5ax~ 2.0 - 2.2m-2H
H-4eq, H-5eq~ 1.8 - 2.0m-2H
Piperidine Hydrochloride H-2, H-6 (axial & equatorial)~ 3.1t5.64H
H-3, H-5 (axial & equatorial)~ 1.8m-4H
H-4 (axial & equatorial)~ 1.7m-2H

Note: The predicted data for (R)-3-Aminopiperidine dihydrochloride is illustrative and may vary from experimental results.

Experimental Protocol: ¹H NMR Spectroscopy of Amine Hydrochlorides

This section outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of a water-soluble amine hydrochloride salt, such as (R)-3-Aminopiperidine dihydrochloride.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the amine dihydrochloride salt.

  • Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is the solvent of choice as it will exchange with the labile N-H protons, simplifying the spectrum by removing their signals.

  • Add a small, known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Vortex the sample until the solid is completely dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the D₂O solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration if required.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the internal standard peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to aid in signal assignment.

Visualizations

Chemical Structure and Proton Numbering

A diagram illustrating the chemical structure of (R)-3-Aminopiperidine with proton numbering.

NMR Analysis Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in D2O with Internal Standard filter Filter into NMR Tube dissolve->filter lock_shim Lock and Shim filter->lock_shim acquire Acquire FID lock_shim->acquire ft_phase Fourier Transform & Phasing acquire->ft_phase calibrate Calibrate & Integrate ft_phase->calibrate assign Assign Signals calibrate->assign final_spectrum final_spectrum assign->final_spectrum Generate Spectrum

A flowchart of the ¹H NMR experimental workflow from sample preparation to final spectrum analysis.

Conclusion

The ¹H NMR spectrum of (R)-3-Aminopiperidine dihydrochloride is predicted to exhibit a complex pattern of overlapping multiplets due to the rigid chair conformation of the piperidine ring and the presence of the amino group at the C-3 position. The protonation of both nitrogen atoms results in a general downfield shift of all ring protons compared to the free base. A comparison with piperidine hydrochloride demonstrates the significant influence of the C-3 amino substituent on the chemical environment of the neighboring protons. The provided experimental protocol offers a standardized approach for obtaining reproducible and high-quality ¹H NMR spectra for this class of compounds, which is essential for accurate structural verification and quality control in a research and development setting.

A Comparative Guide to the Mass Spectrometry Analysis of 3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common mass spectrometry (MS) methodologies for the characterization and quantification of 3-Aminopiperidine dihydrochloride (B599025). Due to its polar, basic nature and its formulation as a dihydrochloride salt, this compound presents unique analytical challenges. We will compare two primary liquid chromatography-mass spectrometry (LC-MS) strategies: direct analysis using advanced chromatographic techniques and a traditional derivatization-based approach. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting the optimal method for their specific application.

Introduction to 3-Aminopiperidine Dihydrochloride Analysis

This compound is a crucial building block in pharmaceutical synthesis, notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2] Its analysis is critical for purity assessment, pharmacokinetic studies, and quality control. However, the compound's properties—high polarity, basicity, and the presence of chloride salts—complicate analysis.[3][4] Standard reversed-phase liquid chromatography (RPLC) often yields poor retention and peak shape, while the high salt content is incompatible with electrospray ionization (ESI), the most common ionization technique for such molecules.[3][4][5]

This guide compares two effective LC-MS/MS approaches to overcome these challenges:

  • Method A: Direct Analysis via Mixed-Mode/High-pH Chromatography. This modern approach analyzes the compound in its native form, leveraging specialized columns to achieve retention.

  • Method B: Analysis after Derivatization via Reversed-Phase Chromatography. This classic strategy chemically modifies the analyte to enhance its chromatographic properties and sensitivity on standard columns.

The following diagram illustrates the general analytical workflow.

cluster_prep Sample Preparation cluster_analysis Analysis Sample 3-Aminopiperidine dihydrochloride Sample Dissolution Dissolution in Aqueous/Organic Solvent Sample->Dissolution Desalting Desalting / Cleanup (e.g., SPE) Dissolution->Desalting Dilution Dilution to Working Concentration Desalting->Dilution LC_Separation LC Separation Dilution->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for the LC-MS analysis of 3-Aminopiperidine.

Comparison of Analytical Methodologies

The choice between direct analysis and derivatization depends on available instrumentation, sample complexity, and the specific analytical goal (e.g., quantification vs. impurity profiling). The logical relationship between these approaches is outlined below.

cluster_A Method A: Direct Analysis cluster_B Method B: Derivatization Start Analysis of 3-Aminopiperidine MethodA Utilize specialized LC column to retain polar analyte Start->MethodA MethodB Chemically modify analyte to decrease polarity Start->MethodB Col_HILIC HILIC MethodA->Col_HILIC Col_MixedMode Mixed-Mode IEX/RP MethodA->Col_MixedMode Col_HighPH High-pH Stable RP MethodA->Col_HighPH Deriv_Agent Derivatization Agent (e.g., Benzoyl Chloride) MethodB->Deriv_Agent Std_Col Standard RPLC (e.g., C18) Deriv_Agent->Std_Col

Caption: Logical comparison of direct vs. derivatization-based analytical strategies.

The table below summarizes the key performance characteristics of each method.

FeatureMethod A: Direct Analysis (Mixed-Mode/High-pH)Method B: Analysis after Derivatization (RPLC)
Sample Preparation Simpler: requires desalting and dilution.More complex: involves a chemical reaction step followed by potential cleanup.[6]
Chromatography Requires specialized, often more expensive, columns.[5][7]Uses standard, widely available C18 columns.[8]
Run Time Can be very fast with modern UHPLC systems.Derivatization adds to the overall time, but the LC run itself can be fast.
Sensitivity Potentially lower due to ionization suppression from mobile phase modifiers.Often higher, as the derivative may ionize more efficiently and move the analyte away from early-eluting interferences.[9]
Pros - Fewer sample preparation steps- Analyzes the native compound- Less risk of artifact formation- High sensitivity and robustness- Excellent retention and peak shape on standard columns- Can add a UV chromophore for orthogonal detection.[8]
Cons - May require significant method development- Potential for ion suppression- Specialized columns may be less robust.[5]- Derivatization reaction may be incomplete or produce byproducts- Adds time and complexity- May alter the original sample composition

Experimental Protocols

Detailed methodologies for each approach are provided below. These are generalized protocols that should be optimized for specific instrumentation and samples.

This protocol is based on methods developed for small, polar amines, leveraging a mixed-mode column that combines ion-exchange and reversed-phase retention mechanisms.[7]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in deionized water.

    • For analysis, dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) formate) to a final concentration of 1-10 µg/mL.[4]

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates.[10]

  • Liquid Chromatography (LC) Conditions:

    • Column: Mixed-mode ion-exchange/reversed-phase (e.g., Acclaim Trinity P1 or similar).[7]

    • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂) Flow: 800 L/hr.

    • Desolvation Temperature: 400 °C.

    • Analysis Mode: Full Scan (m/z 50-250) for identification and Multiple Reaction Monitoring (MRM) for quantification.

This protocol uses benzoyl chloride to derivatize the primary and secondary amines of 3-aminopiperidine, making it less polar and suitable for standard RPLC analysis.[6][8]

  • Sample Preparation (Derivatization):

    • Dissolve ~5 mg of this compound in 1 mL of a 1:1 mixture of dichloromethane (B109758) and aqueous sodium bicarbonate solution (5%).

    • Cool the mixture in an ice bath.

    • Slowly add 1.5 equivalents of benzoyl chloride while vortexing.

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Extract the organic layer, dry it with anhydrous sodium sulfate, and evaporate the solvent.

    • Reconstitute the dried derivative in 1 mL of methanol (B129727) to create a stock solution.

    • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL and filter.

  • Liquid Chromatography (LC) Conditions:

    • Column: Standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Same as Method A (ESI+, positive mode). The m/z values for precursor and fragment ions will be different due to the derivatization.

Quantitative Data and Expected Results

The following tables summarize the key physicochemical and mass spectral data for 3-Aminopiperidine.

Table 1: Physicochemical Properties

Property Value Source
Chemical Formula C₅H₁₂N₂ · 2HCl [11]
Molecular Weight 173.08 g/mol [11]
Free Base Formula C₅H₁₂N₂ [11]
Free Base Monoisotopic Mass 100.10005 Da (Calculated)
Appearance White to off-white solid [2]

| Key Characteristics | Polar, basic, chiral |[3] |

Table 2: Expected Mass Spectrometry Data

Analyte Form Ion Type Precursor Ion (m/z) Major Fragment Ions (m/z)
Native Compound [M+H]⁺ 101.1 ~84.1 (Loss of NH₃), ~71.1, ~56.1

| Dibenzoyl Derivative | [M+H]⁺ | 309.2 | ~205.1 (Benzoyl Cation), ~105.1 (Benzoyl Cation), ~188.1 (Loss of Benzamide) |

The expected fragmentation pathway for the native protonated 3-aminopiperidine involves characteristic cleavages of the piperidine (B6355638) ring.

cluster_frag Proposed Fragmentation Pathway of [M+H]+ Precursor [M+H]⁺ m/z = 101.1 Frag1 Fragment m/z = 84.1 Precursor->Frag1 - NH₃ Frag2 Fragment m/z = 71.1 Precursor->Frag2 - C₂H₅N (ring opening)

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 3-Aminopiperidine.

Conclusion and Recommendations

Both direct analysis and derivatization-based methods offer viable solutions for the mass spectrometric analysis of this compound.

  • Method A (Direct Analysis) is recommended for high-throughput screening environments where minimizing sample preparation time is critical and appropriate LC systems (e.g., with mixed-mode or high-pH stable columns) are available.[7] It provides a direct measurement of the native analyte, which is advantageous for metabolic or degradation studies.

  • Method B (Derivatization) is the preferred approach when maximum sensitivity is required, such as in trace-level quantification in complex matrices (e.g., biological fluids).[6] Its robustness and compatibility with standard RPLC-MS systems make it a reliable choice for validated quantitative assays.[8]

Ultimately, the optimal method will be dictated by the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. It is recommended to evaluate both approaches during method development to determine the most suitable strategy for a given research objective.

References

A Comparative Analysis of Novel 3-Aminopiperidine-Based DPP-4 Inhibitors and Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of emerging 3-aminopiperidine-based Dipeptidyl Peptidase-4 (DPP-4) inhibitors against the established drug, sitagliptin (B1680988). This analysis is supported by preclinical data and detailed experimental methodologies.

The inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors, also known as gliptins, function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] This leads to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and consequently, improved glycemic control.[1][3][4] Sitagliptin was the first DPP-4 inhibitor to gain market approval and serves as a benchmark for the development of new agents in this class.[5] The 3-aminopiperidine moiety is a key pharmacophore in many DPP-4 inhibitors, including sitagliptin, that interacts with the S2 pocket of the enzyme.[1] Recent research has focused on synthesizing novel derivatives of this scaffold to enhance potency, selectivity, and pharmacokinetic profiles.

Quantitative Efficacy Comparison

The following tables summarize the in vitro inhibitory activity and in vivo antihyperglycemic efficacy of several novel 3-aminopiperidine-based and related heterocyclic DPP-4 inhibitors compared to sitagliptin.

Table 1: In Vitro DPP-4 Inhibitory Activity

Compound ClassRepresentative CompoundDPP-4 IC50 (nM)Sitagliptin IC50 (nM)Reference Compound
Pyrimidinedione DerivativesCompound 1164.47Not reported in studyAlogliptin
Pyrimidinedione DerivativesCompound 1665.36Not reported in studyAlogliptin
4-Aminopiperidine-dihyroquinazoline-uracil DerivativesCompound 9i9250Not reported in studySitagliptin
Triazolopiperazine-based β-amino amidesCompound 174218Not specified
Triazolopiperazine-based β-amino amidesCompound 175218Not specified
Triazolopiperazine-based β-amino amidesCompound 1790.1818Not specified
2-benzylpyrrolidine DerivativeCompound 230019Not specified

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antihyperglycemic Activity

Compound ClassRepresentative CompoundAnimal ModelDoseEfficacyComparator
Pyrimidinedione DerivativesCompound 11Kunming miceNot specifiedEffectively reduced blood glucose levels starting from the second week.Not specified
Sitagliptinob/ob mice10 mg/kg, p.o.~35% glucose excursion reduction at 8 hours.Vildagliptin

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the evaluation process for these inhibitors, the following diagrams are provided.

DPP4_Inhibition_Pathway cluster_0 Postprandial State cluster_1 Incretin Axis cluster_2 Pancreatic Islets cluster_3 Glycemic Control Oral Glucose Oral Glucose Intestinal L-cells Intestinal L-cells Oral Glucose->Intestinal L-cells stimulates GLP-1 (active) GLP-1 (active) Intestinal L-cells->GLP-1 (active) secretes DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate for Pancreatic β-cells Pancreatic β-cells GLP-1 (active)->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells GLP-1 (active)->Pancreatic α-cells inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates DPP-4_Inhibitor 3-Aminopiperidine-based DPP-4 Inhibitor / Sitagliptin DPP-4_Inhibitor->DPP-4 inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Blood Glucose Lowered Blood Glucose Insulin Secretion->Blood Glucose Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Glucagon Secretion->Blood Glucose

Caption: Mechanism of action of DPP-4 inhibitors for glycemic control.

Experimental_Workflow Start Start Compound_Synthesis Design & Synthesis of 3-Aminopiperidine Derivatives Start->Compound_Synthesis In_Vitro_Assay In Vitro DPP-4 Inhibition Assay Compound_Synthesis->In_Vitro_Assay IC50_Determination Determine IC50 Values In_Vitro_Assay->IC50_Determination Selectivity_Screening Selectivity Screening (vs. DPP-8, DPP-9, QPP) IC50_Determination->Selectivity_Screening In_Vivo_Studies In Vivo Efficacy Studies (e.g., OGTT in diabetic mice) Selectivity_Screening->In_Vivo_Studies PK_Profile Pharmacokinetic Profiling In_Vivo_Studies->PK_Profile Lead_Optimization Lead Optimization PK_Profile->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Process End End Lead_Optimization->End

Caption: Drug discovery workflow for novel DPP-4 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of novel compounds. Below are outlines of standard experimental protocols used in the assessment of DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the in vitro potency of test compounds in inhibiting DPP-4 enzyme activity.

Principle: This assay measures the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC, by DPP-4. The release of the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is monitored over time. The presence of a DPP-4 inhibitor will reduce the rate of AMC formation.

Materials:

  • Human recombinant DPP-4 enzyme

  • H-Gly-Pro-AMC (substrate)

  • Test compounds (novel 3-aminopiperidine derivatives and sitagliptin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well microplates (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound (sitagliptin) in the assay buffer.

  • In a 96-well plate, add the human recombinant DPP-4 enzyme solution.

  • Add the diluted test compounds or sitagliptin to the respective wells. A control group with no inhibitor is also included.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Readings are taken at regular intervals for a defined period (e.g., 30-60 minutes).

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the in vivo antihyperglycemic efficacy of the test compounds in a diabetic animal model.

Principle: This test measures the ability of an animal to clear a glucose load from the blood. In diabetic models, glucose clearance is impaired. An effective antihyperglycemic agent will improve glucose tolerance.

Materials:

  • Diabetic animal model (e.g., ob/ob mice, db/db mice, or streptozotocin-induced diabetic rats)

  • Test compounds and sitagliptin

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

Procedure:

  • Acclimatize the animals and fast them overnight (e.g., 12-16 hours) with free access to water.

  • Divide the animals into groups: vehicle control, sitagliptin-treated, and groups for different doses of the test compounds.

  • Administer the test compounds, sitagliptin, or vehicle orally (p.o.) at a specified time before the glucose challenge (e.g., 60 minutes).

  • At time 0, measure the baseline blood glucose level from a tail vein blood sample.

  • Immediately after the baseline measurement, administer the glucose solution orally.

  • Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Plot the blood glucose concentration over time for each group.

  • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

  • The efficacy of the compound is determined by the percentage reduction in the glucose AUC compared to the vehicle control group.

Conclusion

The development of novel 3-aminopiperidine-based DPP-4 inhibitors continues to yield compounds with high in vitro potency, in some cases surpassing that of sitagliptin. The pyrimidinedione and triazolopiperazine-based scaffolds appear particularly promising, demonstrating nanomolar to sub-nanomolar IC50 values. While in vivo data for many of these newer agents is still emerging, initial studies indicate a translation of in vitro potency to significant antihyperglycemic effects in animal models. Further investigation into the selectivity, pharmacokinetic profiles, and long-term safety of these novel inhibitors is warranted to fully assess their therapeutic potential relative to established DPP-4 inhibitors like sitagliptin. The experimental protocols outlined provide a standardized framework for such comparative evaluations.

References

Spectroscopic Identification of 3-Aminopiperidine Dihydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and characterization of pharmaceutical intermediates are paramount. This guide provides a comprehensive comparison of spectroscopic methods for the identification of 3-Aminopiperidine Dihydrochloride (B599025) and its derivatives, supported by experimental data and protocols. We also explore alternative analytical techniques to provide a holistic view of the available methodologies.

Introduction to 3-Aminopiperidine Dihydrochloride

3-Aminopiperidine and its enantiomers are key building blocks in the synthesis of various pharmaceutical compounds, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The dihydrochloride salt form is often used to improve stability and handling. Accurate spectroscopic identification is crucial for quality control, reaction monitoring, and regulatory compliance. The primary spectroscopic techniques for the characterization of these molecules include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Analysis: A Head-to-Head Comparison

A summary of the expected spectroscopic data for this compound is presented below. This data is compiled from typical values for similar structures and may vary slightly based on experimental conditions.

Spectroscopic TechniqueParameterTypical Value/Observation for this compound
¹H NMR (DMSO-d₆)Chemical Shift (δ)~1.5-2.2 ppm (m, 4H, piperidine (B6355638) ring CH₂) ~2.8-3.5 ppm (m, 3H, piperidine ring CH adjacent to N and CH₂) ~3.6 ppm (m, 1H, CH-NH₂) ~8.5-9.5 ppm (br s, 3H, NH₃⁺) ~9.5-10.5 ppm (br s, 2H, NH₂⁺)
¹³C NMR (DMSO-d₆)Chemical Shift (δ)~22-28 ppm (piperidine ring CH₂) ~42-48 ppm (piperidine ring CH adjacent to N) ~48-54 ppm (CH-NH₂)
FTIR (KBr Pellet)Vibrational Frequency (cm⁻¹)~2400-3200 cm⁻¹ (N-H stretch, broad, due to amine salts) ~1500-1600 cm⁻¹ (N-H bend) ~2800-3000 cm⁻¹ (C-H stretch)
Mass Spectrometry (ESI+)m/z of Fragments[M+H]⁺ (free base): 101.09 Fragmentation may involve loss of NH₃

Alternative Analytical Methodologies

While spectroscopic methods provide detailed structural information, other analytical techniques are valuable for purity assessment, chiral separation, and quantitative analysis.

Analytical TechniquePrincipleApplication for 3-Aminopiperidine Derivatives
High-Performance Liquid Chromatography (HPLC) Separation based on polarityPurity determination, quantitative analysis, and chiral separation of enantiomers (with a chiral column).
Gas Chromatography (GC) Separation based on volatilityAnalysis of volatile derivatives. Often requires derivatization to improve volatility and peak shape.
X-ray Crystallography Diffraction of X-rays by a single crystalProvides the definitive 3D molecular structure.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is recommended due to the solubility of the dihydrochloride salt and to allow for the observation of exchangeable N-H protons.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: FTIR Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

  • Place the mixture in a pellet die and press under high pressure to form a transparent or semi-transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass Spectrometer with Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

  • The protonated molecule of the free base ([M+H]⁺) is typically observed.

  • Tandem MS (MS/MS) can be performed to induce fragmentation and aid in structural confirmation.

Visualizing the Workflow

experimental_workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Identification cluster_alternatives Alternative/Complementary Analysis cluster_data Data Analysis & Characterization Sample 3-Aminopiperidine Dihydrochloride NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spec. Sample->MS HPLC HPLC (Purity, Chiral Sep.) Sample->HPLC GC GC (Volatile Deriv.) Sample->GC XRC X-Ray Crystallography Sample->XRC Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Chirality Chiral Identification HPLC->Chirality GC->Purity XRC->Structure

Logical Pathway for Method Selection

method_selection Start Start: Need to analyze 3-Aminopiperidine derivative Question1 Primary Goal? Start->Question1 Goal_Structure Structural Confirmation Question1->Goal_Structure Structure Goal_Purity Purity/Quantitative Analysis Question1->Goal_Purity Purity Goal_Chiral Enantiomeric Purity Question1->Goal_Chiral Chirality Method_NMR NMR Spectroscopy (¹H, ¹³C) Goal_Structure->Method_NMR Method_FTIR FTIR Spectroscopy Goal_Structure->Method_FTIR Method_MS Mass Spectrometry Goal_Structure->Method_MS Method_HPLC HPLC Goal_Purity->Method_HPLC Method_GC GC (with derivatization) Goal_Purity->Method_GC Method_Chiral_HPLC Chiral HPLC Goal_Chiral->Method_Chiral_HPLC End Complete Characterization Method_NMR->End Method_FTIR->End Method_MS->End Method_HPLC->End Method_GC->End Method_Chiral_HPLC->End

Conclusion

The spectroscopic identification of this compound derivatives relies on a combination of techniques to provide a complete structural picture. NMR spectroscopy is unparalleled for detailed structural elucidation of the carbon-hydrogen framework. FTIR spectroscopy provides rapid confirmation of key functional groups, while mass spectrometry confirms the molecular weight and can offer insights into the molecule's fragmentation. For purity and chiral analysis, chromatographic techniques such as HPLC and GC are indispensable. The choice of method, or combination of methods, will ultimately depend on the specific analytical question being addressed, from routine identity confirmation to in-depth characterization of novel derivatives.

References

A Comparative Guide to the X-ray Crystallography of 3-Aminopiperidine-Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopiperidine scaffold is a privileged motif in modern medicinal chemistry, notably featuring in several approved drugs targeting the enzyme Dipeptidyl Peptidase IV (DPP-4) for the treatment of type 2 diabetes. The structural analysis of how this key fragment interacts with its protein targets is crucial for understanding its efficacy and for the rational design of new therapeutics. This guide provides a comparative overview of publicly available X-ray crystal structures of proteins in complex with inhibitors containing the 3-aminopiperidine or a closely related piperidine (B6355638) moiety.

Our analysis primarily focuses on DPP-4, as the vast majority of available crystallographic data for this ligand class is in complex with this enzyme. This highlights a significant area for future research: exploring the structural basis of 3-aminopiperidine interactions with other protein targets.

Comparative Analysis of 3-Aminopiperidine-Protein Complexes

The following table summarizes key crystallographic data for selected protein-ligand complexes. This allows for a direct comparison of the quality of the structural data and the nature of the inhibitors.

PDB IDProtein NameLigand NameResolution (Å)R-workR-free
4FFW Dipeptidyl peptidase IV (DPP-4)Sitagliptin2.900.2870.311
3G0B Dipeptidyl peptidase IV (DPP-4)Alogliptin2.250.2070.242
3HAB Dipeptidyl peptidase IV (DPP-4)Piperidine-fused benzimidazole2.100.1690.211
3W2T Dipeptidyl peptidase IV (DPP-4)Vildagliptin (comparator)2.360.1800.231

Experimental Protocols

The determination of protein-ligand complex structures by X-ray crystallography involves a multi-step process. Below are generalized protocols that are representative of the methodologies used to obtain the data presented in this guide.

Protein Expression and Purification

Recombinant human DPP-4 is typically expressed in insect cells (e.g., Spodoptera frugiperda) or mammalian cells to ensure proper folding and post-translational modifications. The protein is often engineered with a purification tag (e.g., a polyhistidine tag) to facilitate its separation from cellular components. Purification is achieved through a series of chromatography steps, such as affinity chromatography, ion exchange chromatography, and size-exclusion chromatography, to yield a highly pure and homogeneous protein sample suitable for crystallization.

Crystallization

The purified protein is concentrated and mixed with a crystallization solution containing a precipitant (e.g., polyethylene (B3416737) glycol), buffers, and salts. The crystallization process is most commonly performed using the vapor diffusion method (either sitting or hanging drop). In this method, a drop containing the protein-ligand mixture is equilibrated against a larger reservoir of the crystallization solution. As water slowly evaporates from the drop, the concentrations of protein and precipitant increase, leading to the formation of protein crystals. For co-crystallization, the 3-aminopiperidine-containing inhibitor is added to the protein solution before setting up the crystallization trials.

X-ray Diffraction Data Collection

Single crystals are cryo-protected and flash-cooled in liquid nitrogen to minimize radiation damage during data collection. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray spots.

Structure Determination and Refinement

The three-dimensional structure of the protein-ligand complex is determined using molecular replacement, where a known structure of a similar protein is used as a search model to solve the phase problem. The initial model is then refined against the experimental diffraction data. This process involves iterative cycles of manual model building using electron density maps and automated refinement to improve the fit of the model to the data. The quality of the final model is assessed by parameters such as R-work and R-free.

Visualizations

To aid in the understanding of the experimental workflow and the biological context of the target protein, the following diagrams are provided.

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement p1 Gene Cloning & Expression p2 Cell Lysis p1->p2 p3 Affinity Chromatography p2->p3 p4 Size-Exclusion Chromatography p3->p4 c1 Protein-Ligand Incubation p4->c1 c2 Vapor Diffusion Setup c1->c2 c3 Crystal Growth c2->c3 d1 Crystal Mounting & Cryo-cooling c3->d1 d2 X-ray Diffraction at Synchrotron d1->d2 d3 Data Processing & Scaling d2->d3 s1 Molecular Replacement d3->s1 s2 Model Building & Refinement s1->s2 s3 Structure Validation s2->s3 final_structure final_structure s3->final_structure Final PDB Structure

Experimental workflow for X-ray crystallography.

dpp4_signaling_pathway cluster_stimulus Stimulus cluster_incretin_release Incretin Release cluster_pancreas Pancreatic Response cluster_dpp4_action DPP-4 Action food Food Intake glp1_gip GLP-1 & GIP Release (from Intestine) food->glp1_gip insulin Increased Insulin Secretion glp1_gip->insulin glucagon Decreased Glucagon Secretion glp1_gip->glucagon dpp4 DPP-4 glp1_gip->dpp4 blood_glucose Blood Glucose Homeostasis insulin->blood_glucose Lowers Blood Glucose glucagon->blood_glucose Lowers Blood Glucose inactive_glp1 Inactive GLP-1 & GIP dpp4->inactive_glp1 Inactivation aminopiperidine 3-Aminopiperidine Inhibitors aminopiperidine->dpp4 Inhibition

Simplified signaling pathway involving DPP-4.

Stereochemical Dichotomy: A Comparative Guide to the Biological Activity of (R)- vs. (S)-3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 21, 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides a comparative analysis of the biological activities of the enantiomers of 3-aminopiperidine dihydrochloride (B599025), (R)- and (S)-isomers. While direct biological data on these simple building blocks is limited, their application in the synthesis of complex drugs reveals a stark divergence in their utility, dictated entirely by their stereochemistry.

This comparison will focus on the most prominent and well-documented application of 3-aminopiperidine: its role as a key structural component in Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of therapeutics for type 2 diabetes.[1][3] Through this lens, the profound difference in the biological relevance of the (R)- and (S)-enantiomers becomes unequivocally clear.

The Critical Role of Stereochemistry in DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[4][5] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[4][6]

Several highly successful DPP-4 inhibitors, known as "gliptins," incorporate a 3-aminopiperidine moiety. However, the therapeutic activity is almost exclusively associated with the presence of the (R)-3-aminopiperidine enantiomer.[1][7] This stereospecificity is dictated by the precise architecture of the DPP-4 enzyme's active site. The (R)-enantiomer positions the crucial amino group in the correct spatial orientation to form key interactions with amino acid residues in the S2 subsite of the enzyme, leading to potent inhibition.[8] In contrast, the (S)-enantiomer fails to achieve this optimal binding, rendering it significantly less active or completely inactive.[6][8]

Data Presentation: A Tale of Two Enantiomers

The dramatic difference in biological activity is best illustrated by comparing the inhibitory potency of drugs synthesized with either the (R)- or (S)-enantiomer. Sitagliptin (B1680988), a leading DPP-4 inhibitor, contains the (R)-3-aminopiperidine core. Experimental data demonstrates its high potency, whereas the corresponding diastereomer containing the (S)-enantiomer is virtually inactive.

CompoundEnantiomer of 3-Aminopiperidine MoietyDPP-4 Inhibition IC₅₀ (nM)Biological Activity
Sitagliptin (R)-enantiomer ~18-19 nM [8]Potent Inhibitor
(S)-diastereomer of Sitagliptin (S)-enantiomer >> 19,000 nM (estimated) [8]Inactive / Negligible [6][8]
Table 1: Comparative in vitro inhibitory activity of Sitagliptin stereoisomers against the DPP-4 enzyme. The data starkly highlights the necessity of the (R)-configuration for potent biological activity.

Mechanism of Stereoselective Recognition

The profound difference in activity between the (R) and (S) enantiomers is a classic example of chiral recognition by a biological target. The active site of the DPP-4 enzyme is a highly structured three-dimensional environment. For effective inhibition, a molecule must establish multiple, specific interactions with the enzyme's residues. The (R)-enantiomer of the 3-aminopiperidine ring in sitagliptin allows for a "three-point attachment" to the active site, ensuring a high-affinity binding. The (S)-enantiomer, being a mirror image, cannot achieve the same complementary fit, resulting in a dramatic loss of binding affinity and inhibitory activity.

G cluster_0 DPP-4 Active Site cluster_1 (R)-Enantiomer (Active) cluster_2 (S)-Enantiomer (Inactive) S1 S1 Pocket (Hydrophobic) S2 S2 Pocket S2_Ext S2 Extensive Pocket R_Core (R)-3-Aminopiperidine Core R_Core->S2 Optimal H-Bonding R_Aryl Aryl Group R_Aryl->S1 Fits well R_Other Other Substituents R_Other->S2_Ext Favorable Interaction S_Core (S)-3-Aminopiperidine Core S_Core->S2 Steric Clash & Poor Orientation S_Aryl Aryl Group S_Aryl->S1 Fits well S_Other Other Substituents

Figure 1. Chiral Recognition at the DPP-4 Active Site.

Experimental Protocols

To quantify the stark difference in biological activity between molecules derived from (R)- and (S)-3-aminopiperidine, a robust in vitro enzyme inhibition assay is essential. The following is a representative protocol for a fluorometric DPP-4 inhibition assay.

Title: In Vitro Determination of DPP-4 Inhibitory Activity (IC₅₀)

Objective: To measure and compare the 50% inhibitory concentration (IC₅₀) of test compounds against recombinant human DPP-4 enzyme.

Principle: This assay utilizes a non-fluorescent substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). The DPP-4 enzyme cleaves this substrate, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to DPP-4 activity. An inhibitor will reduce the rate of AMC release.[9]

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5)

  • Test Compounds (e.g., Sitagliptin (R-isomer) and its S-diastereomer) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in assay buffer. Typically, a 10-point, 3-fold dilution series is created to span a wide concentration range. The final DMSO concentration in the well should be kept low (<1%).

  • Assay Plate Setup:

    • Add 25 µL of diluted test compound, positive control, or assay buffer (for 100% activity control) to the appropriate wells of the 96-well plate.

    • Add 25 µL of assay buffer to "background" wells (no enzyme).

  • Enzyme Addition: Add 50 µL of DPP-4 enzyme solution (diluted in assay buffer to a pre-determined optimal concentration) to all wells except the background wells. For background wells, add 50 µL of assay buffer.

  • Pre-incubation: Mix the plate gently and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 60 seconds for 15-30 minutes.[10]

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Subtract the average slope of the background wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Slope of Inhibitor Well / Slope of 100% Activity Control)) * 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

G prep_compounds 1. Prepare Serial Dilutions of Test Compounds ((R)- vs (S)-derived) plate_setup 2. Add Compounds/Controls to 96-Well Plate prep_compounds->plate_setup add_enzyme 3. Add DPP-4 Enzyme Solution plate_setup->add_enzyme pre_incubate 4. Pre-incubate Plate (15 min @ 37°C) add_enzyme->pre_incubate add_substrate 5. Add Fluorogenic Substrate (Gly-Pro-AMC) pre_incubate->add_substrate measure 6. Measure Fluorescence (Kinetic Read, 30 min @ 37°C) add_substrate->measure analyze 7. Data Analysis measure->analyze calc_slope Calculate Reaction Rate (Slope) analyze->calc_slope calc_inhibition Calculate % Inhibition calc_slope->calc_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_ic50

Figure 2. Experimental Workflow for DPP-4 Inhibition Assay.

Conclusion

While (R)- and (S)-3-aminopiperidine dihydrochloride are structurally simple chiral intermediates, their biological significance is profoundly different. The case study of DPP-4 inhibitors demonstrates that biological activity is critically dependent on the (R)-enantiomer. This stereopreference is a direct consequence of the specific, three-dimensional interactions required for high-affinity binding to the enzyme's active site. For researchers in drug development, this serves as a powerful illustration of the principle that stereochemistry is not a subtle detail but a fundamental driver of pharmacological activity. The selection of the correct enantiomer, in this case (R)-3-aminopiperidine, is the pivotal decision that separates a potent therapeutic agent from an inactive molecule.

References

A Tale of Two Rings: 3-Aminopiperidine and Pyrrolidine Scaffolds in Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. Among the privileged structures in inhibitor design, the saturated nitrogen-containing heterocycles, 3-aminopiperidine and pyrrolidine (B122466), have emerged as versatile and frequently employed scaffolds. This guide provides a comparative analysis of these two structural motifs, supported by experimental data, to inform researchers and drug development professionals in their quest for novel therapeutics.

The fundamental difference between the six-membered piperidine (B6355638) and the five-membered pyrrolidine ring lies in their conformational flexibility and the spatial arrangement of their substituents. These structural nuances can lead to significant differences in how inhibitors interact with their biological targets.

Physicochemical and Structural Comparison

Property3-AminopiperidinePyrrolidineKey Considerations for Drug Design
Ring Size 6-membered5-memberedPiperidine generally offers a more rigid framework due to its stable chair conformations, which can be advantageous for pre-organizing substituents for optimal target binding. Pyrrolidine exhibits greater conformational flexibility ("envelope" and "twist" conformations), which can allow for induced-fit binding but may come at an entropic cost.
Basicity (pKa of conjugate acid) ~9.0-10.5 (for the amino group)~11.3 (for the ring nitrogen)The basicity of the exocyclic amino group in 3-aminopiperidine and the ring nitrogen in pyrrolidine can be crucial for forming salt bridges with acidic residues in the target protein. The specific pKa will be highly dependent on the substitution pattern.
Lipophilicity (logP) Generally higherGenerally lowerThe additional methylene (B1212753) group in piperidine typically results in slightly increased lipophilicity compared to a pyrrolidine analog. This can impact solubility, cell permeability, and potential for off-target hydrophobic interactions.
Stereochemistry The 3-amino substituent introduces a chiral center, allowing for stereochemical optimization of inhibitor binding.The pyrrolidine ring itself can possess multiple chiral centers depending on substitution, offering rich stereochemical diversity.The spatial orientation of substituents is critical for target engagement, and the choice of scaffold will dictate the possible vectors for substituent placement.

Performance in Inhibitor Design: Case Studies

The strategic choice between a 3-aminopiperidine and a pyrrolidine scaffold is often target-dependent. Below are examples drawn from literature demonstrating their application and comparative performance where available.

MCH-R1 Antagonists

In the development of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists for the treatment of obesity, both 4-aminopiperidine (B84694) and 3-aminopyrrolidine (B1265635) scaffolds were explored. A key finding was that contracting the piperidine ring to a pyrrolidine resulted in enhanced activity.[1]

CompoundScaffoldRKi (nM)
5c 4-Aminopiperidine2-Naphthylmethyl27
10i (R)-3-Aminopyrrolidine2-Naphthylmethyl7

This data suggests that for the MCH-R1 target, the conformational profile and substituent orientation afforded by the (R)-3-aminopyrrolidine scaffold leads to a more favorable binding interaction compared to the 4-aminopiperidine analog.[1]

Dual Serotonin (B10506) and Noradrenaline Reuptake Inhibitors (SNRIs)

A study on dual SNRIs utilized both 4-piperidine and 3-pyrrolidine cores. The structure-activity relationships revealed that inhibitory activity was a function of the amine scaffold, among other factors.[2] While a direct, side-by-side comparison of identically substituted 3-aminopiperidine and pyrrolidine analogs was not the focus, the study highlights the successful application of both scaffolds in achieving dual inhibitory activity. The choice between the two often depended on the desired balance between serotonin and noradrenaline reuptake inhibition and the overall physicochemical properties of the final compound.

Experimental Protocols

General Method for MCH-R1 Receptor Binding Assay

A competitive binding assay is a common method to determine the affinity of a test compound for a receptor. The following is a generalized protocol based on standard practices in the field.

Materials:

  • HEK293 cells stably expressing the human MCH-R1.

  • Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 0.1% BSA.

  • Radioligand: [¹²⁵I]-MCH.

  • Test compounds (e.g., 5c and 10i) at various concentrations.

  • Non-specific binding control: High concentration of a known non-radiolabeled MCH-R1 antagonist.

  • GF/C filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing MCH-R1 in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Binding Reaction: In a 96-well plate, add the cell membranes, [¹²⁵I]-MCH, and varying concentrations of the test compound or control. Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a GF/C filter plate using a cell harvester. The filter plate will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate and add scintillation fluid to each well. Count the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Logical Workflow for Scaffold Selection in Drug Discovery

The decision-making process for selecting a suitable scaffold in an inhibitor design project can be visualized as follows:

G cluster_props Scaffold Properties Target_ID Target Identification and Validation Lead_Gen Lead Generation (e.g., HTS, FBDD) Target_ID->Lead_Gen Scaffold_ID Scaffold Identification Lead_Gen->Scaffold_ID Scaffold_Select Scaffold Selection (e.g., Piperidine vs. Pyrrolidine) Scaffold_ID->Scaffold_Select SAR_Opt SAR-driven Optimization Scaffold_Select->SAR_Opt SAR_Opt->Scaffold_Select Iterative Refinement ADME_Tox ADME/Tox Profiling SAR_Opt->ADME_Tox ADME_Tox->SAR_Opt Optimization Preclinical_Dev Preclinical Development ADME_Tox->Preclinical_Dev Physicochem Physicochemical Properties Physicochem->Scaffold_Select Conformational Conformational Analysis Conformational->Scaffold_Select Synthetic_Feasibility Synthetic Feasibility Synthetic_Feasibility->Scaffold_Select

Caption: A logical workflow for scaffold selection in a drug discovery program.

Conclusion

Both 3-aminopiperidine and pyrrolidine scaffolds are valuable tools in the medicinal chemist's arsenal (B13267) for the design of potent and selective inhibitors. The choice between these two rings is not a matter of inherent superiority of one over the other, but rather a nuanced decision based on the specific requirements of the biological target and the desired physicochemical properties of the final drug candidate. As demonstrated by the MCH-R1 antagonists, a seemingly subtle change, such as ring contraction, can lead to significant improvements in binding affinity. Therefore, a thorough understanding of the structural and conformational implications of each scaffold, coupled with empirical testing, is essential for successful inhibitor design. Future drug discovery efforts will undoubtedly continue to leverage the unique attributes of both 3-aminopiperidine and pyrrolidine scaffolds to address a wide range of therapeutic challenges.

References

Safety Operating Guide

Safe Disposal of 3-Aminopiperidine Dihydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3-Aminopiperidine Dihydrochloride (B599025) as Hazardous Waste

This guide provides essential safety and logistical information for the proper disposal of 3-Aminopiperidine dihydrochloride, a crucial component in many research and development pipelines. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. All waste containing this compound must be managed as hazardous chemical waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets. This information is critical for risk assessment and the implementation of appropriate safety controls.

PropertyValue
Molecular Formula C₅H₁₄Cl₂N₂
CAS Number 334618-23-4
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P403+P233, P405, P501[1][2]
InChI Key Not specified in provided results.

Experimental Protocol: Spill Management and Disposal

Personal Protective Equipment (PPE) Requirement:

Before initiating any cleanup or disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.[2]

  • Respiratory Protection: In case of dust generation or inadequate ventilation, use a NIOSH-approved respirator.[3]

Spill Cleanup Procedure:

  • Evacuate and Ventilate: In the event of a spill, alert personnel in the vicinity and ensure the area is well-ventilated. If possible, perform the cleanup within a chemical fume hood.[1]

  • Containment: For dry spills, carefully sweep the material to avoid generating dust.[4] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.

  • Collection: Place the collected waste into a clearly labeled, sealable, and chemically resistant container.[1][2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be collected as hazardous waste.[1]

Waste Disposal Workflow:

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal A 1. Identify Waste (Solid, Liquid, Sharps) B 2. Select Appropriate Waste Container A->B C 3. Label Container 'Hazardous Waste' + Chemical Name B->C D 4. Collect Waste in Designated Container C->D E 5. Seal Container Tightly D->E F 6. Store in a Cool, Dry, Well-Ventilated Area E->F G 7. Arrange for Pickup by Licensed Waste Disposal Service F->G H 8. Document Waste Transfer G->H

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., gloves, wipes), and spill cleanup materials, must be treated as hazardous waste.[4] This waste should be segregated from other waste streams to prevent unintended chemical reactions.[2]

  • Containerization: Use a chemically compatible, sealable, and clearly labeled container for waste collection.[2] The label should include "Hazardous Waste" and the chemical name "this compound".[4]

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Final Disposal: The ultimate disposal of this compound waste must be conducted through a licensed and certified hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[5] The disposal company will ensure the waste is handled and processed in compliance with all local, state, and federal regulations. The primary method for the disposal of such organic compounds is typically high-temperature incineration.

References

Essential Safety and Operational Guide for 3-Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Aminopiperidine dihydrochloride (B599025). It includes detailed operational procedures and disposal plans to ensure the safety of laboratory personnel and compliance with regulations.

Hazard Identification and Immediate Precautions

3-Aminopiperidine dihydrochloride is a chemical that requires careful handling due to its potential health hazards. Key hazard statements for this compound include:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1][2]

Immediate precautionary measures include avoiding dust formation, preventing contact with skin and eyes, and ensuring adequate ventilation.[1][2] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound in various laboratory scenarios. It is crucial to always wear the appropriate PPE to minimize exposure.

Scenario Required PPE Notes
Handling Solid/Powder Form - Chemical-resistant gloves (e.g., Nitrile) - Safety goggles with side shields or a face shield - Lab coat or chemical-resistant gown - NIOSH-approved respirator (e.g., N95 or higher)Use a chemical fume hood or a well-ventilated area to minimize inhalation of dust particles.[2][3][4]
Handling Solutions - Chemical-resistant gloves (e.g., Nitrile) - Safety goggles - Lab coatHandle in a well-ventilated area. Avoid splashing.
Weighing and Transferring - Chemical-resistant gloves (e.g., Nitrile) - Safety goggles - Lab coat - NIOSH-approved respiratorPerform in a designated area, preferably within a ventilated enclosure, to control dust.
Cleaning Spills - Chemical-resistant gloves (e.g., Nitrile) - Safety goggles and face shield - Chemical-resistant gown or coveralls - NIOSH-approved respiratorRefer to the spill response protocol for detailed instructions.[1][3]

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE (gloves and safety glasses) when handling the container.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

  • Keep the container tightly closed when not in use.[1]

3.2. Preparation and Use

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a well-ventilated area, preferably a chemical fume hood.[2]

  • Wear the appropriate PPE as outlined in the table above.

  • When weighing the solid, use a balance inside a ventilated enclosure to minimize dust dispersion.

  • To prepare solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid eating, drinking, or smoking in the handling area.[1]

  • Wash hands thoroughly after handling the chemical.[1]

Spill and Emergency Procedures

4.1. Small Spills (Solid)

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.

  • Collect the material in a sealed, labeled container for hazardous waste disposal.[1][3]

  • Clean the spill area with a suitable solvent and then with soap and water.

4.2. Large Spills

  • Evacuate the area immediately.

  • Alert your institution's emergency response team.

  • Provide the SDS to the emergency responders.

4.3. First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect all solutions in a designated, labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1][5] This may involve incineration in a licensed chemical destruction plant.[6] Do not dispose of down the drain.[5]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Receive Receive and Inspect Store Store Appropriately Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in Ventilated Area DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Decontaminate Decontaminate Work Area PrepareSol->Decontaminate DoffPPE Doff and Dispose of PPE Decontaminate->DoffPPE CollectWaste Collect Hazardous Waste DoffPPE->CollectWaste Dispose Dispose via Approved Vendor CollectWaste->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopiperidine dihydrochloride
Reactant of Route 2
3-Aminopiperidine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.